(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
Description
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRZVSHODUJUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN2)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737399 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253911-17-9 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid: A Technical Guide for Drug Development Professionals
Introduction
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a heterocyclic organic compound featuring a 4-azaindole scaffold. This structure is considered a "privileged" motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[1] As a boronic acid derivative, its primary utility lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds essential for the construction of complex pharmaceutical candidates.[1][2] This guide provides an in-depth overview of the chemical properties, reactivity, and experimental applications of this compound for researchers and scientists in the field of drug discovery.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While comprehensive experimental data for properties such as melting and boiling points are not widely published, the key identifiers and calculated values are provided.
| Property | Value | Reference |
| Chemical Formula | C₇H₇BN₂O₂ | [3] |
| Molecular Weight | 161.95 g/mol | [4] |
| CAS Number | 1253911-17-9 | [3] |
| MDL Number | MFCD18255867 | [3] |
| PubChem CID | 67512345 | [3] |
| Appearance | Solid (typical for boronic acids) | [4] |
| Storage Class | 11 - Combustible Solids | [4] |
Reactivity and Stability in Synthesis
The utility of this compound is defined by its reactivity in cross-coupling reactions and its inherent stability challenges.
Suzuki-Miyaura Cross-Coupling
This compound is an essential reagent for Suzuki-Miyaura cross-coupling, a powerful method for creating biaryl and heteroaryl structures. However, the reactivity of heteroaryl boronic acids is influenced by a delicate balance of electronic effects and stability.[2]
-
Electronic Nature : The 1H-pyrrolo[3,2-b]pyridine system contains a π-deficient pyridine ring. This electron-withdrawing nature can present challenges, potentially slowing the critical transmetalation step in the catalytic cycle.[2] Furthermore, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2]
-
Protodeboronation : The most significant and common side reaction for boronic acids, particularly electron-deficient heteroaryl ones, is protodeboronation.[2][5] This process involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which reduces the yield of the desired coupled product.[2]
Stability and Handling
Heterocyclic boronic acids are known to be unstable and can decompose upon storage on the benchtop under air.[6] This decomposition can occur via protodeboronation, oxidation, or polymerization.[6] For challenging couplings or long-term storage, more stable surrogates like N-methyliminodiacetic acid (MIDA) boronates have been developed to allow for the slow release of the active boronic acid in situ, mitigating decomposition.[6]
Experimental Protocols
The following are representative experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization for specific substrates is often necessary.
General Protocol for Suzuki-Miyaura Coupling
This procedure is adapted from established methods for coupling heteroaryl boronic acids with aryl or heteroaryl halides.[1][2][7]
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, DMF, or THF)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂) and, if required, the phosphine ligand.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 organic:water ratio) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]
Applications in Drug Discovery and Development
The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component in the design of kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes by phosphorylating proteins, and their dysregulation is a hallmark of many diseases, including cancer. By using this compound, medicinal chemists can readily synthesize libraries of novel compounds to probe structure-activity relationships (SAR) and develop potent and selective inhibitors.
The general strategy involves coupling the boronic acid with a functionalized aryl or heteroaryl halide to construct the core of a potential drug candidate. This core can then be further modified to optimize properties such as target binding affinity, selectivity, and pharmacokinetic profile (ADME).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Molecular Weight of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid. The core of this guide is the precise calculation of its molecular weight based on the standard atomic weights of its constituent elements, as established by the International Union of Pure and Applied Chemistry (IUPAC).
Molecular Formula
The chemical formula for this compound is C₇H₇BN₂O₂ . This formula indicates that each molecule is composed of seven carbon atoms, seven hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights, which represent the weighted average of the natural isotopic abundances of each element, are used for this calculation.
Atomic Weights of Constituent Elements
The following table summarizes the standard atomic weights for each element present in this compound.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Boron | B | 10.81 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Molecular Weight Calculation
The molecular weight of C₇H₇BN₂O₂ is calculated as follows:
(Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of B atoms × Atomic Weight of B) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)
(7 × 12.011) + (7 × 1.008) + (1 × 10.81) + (2 × 14.007) + (2 × 15.999) = 161.955 g/mol
Summary of Quantitative Data
For clarity and easy comparison, the quantitative data for the molecular weight calculation is presented in the table below.
| Constituent Element | Chemical Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Boron | B | 1 | 10.81 | 10.81 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 19 | 161.955 |
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical relationship between the constituent elements, their atomic weights, and the final calculated molecular weight of this compound.
Methodological Note
The determination of a compound's molecular weight is a fundamental calculation based on its established chemical formula and the standard atomic weights of its elements. As such, experimental protocols for synthesis or analysis, or the depiction of signaling pathways, are not applicable to the scope of this particular technical guide. The "core" of determining the molecular weight lies in the accurate application of established atomic weights, as detailed above.
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid structure elucidation
An In-depth Technical Guide on the Structure Elucidation of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the pharmacologically relevant 4-azaindole scaffold and a versatile boronic acid moiety, making it a valuable building block for the synthesis of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1] This guide provides a comprehensive overview of the methodologies for the synthesis and definitive structure elucidation of this compound, including detailed experimental protocols and expected analytical data. The workflows and logical connections between experimental techniques are visualized to facilitate a clear understanding of the entire process.
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged scaffold in drug development, forming the core of numerous biologically active molecules. The introduction of a boronic acid group at the 6-position creates a versatile intermediate for carbon-carbon bond formation, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. Accurate synthesis and unambiguous structure confirmation are paramount for its application in drug discovery pipelines. This document outlines the key steps and analytical techniques required to achieve this.
Proposed Synthesis
The synthesis of this compound can be achieved from the commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine. A common and effective method is the palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron, followed by hydrolysis of the resulting boronate ester.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (Boronate Ester): After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified pinacol boronate ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
-
Stirring: Stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by LC-MS).
-
Isolation: Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield this compound. Further purification can be achieved by recrystallization.
Structure Elucidation Workflow
A combination of spectroscopic techniques is essential for the unambiguous structure elucidation of the target compound. The general workflow involves confirming the molecular weight and formula, followed by detailed structural analysis to determine connectivity and the nature of the chemical environment of each atom.
Caption: General analytical workflow for structure elucidation.
Spectroscopic Data and Protocols
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid for positive ion mode electrospray ionization (ESI+).
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in the m/z range of 50-500.
-
Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺) and compare it with the theoretical mass to confirm the elemental formula.
Predicted Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 163.0673 | Expected within 5 ppm |
| [M+Na]⁺ | 185.0492 | Expected within 5 ppm |
| [M-H₂O+H]⁺ | 145.0567 | Expected for in-source dehydration |
Table 1: Predicted high-resolution mass spectrometry data for C₇H₇BN₂O₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. 1H NMR provides information about the proton environments and their connectivity, 13C NMR shows the carbon skeleton, and 11B NMR confirms the presence and nature of the boron atom.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the N-H and B-OH protons are exchangeable). Add a small amount of D₂O in a separate experiment to confirm exchangeable protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C, and ¹¹B. Acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.
-
Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹¹B NMR, an external standard like BF₃·OEt₂ can be used.
Predicted NMR Data (in DMSO-d₆):
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY, HSQC) |
| H1 (N-H) | ~11.5 (br s) | - | Exchanges with D₂O |
| H2 | ~7.5 (t, J≈3 Hz) | ~125 | Correlates with H3, C2 |
| H3 | ~6.5 (dd, J≈3, 2 Hz) | ~101 | Correlates with H2, C3 |
| H5 | ~8.1 (s) | ~145 | Correlates with C5 |
| H7 | ~7.9 (s) | ~130 | Correlates with C7 |
| B-OH | ~8.0 (br s) | - | Exchanges with D₂O |
| C2 | - | ~125 | Correlates with H2 |
| C3 | - | ~101 | Correlates with H3 |
| C3a | - | ~128 | - |
| C5 | - | ~145 | Correlates with H5 |
| C6 | - | ~120 (boron-bound) | - |
| C7 | - | ~130 | Correlates with H7 |
| C7a | - | ~148 | - |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts and correlations.
¹¹B NMR: A broad singlet is expected in the range of δ 25-30 ppm, which is characteristic of a trigonal planar arylboronic acid.[2]
Logical Relationships in Structure Confirmation
The confirmation of the structure of this compound is a process of logical deduction where data from different techniques corroborate each other.
Caption: Logical connections between analytical data for structure confirmation.
Conclusion
The structure elucidation of this compound requires a systematic application of modern analytical techniques. High-resolution mass spectrometry is crucial for confirming the elemental formula. A complete set of NMR experiments, including ¹H, ¹³C, ¹¹B, and 2D correlation spectra, provides the definitive evidence for the atomic connectivity and the overall molecular structure. The detailed protocols and expected data presented in this guide serve as a comprehensive resource for researchers and scientists working with this important chemical entity, ensuring its correct identification and quality for applications in drug discovery and development.
References
The Synthesis of 1H-pyrrolo[3,2-b]pyridine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, leading to its incorporation into a wide array of biologically active compounds. Derivatives of this core have shown significant promise as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), making them attractive candidates for the development of novel therapeutics in oncology and immunology. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing the 1H-pyrrolo[3,2-b]pyridine core and its derivatives, detailed experimental protocols, and a summary of their biological activities, with a focus on their role as kinase inhibitors.
I. Synthetic Strategies for the 1H-pyrrolo[3,2-b]pyridine Core
The construction of the 1H-pyrrolo[3,2-b]pyridine ring system can be broadly categorized into two approaches: the formation of the pyrrole ring onto a pre-existing pyridine core and the functionalization of a pre-formed 1H-pyrrolo[3,2-b]pyridine scaffold. Several classical indole syntheses have been successfully adapted for the preparation of azaindoles.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the formation of substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This reaction has been effectively applied to the synthesis of 4- and 6-azaindoles from the corresponding nitropyridines.[1][2] The reaction generally requires three equivalents of the vinyl Grignard reagent and is often more successful when a sterically bulky substituent is present ortho to the nitro group.[1][2]
Table 1: Synthesis of 6-Azaindoles via the Bartoli Reaction [1]
| Starting Nitropyridine | Product | Yield (%) |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 |
Batcho-Leimgruber Indole Synthesis
The Batcho-Leimgruber indole synthesis provides a versatile route to indoles from o-nitrotoluenes. The synthesis involves the formation of an enamine using N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a reductive cyclization of the nitro group to form the indole ring.[3] This method is particularly useful for the synthesis of 4, 5, and 6-azaindoles.[4] The reductive cyclization can be achieved using various reducing agents, including palladium on carbon with hydrogen, Raney nickel and hydrazine, or iron in acetic acid.[3][5]
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[6] While this reaction can provide good yields, its application can be limited by the stability and accessibility of the azido starting material.[6] It is a suitable method for preparing 4-substituted 5, 6, and 7-azaindole-2-carboxylates.[4]
II. Functionalization of the 1H-pyrrolo[3,2-b]pyridine Core
Once the 1H-pyrrolo[3,2-b]pyridine core is assembled, further diversification can be achieved through various transition metal-catalyzed cross-coupling reactions. Halogenated 1H-pyrrolo[3,2-b]pyridines are common precursors for these transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the synthesis of 2-aryl-1H-pyrrolo[3,2-b]pyridines.[7] The choice of catalyst, ligand, base, and solvent system is crucial for the success of the coupling, especially with nitrogen-containing heterocycles.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. This reaction provides a direct route to amino-substituted 1H-pyrrolo[3,2-b]pyridine derivatives.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is employed to introduce alkynyl substituents onto the 1H-pyrrolo[3,2-b]pyridine scaffold. The reaction is typically carried out under mild conditions with an amine base.[8]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[9] While it often requires higher temperatures than palladium-catalyzed reactions, it provides an alternative method for the arylation of 1H-pyrrolo[3,2-b]pyridines.[10]
III. Experimental Protocols
Protocol 1: General Procedure for the Bartoli Synthesis of 7-Chloro-6-azaindole[11]
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -20 °C for 8 hours.
-
Quench the reaction by the slow addition of a 20% aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 7-chloro-6-azaindole.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of a 2-Halo-1H-pyrrolo[2,3-b]pyridine[7]
-
To a dry reaction vessel, add the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Biological Activity of 1H-pyrrolo[3,2-b]pyridine Derivatives
Derivatives of 1H-pyrrolo[3,2-b]pyridine have emerged as potent inhibitors of several protein kinases that are implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the FGFR signaling pathway is a key driver in various cancers.[11] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[11][12]
Table 2: In Vitro Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [11]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway plays a crucial role in mediating immune and inflammatory responses.[][14] Dysregulation of this pathway is associated with autoimmune diseases and malignancies.[14] 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective JAK inhibitors.[15][16]
Table 3: In Vitro Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative as a JAK Inhibitor [15]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 14c | 47 | 30 | 5.1 |
V. Signaling Pathway Diagrams
FGFR Signaling Pathway
The binding of fibroblast growth factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[11][17] 1H-pyrrolo[3,2-b]pyridine-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of FGFR and thereby inhibiting downstream signaling.
Caption: FGFR Signaling Pathway Inhibition.
JAK/STAT Signaling Pathway
Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression involved in inflammation and immunity.[][14] 1H-pyrrolo[3,2-b]pyridine-based JAK inhibitors compete with ATP for the kinase domain of JAKs, preventing the phosphorylation cascade.
Caption: JAK/STAT Signaling Pathway Inhibition.
VI. Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold represents a versatile and valuable core for the development of novel therapeutics. A variety of robust synthetic methods are available for the construction and functionalization of this ring system, enabling the generation of diverse chemical libraries for drug discovery. The demonstrated activity of 1H-pyrrolo[3,2-b]pyridine derivatives as potent inhibitors of key signaling pathways, such as FGFR and JAK/STAT, underscores their potential in addressing unmet medical needs in oncology and immunology. This guide provides a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Copper-Catalyzed Consecutive Ullmann, Decarboxylation, Oxidation, and Dehydration Reaction for Synthesis of Pyrrolo or Pyrido[1,2- a]imidazo[1,2- c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrrolopyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridine boronic acids, also known as azaindole boronic acids, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their core structure, a fusion of a pyrrole and a pyridine ring, serves as a bioisostere for purines and indoles, allowing them to mimic these crucial biological motifs.[1][2] This structural feature, combined with the versatile reactivity of the boronic acid moiety, has positioned pyrrolopyridine scaffolds as "privileged structures" in the development of targeted therapeutics, particularly as kinase inhibitors.[1][3]
The pyrrolopyridine nucleus can be considered an analog of the purine ring in adenosine triphosphate (ATP), enabling compounds incorporating this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.[1][3][4] The selectivity of these inhibitors is largely determined by the various substituents attached to the azaindole core.[1][3] This guide provides a comprehensive overview of the core physical and chemical properties of pyrrolopyridine boronic acids, detailed experimental protocols, and their role in modulating key signaling pathways.
Physical and Chemical Properties
The physicochemical properties of pyrrolopyridine boronic acids are crucial for their application in synthesis, formulation, and biological activity. These properties are influenced by the specific isomer of the pyrrolopyridine core and the nature of any substituents.
General Properties
Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[5] Their acidity, as measured by pKa, typically ranges from 4 to 10 for arylboronic acids.[5] The pKa value is influenced by the electronic nature of substituents on the aromatic ring; electron-withdrawing groups decrease the pKa, while electron-donating groups increase it.[5] At physiological pH, boronic acids are generally in their neutral, trigonal planar form, but in aqueous solutions with a pH higher than their pKa, they convert to the anionic, tetrahedral boronate form.[5]
The solubility of boronic acids is a critical factor in their formulation. Generally, they exhibit low solubility in water, a property that can be enhanced by forming complexes with monosaccharides.[6] In organic solvents, solubility varies, with higher solubility typically observed in polar solvents.[7][8]
Quantitative Data for Representative Pyrrolopyridine Boronic Acids
Quantitative data for a wide range of pyrrolopyridine boronic acids is not extensively consolidated in the literature. The following tables summarize available data for representative compounds and their precursors.
Table 1: Physical Properties of Selected Pyrrolopyridine Boronic Acids and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | 944059-24-9 | C₇H₇BN₂O₂ | 161.95 | White to off-white solid | Not available |
| 7-Azaindole-5-boronic acid pinacol ester | 754214-56-7 | C₁₃H₁₇BN₂O₂ | 244.10 | Solid | 243-248 |
| 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) | 272-49-1 | C₇H₆N₂ | 118.14 | White to light yellow or brown crystalline solid/powder | 126-128 |
| (4-Chloropyridin-2-yl)boronic acid | 870459-91-9 | C₅H₅BClNO₂ | 157.36 | Not available | Not available |
| (Pyridin-4-yl)boronic acid | 1692-15-5 | C₅H₆BNO₂ | 122.92 | Not available | Not available |
| (4-Aminopyrimidin-5-yl)boronic acid | 1356054-72-2 | C₄H₆BN₃O₂ | 138.92 | Not available | Not available |
Table 2: Predicted Physicochemical Properties of (4-Aminopyrimidin-5-yl)boronic acid
| Property | Value |
| TPSA (Topological Polar Surface Area) | 92.26 Ų |
| LogP | -2.2614 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 1 |
(Data for (4-Aminopyrimidin-5-yl)boronic acid from ChemScene)[9]
Experimental Protocols
Synthesis of Pyrrolopyridine Boronic Acids
The synthesis of pyrrolopyridine boronic acids often involves the introduction of the boronic acid moiety onto a pre-formed pyrrolopyridine scaffold. A common method is the palladium-catalyzed borylation of a halogenated pyrrolopyridine.
Protocol 1: Synthesis of 5-(4,4,5,5-Tetramethyl-[1][3][10]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine [11]
-
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80 °C for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterization of Pyrrolopyridine Boronic Acids
Structural confirmation of the synthesized compounds is typically achieved using a combination of spectroscopic methods.
Protocol 2: NMR Spectroscopic Characterization [9][12]
-
Sample Preparation: Dissolve 5-10 mg of the pyrrolopyridine boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H NMR Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Acquire a one-dimensional proton spectrum with 16-32 scans.
-
Set the relaxation delay to 1-2 seconds and the spectral width to 12-16 ppm.
-
Reference the spectrum to the residual solvent peak.
-
Expected Signals: The ¹H NMR spectrum of a pyrrolopyridine will show characteristic signals for the aromatic protons. The N-H proton of the pyrrole ring typically appears as a broad singlet at a high chemical shift (>10 ppm).[2]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use 1024-4096 scans with a relaxation delay of 2-5 seconds.
-
Set the spectral width to 200-240 ppm.
-
Reference the spectrum to the solvent peak.
-
Protocol 3: Mass Spectrometric Characterization [12]
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to aid ionization.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap).
-
Data Acquisition:
-
Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Determination of pKa
The acidity of the boronic acid moiety is a key parameter influencing its interaction with biological targets. Potentiometric titration is a standard method for pKa determination.
Protocol 4: pKa Determination by Potentiometric Titration [6]
-
Materials:
-
Pyrrolopyridine boronic acid sample
-
0.1 M HCl
-
0.1 M NaOH
-
0.15 M KCl solution
-
Calibrated pH meter and potentiometer
-
Magnetic stirrer
-
Nitrogen or Argon gas
-
-
Procedure:
-
Calibrate the potentiometer using standard aqueous buffers (pH 4, 7, and 10).
-
Prepare a 1 mM solution of the pyrrolopyridine boronic acid in water with a constant ionic strength maintained by 0.15 M KCl.
-
Purge the solution with nitrogen or argon to remove dissolved CO₂.
-
Acidify the solution to pH 1.8-2.0 with 0.1 M HCl.
-
Titrate the solution by adding small increments of 0.1 M NaOH.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches 12-12.5.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure accuracy.
-
Signaling Pathways and Biological Activity
Pyrrolopyridine-based compounds, including those with boronic acid functionalities, have been extensively investigated as inhibitors of various protein kinases due to their structural similarity to the ATP purine ring.[1][3][4] A prominent target for these inhibitors is the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways implicated in inflammatory diseases and cancer.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a key cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression.[13][14] The pathway consists of three main components: cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[13]
The process is initiated when a cytokine binds to its specific receptor, leading to receptor dimerization and the activation of receptor-associated JAKs through trans-phosphorylation.[14] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[14] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and immune responses.[13][14]
Pyrrolopyridine boronic acid-containing compounds can act as ATP-competitive inhibitors of JAKs, blocking the phosphorylation cascade and thereby inhibiting the downstream signaling events.
Diagram of the JAK-STAT Signaling Pathway
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR [m.chemicalbook.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 12. benchchem.com [benchchem.com]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid, a heterocyclic boronic acid, holds significant interest within the realms of medicinal chemistry and materials science. Its structural features suggest potential applications as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. A comprehensive understanding of its solubility is paramount for its effective utilization in reaction optimization, purification, and formulation development.
This technical guide addresses the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a framework based on the known solubility characteristics of analogous boronic acids and outlines established experimental protocols for its determination.
Core Concepts in Boronic Acid Solubility
The solubility of boronic acids is a complex phenomenon governed by several factors:
-
Dehydration: Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can significantly impact solubility, as the two forms often exhibit different solubility profiles.
-
pH-Dependence: As Lewis acids, boronic acids can accept a hydroxide ion to form a tetrahedral boronate species. This ionization increases their aqueous solubility at higher pH values.
-
Solvent Polarity and Hydrogen Bonding: The solubility in organic solvents is dictated by the interplay of polarity, hydrogen bonding capabilities of the solvent, and the overall physicochemical properties of the boronic acid.
-
Complexation: Boronic acids can form reversible covalent complexes with diols and other polyols. This interaction can be leveraged to enhance solubility in aqueous and organic media.[1]
Quantitative Solubility Data: A Proxy Approach
In the absence of specific experimental data for this compound, the following table summarizes solubility data for phenylboronic acid, a foundational parent compound. This information serves as a relevant proxy to guide initial solvent selection and experimental design.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Solubility ( g/100 g H₂O) at 20 °C |
| Water | 1.9[2][3] |
Note: The solubility of phenylboronic acid is presented here as a reference. The actual solubility of this compound is expected to differ due to the presence of the pyrrolopyridine moiety, which will alter its polarity and hydrogen bonding capabilities.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.
Dynamic (Turbidimetric) Method
This widely used method is based on measuring the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[2][3][4][5][6]
Experimental Workflow:
Caption: Workflow for the Dynamic Solubility Determination Method.
Detailed Steps:
-
Preparation: A series of samples with varying, precisely known compositions of this compound and the selected solvent are prepared in sealed vials.
-
Heating and Stirring: Each vial is placed in a temperature-controlled bath and heated at a slow, constant rate while being rigorously stirred.
-
Turbidity Measurement: The turbidity of the solution is monitored continuously. The point at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature.
-
Data Compilation: By plotting the dissolution temperature against the mole fraction of the solute, a solubility curve can be constructed.
Isothermal Shake-Flask Method
This equilibrium method involves saturating a solvent with the solute at a constant temperature.
Experimental Workflow:
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Detailed Steps:
-
Equilibration: An excess amount of solid this compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Analysis: The concentration of the boronic acid in the clear, saturated solution is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Signaling Pathways
Currently, there is no specific information available in the public domain that directly implicates this compound in any particular signaling pathway. However, the broader class of pyrrolopyridine derivatives has been investigated for various biological activities, including antimicrobial and anticancer effects, by targeting enzymes such as kinases.[7] Future research may elucidate the specific molecular targets and signaling pathways modulated by this particular boronic acid derivative.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust framework for researchers. By leveraging the provided experimental protocols and considering the known behavior of analogous boronic acids, scientists and drug development professionals can systematically investigate its solubility profile. Such data will be instrumental in unlocking the full potential of this promising compound in various scientific and pharmaceutical applications.
References
An In-depth Technical Guide on the Stability of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid under various conditions. Due to the limited availability of specific stability data for this particular molecule, this document extrapolates from the well-established stability profiles of related arylboronic acids. The principles and methodologies outlined herein are intended to serve as a foundational resource for researchers working with this and similar compounds.
Core Concepts in Boronic Acid Stability
The stability of arylboronic acids, including this compound, is primarily influenced by two main degradation pathways: protodeboronation and oxidation. Environmental factors such as pH, temperature, solvent, and the presence of oxidizing agents can significantly impact the rate of these degradation processes.
-
Protodeboronation: This is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by both acidic and basic conditions. The rate of protodeboronation is highly dependent on the electronic properties of the aryl group and the pH of the medium. For many arylboronic acids, the rate of decomposition increases significantly at high pH due to the formation of the more reactive boronate anion.
-
Oxidation: The boron center in boronic acids is susceptible to oxidation, particularly by reactive oxygen species (ROS), leading to the formation of the corresponding phenol and boric acid. This oxidative deboronation can be a significant liability, especially in biological contexts or during long-term storage in the presence of air.
Quantitative Data Summary: Expected Stability under Different Conditions
The following tables summarize the expected stability of this compound based on general knowledge of arylboronic acid chemistry. The stability is qualitatively described as High, Moderate, or Low.
Table 1: pH-Dependent Stability
| pH Range | Predominant Species | Expected Stability | Primary Degradation Pathway |
| < 4 | Trigonal Boronic Acid | Moderate to Low | Acid-catalyzed Protodeboronation |
| 4 - 8 | Trigonal Boronic Acid | High | Minimal Degradation |
| > 8 | Tetrahedral Boronate Anion | Moderate to Low | Base-mediated Protodeboronation |
Table 2: Influence of Solvents
| Solvent Class | Examples | Expected Stability | Rationale |
| Aprotic | Dioxane, THF, Acetonitrile | High | Minimize protic sources for protodeboronation. |
| Protic (Aqueous) | Water, Methanol, Ethanol | Moderate to Low | Can facilitate protodeboronation, especially at non-neutral pH. |
| Protic (Hindered) | tert-Butanol | Moderate | Steric hindrance may slow down solvent-mediated degradation. |
Table 3: Impact of Temperature
| Temperature | Condition | Expected Stability | Rationale |
| -20°C to 4°C | Solid, Inert Atmosphere | High | Recommended for long-term storage to minimize thermal decomposition. |
| Room Temperature | Solid, Air | Moderate | Susceptible to slow oxidation and degradation from atmospheric moisture. |
| Elevated (>40°C) | Solution or Solid | Low | Accelerated protodeboronation and oxidation. |
Table 4: Oxidative Stability
| Condition | Oxidizing Agent | Expected Stability | Rationale |
| Inert Atmosphere | None | High | Absence of oxygen minimizes oxidative degradation. |
| Air Exposure | O₂ | Moderate | Slow oxidation can occur over time. |
| Presence of ROS | H₂O₂, Peroxides | Low | Rapid oxidative deboronation is expected.[1][2][3] |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound is crucial for its proper handling, storage, and use in synthetic applications. The following are generalized protocols for common analytical techniques used for this purpose.
3.1. Stability-Indicating HPLC Assay
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products.
-
Objective: To quantify the amount of this compound and its degradation products over time under specific stress conditions (e.g., varying pH, temperature, and exposure to oxidants).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted with buffers (e.g., phosphate or acetate) to investigate pH-dependent stability.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to different stress conditions.
-
At specified time points, inject the samples onto the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of the remaining parent compound at each time point.
-
3.2. ¹H NMR Spectroscopy for Degradation Monitoring
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution.
-
Objective: To observe the disappearance of the signals corresponding to this compound and the appearance of signals from its degradation products.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O with appropriate pH adjustment).
-
Procedure:
-
Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired stress condition (e.g., elevated temperature).
-
Acquire subsequent spectra at various time intervals.
-
Integrate the signals of the parent compound and any new species to monitor the progress of degradation. The protodeboronation product would show a new signal in the aromatic region corresponding to the new C-H bond.
-
Visualization of Degradation Pathways and Experimental Workflow
4.1. Key Degradation Pathways of Arylboronic Acids
References
Commercial Availability and Technical Guide for (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the 1H-pyrrolo[3,2-b]pyridine scaffold, a privileged structure in many biologically active compounds, and a versatile boronic acid moiety. This functional group enables its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the facile introduction of the pyrrolopyridine core into a wide range of complex organic molecules, making it a key intermediate in the synthesis of potential therapeutic agents. This guide provides a comprehensive overview of its commercial availability, a plausible synthetic route, and a general protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound and its pinacol ester derivative are available from several chemical suppliers. The pinacol ester is often used as a more stable alternative to the free boronic acid for storage and in certain reaction conditions.
| Supplier | Product Name | CAS Number | Notes |
| Parchem | This compound | 1375184-43-2 | - |
| Laibo Chem (via Orion Cientific) | This compound | Not specified | Available in 50mg packages. |
| American Elements | This compound | 1253911-17-9 | - |
| Cusabio | 1H-Pyrrolo[3,2-b]pyridine-6-boronicacidpinacolester | 1045855-91-1 | Pinacol ester derivative. |
Physicochemical Properties
Detailed physicochemical and analytical data for this compound is not consistently available from commercial suppliers or in the scientific literature. Researchers should verify the properties of the purchased material. For the precursor, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, some data is available:
| Property | Value |
| For 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Solid |
| CAS Number | 944937-53-5 |
Synthetic Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible two-step synthesis can be proposed based on the synthesis of the precursor, 6-bromo-1H-pyrrolo[3,2-b]pyridine, and standard Miyaura borylation conditions.
Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
The synthesis of the bromo-precursor has been reported and involves the cyclization of a substituted pyridine derivative.
-
Reaction: (E)-2-(2-(dimethylamino)vinyl)-5-bromopyridine is treated with an acid to induce cyclization and formation of the pyrrolopyridine ring system.
-
Reagents and Conditions: While a specific protocol for the 6-bromo isomer is not detailed, a similar synthesis for a related isomer involves heating the vinyl intermediate in a suitable solvent with an acid catalyst.
-
Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved by column chromatography on silica gel.
Step 2: Miyaura Borylation to Yield this compound pinacol ester
This step involves a palladium-catalyzed cross-coupling reaction between 6-bromo-1H-pyrrolo[3,2-b]pyridine and a boron source, typically bis(pinacolato)diboron.[1]
-
Reaction: 6-Bromo-1H-pyrrolo[3,2-b]pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
-
Reagents and Conditions:
-
Substrate: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (1.1 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)
-
Base: Potassium acetate (KOAc) (3.0 equiv)
-
Solvent: Anhydrous 1,4-dioxane or DMSO
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 6-bromo-1H-pyrrolo[3,2-b]pyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture at the specified temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.
-
Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with a mild acid, such as aqueous HCl, if the free boronic acid is required.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent for introducing the 1H-pyrrolo[3,2-b]pyridine moiety onto various scaffolds via the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol:
-
Reaction: Coupling of this compound with an aryl or heteroaryl halide.
-
Reagents and Conditions:
-
Aryl/Heteroaryl Halide: (1.0 equiv)
-
This compound: (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or other suitable palladium catalysts (e.g., Pd(dppf)Cl₂).
-
Base: Aqueous sodium carbonate (Na₂CO₃) (2M solution, 2.0-3.0 equiv) or potassium carbonate (K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Temperature: 80-120 °C
-
Atmosphere: Inert (Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, this compound, and the palladium catalyst.
-
Add the organic solvent and the aqueous base solution.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.
-
Visualizations
Caption: Proposed synthetic pathway for this compound pinacol ester.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
The Diverse Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-c]pyridine scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological properties.[1][2] This technical guide provides an in-depth overview of the significant biological activities of pyrrolo[3,4-c]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to support further research and drug development endeavors.
Anticancer Activity
Pyrrolo[3,4-c]pyridine derivatives have shown notable potential as anticancer agents, with various compounds exhibiting cytotoxicity against a range of cancer cell lines.[1]
Quantitative Data for Anticancer Activity
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| 4-Methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-diones | Mannich bases (20g–s) | Not specified | IC50 | 19–29 µg/mL | [1] |
| 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide | 18 | Ovarian and breast cancer cells | Cytotoxicity | Moderate against ovarian cancer, limited against breast cancer | [1] |
Experimental Protocols for Anticancer Activity Assessment
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolo[3,4-c]pyridine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Signaling Pathways in Cancer
Some pyridine derivatives have been shown to interfere with critical cellular processes like DNA/RNA synthesis and tubulin polymerization.[3] Pyrrolo[3,2-c]pyridine derivatives, structurally similar to the [3,4-c] isomers, have been identified as inhibitors of the colchicine-binding site on tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[4]
Caption: Inhibition of tubulin polymerization by certain pyrrolopyridine derivatives.
Antimycobacterial Activity
Derivatives of pyrrolo[3,4-c]pyridine have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] A key target for some of these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[1]
Quantitative Data for Antimycobacterial Activity
| Compound Class | Specific Derivative(s) | Target | Activity Metric | Value | Reference |
| Pyrrolo[3,4-c]pyridine-3-ones | 14a-e | InhA Enzyme | % Inhibition | Not specified | [1] |
| 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridines | Esters (16) | M. tuberculosis | MIC90 | <0.15 µM | [1] |
Experimental Protocols for Antimycobacterial Activity Assessment
This assay determines the ability of a compound to inhibit the activity of the InhA enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8). Prepare stock solutions of NADH, the InhA substrate (e.g., 2-trans-dodecenoyl-CoA), and the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, NADH, and serial dilutions of the test compound.
-
Enzyme Addition: Add the purified InhA enzyme to each well to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the test compound.
Caption: Workflow for the InhA enzymatic inhibition assay.
Analgesic and Sedative Activities
A significant number of studies have focused on the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives, with many compounds showing potent effects in preclinical models.[1][5]
Quantitative Data for Analgesic and Sedative Activities
| Compound Class | Specific Derivative(s) | Assay | Activity Metric | Value | Reference |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 32 | Locomotor Activity | ED50 | 12.03 mg/kg | [1] |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 30a | Writhing Test | - | More active than ASA | [1] |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 34a, 34c | Writhing Test | Effective Dose | Up to 0.78 mg/kg | [1] |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 9 | Hot-Plate Test | - | Prolonged latency time by 105% at 300 mg/kg | [5] |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 9, 11 | Writhing Test | ED50 | 3.25 mg/kg, 3.67 mg/kg | [5] |
Experimental Protocols for Analgesic and Sedative Activity Assessment
This method assesses the response to a thermal pain stimulus.
-
Apparatus: A hot plate with a controlled temperature (e.g., 55 ± 1°C) and a restraining cylinder.
-
Acclimatization: Allow the animals (typically mice) to acclimate to the testing room.
-
Baseline Measurement: Place each mouse on the hot plate and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control (e.g., intraperitoneally).
-
Post-treatment Measurement: At various time points after administration, place the mice back on the hot plate and record the response latency.
-
Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.
This test evaluates the response to a chemically induced visceral pain.
-
Compound Administration: Administer the test compound or vehicle control to the animals (typically mice).
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject an irritant (e.g., 0.6% acetic acid solution) intraperitoneally.
-
Observation: Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a specific period (e.g., 20 minutes).
-
Data Analysis: A reduction in the number of writhes compared to the control group indicates analgesic activity.
This test measures the effect of a compound on spontaneous movement.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Compound Administration: Administer the test compound or vehicle control to the animals.
-
Observation: Place the animal in the center of the open-field arena and record its locomotor activity (e.g., distance traveled, number of line crossings) for a defined period (e.g., 30 minutes).
-
Data Analysis: A significant decrease in locomotor activity compared to the control group suggests a sedative effect.
Antidiabetic Activity
Certain pyrrolo[3,4-c]pyridine derivatives have been investigated for their potential in managing diabetes, primarily through mechanisms such as increasing insulin sensitivity and inhibiting aldose reductase.[1]
Quantitative Data for Antidiabetic Activity
| Compound Class | Specific Derivative(s) | Target/Assay | Activity | Reference |
| 4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 6a-f | Insulin Sensitivity (Mouse Adipocytes) | Increased by 7.4–37.4% | [1] |
| 6-Methyl-pyrrolo[3,4-c]pyridine-1,3-dione alkanoic acids | 7a-c | Aldose Reductase | Potent inhibitors | [6] |
Experimental Protocols for Antidiabetic Activity Assessment
This assay measures the ability of a compound to stimulate the uptake of glucose into fat cells.
-
Cell Culture and Differentiation: Culture pre-adipocyte cells (e.g., 3T3-L1) and differentiate them into mature adipocytes.
-
Serum Starvation: Before the assay, starve the cells in a serum-free medium.
-
Compound and Insulin Treatment: Treat the cells with the test compound in the presence or absence of insulin.
-
Glucose Uptake Measurement: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG) and incubate for a short period.
-
Lysis and Measurement: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: An increase in glucose uptake in the presence of the compound indicates a positive effect on insulin sensitivity.
This assay determines the inhibitory effect of a compound on the aldose reductase enzyme.
-
Enzyme Preparation: Prepare a crude or purified aldose reductase enzyme preparation (e.g., from rat lens).
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing buffer, NADPH, and the test compound.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is consumed by the enzyme.
-
Data Analysis: Calculate the rate of the reaction and determine the IC50 of the inhibitor.
Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives have also been explored for their antiviral properties, particularly against HIV-1.[1]
Quantitative Data for Antiviral Activity
| Compound Class | Specific Derivative(s) | Virus | Activity Metric | Value | Reference |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | 12a–i with specific R groups | HIV-1 | EC50 | <10 µM | [1] |
Experimental Protocol for Anti-HIV-1 Activity Assessment
A common method to assess anti-HIV-1 activity is through cell-based assays that measure the inhibition of viral replication.
-
Cell Culture: Culture a susceptible host cell line (e.g., MT-4 cells).
-
Infection: Infect the cells with a known amount of HIV-1.
-
Compound Treatment: Add serial dilutions of the test compound to the infected cell cultures.
-
Incubation: Incubate the cultures for several days to allow for viral replication.
-
Measurement of Viral Replication: Quantify the extent of viral replication. This can be done by measuring the activity of viral enzymes like reverse transcriptase in the culture supernatant or by using reporter gene assays where the virus expresses a reporter protein (e.g., luciferase or β-galactosidase) upon successful infection and replication.
-
Cytotoxicity Assessment: In parallel, assess the cytotoxicity of the compounds on uninfected cells to ensure that the observed antiviral effect is not due to cell killing.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then determined to evaluate the therapeutic window of the compound.
Conclusion
The pyrrolo[3,4-c]pyridine scaffold represents a versatile and promising platform for the development of new therapeutic agents with a wide array of biological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and evaluation of novel derivatives with enhanced potency and selectivity. Further investigations into the mechanisms of action and structure-activity relationships of these compounds are warranted to fully exploit their therapeutic potential.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza microneutralization assay | Virology Blog [virology.ws]
- 4. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 5. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines a general, robust experimental protocol for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analogy to closely related heterocyclic boronic acids.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | br s | 2H | B(OH)₂ |
| ~8.15 | d | 1H | H-7 |
| ~7.80 | d | 1H | H-5 |
| ~7.60 | t | 1H | H-2 |
| ~6.55 | t | 1H | H-3 |
| ~11.8 | br s | 1H | N-H (pyrrole) |
Note: The boronic acid protons are often broad and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-7a |
| ~145.0 | C-5 |
| ~130.0 | C-2 |
| ~125.0 | C-4a |
| ~120.0 | C-7 |
| ~101.5 | C-3 |
| Not observed | C-6 (ipso-carbon attached to boron) |
Note: The carbon atom attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (boronic acid), N-H stretch (pyrrole) |
| ~1610 | Medium | C=C/C=N stretching (aromatic rings) |
| ~1350 | Strong | B-O stretch |
| ~1090 | Strong | B-O-H bend |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 163.07 | [M+H]⁺ |
| 145.06 | [M+H - H₂O]⁺ |
Note: Boronic acids are known to undergo dehydration and form cyclic boroxines (trimers) under certain mass spectrometry conditions, which could lead to the observation of higher mass ions.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step sequence, typically involving the synthesis of the parent heterocycle followed by a borylation reaction.
Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
A common precursor for the target boronic acid is the corresponding bromo-derivative. The synthesis often starts from a suitable pyridine derivative.
Protocol:
-
Starting Material: 2-amino-5-bromopyridine.
-
Reaction: A Fischer indole synthesis or a related cyclization reaction can be employed. For example, reacting 2-amino-5-bromopyridine with a suitable three-carbon synthon like chloroacetaldehyde, followed by cyclization under acidic or thermal conditions.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Synthesis of this compound via Miyaura Borylation
This protocol describes the conversion of the bromo-precursor to the boronic acid.
Protocol:
-
Reaction Setup: To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., 1,4-dioxane or DMF) is added bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude pinacol boronate ester can be hydrolyzed to the boronic acid using an aqueous acid workup (e.g., with HCl) or by treatment with a boronic acid scavenger.
-
Purification: The final product is purified by recrystallization or column chromatography.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for preparing this compound.
Caption: General synthetic workflow for this compound.
This guide serves as a foundational resource for researchers working with this compound. The provided predicted data and experimental protocols are based on established chemical principles and are intended to facilitate the synthesis and characterization of this important chemical entity. Experimental verification of the predicted data is highly recommended.
The Ascendant Trajectory of Pyrrolopyridines: A Technical Guide to Their Expanding Role in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has cast a spotlight on the pyrrolopyridine scaffold, a privileged heterocyclic system demonstrating remarkable versatility in medicinal chemistry. This technical guide provides an in-depth exploration of the burgeoning potential of novel pyrrolopyridine compounds, with a focus on their applications in oncology, neurodegenerative disorders, and inflammatory conditions. By summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical biological pathways, this document aims to equip researchers with the foundational knowledge to navigate and contribute to this exciting field.
A Versatile Scaffold for Diverse Therapeutic Targets
Pyrrolopyridine derivatives, encompassing various isomeric forms such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-d]pyrimidine, have emerged as a focal point in drug discovery due to their structural resemblance to endogenous purines. This mimicry allows them to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases, making them potent inhibitors of key signaling pathways implicated in a spectrum of diseases.
Anticancer Applications: Targeting the Kinome
The dysregulation of protein kinases is a hallmark of many cancers, and pyrrolopyridines have demonstrated significant promise as multi-targeted and selective kinase inhibitors.
A notable area of investigation is their activity against receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] The inhibition of these pathways can stifle tumor growth and vascularization.
Furthermore, certain pyrrolopyridine compounds have shown efficacy against cyclin-dependent kinases (CDKs), offering a mechanism to induce cell cycle arrest and apoptosis in cancer cells.[1] The ability to target multiple kinases involved in cancer progression underscores the potential of these compounds to overcome drug resistance, a significant challenge in current cancer therapy.[1][2]
Neurodegenerative Disorders: Modulating Key Neuropathological Pathways
In the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD), pyrrolopyridine compounds are being explored as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).[3][4] GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the production of amyloid-β plaques, both pathological hallmarks of AD.[5][6][7][8][9] By inhibiting GSK-3β, these compounds offer a potential therapeutic strategy to mitigate the progression of Alzheimer's. Recent studies have highlighted pyrrolo[2,3-b]pyridine derivatives with potent GSK-3β inhibitory activity at nanomolar concentrations.[3][4]
Anti-inflammatory Potential: Targeting Inflammatory Cascades
The anti-inflammatory properties of pyrrolopyridine derivatives are also a growing area of research. These compounds have been shown to inhibit key mediators of inflammation, such as cyclooxygenase-2 (COX-2).[10][11] Some pyrrolopyrimidine derivatives have been investigated as dual inhibitors of COX-2 and other inflammatory targets, suggesting their potential in treating a range of inflammatory disorders.[12]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative novel pyrrolopyridine compounds against key medicinal chemistry targets.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Cytotoxicity (IC50 in µM) | Citation |
| Series A (Pyrrolo[2,3-d]pyrimidine) | |||||
| Compound 6f | EGFR, Her2, VEGFR-2, CDK2 | Similar to Sunitinib | HepG2 | Not Specified | [1] |
| Compound 6j | VEGFR-2 (selective) | Not Specified | Not Specified | Not Specified | [1] |
| Compound 6i | Her2/VEGFR-2 (dual selective) | Not Specified | HepG2 | Not Specified | [1] |
| Compound 5k | EGFR, Her2, VEGFR-2, CDK2 | 40-204 | Not Specified | Not Specified | [1] |
| Series B (Pyrrolo[3,2-c]pyridine) | |||||
| Compound 1e | FMS Kinase | 60 | Ovarian, Prostate, Breast | 0.15 - 1.78 | |
| Compound 1r | FMS Kinase | 30 | Ovarian, Prostate, Breast | 0.15 - 1.78 | |
| Series C (1H-pyrrolo[2,3-b]pyridine) | |||||
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | 4T1 (Breast) | Not Specified | [6] |
| Series D (Pyrrolo[2,3-b]pyridine for AD) | |||||
| Compound 41 | GSK-3β | 0.22 | SH-SY5Y | >100 | [3] |
| Compound 46 | GSK-3β | 0.26 | SH-SY5Y | Not Specified | [3] |
| Compound 54 | GSK-3β | 0.24 | SH-SY5Y | Not Specified | [3] |
| S01 | GSK-3β | 0.35 | SH-SY5Y | Low cytotoxicity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide generalized protocols for key experiments cited in the evaluation of novel pyrrolopyridine compounds.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives (General Procedure)
A common synthetic route to pyrrolo[2,3-d]pyrimidine derivatives involves a multi-component reaction. For example, a one-pot, three-component reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative can be catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol at a moderate temperature.[4] Another approach involves the nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine, followed by further functionalization.[13]
Example Protocol:
-
To a solution of an appropriate arylglyoxal (1 mmol) and 6-amino-1,3-dimethyluracil (1 mmol) in ethanol (10 mL), add the barbituric acid derivative (1 mmol) and TBAB (5 mol%).
-
Stir the reaction mixture at 50 °C for the time required for the reaction to complete (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2, EGFR, GSK-3β)
The inhibitory activity of pyrrolopyridine compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, GSK-3β)
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) for VEGFR-2/EGFR, a specific peptide for GSK-3β)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
Test compounds (pyrrolopyridine derivatives) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well or 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a multi-well plate, add the test compound dilutions, a positive control (enzyme and substrate without inhibitor), and a negative control (substrate without enzyme).
-
Add the kinase and substrate mixture to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][15][16][17][18][19]
Cell Viability (MTT) Assay
The cytotoxic effect of the pyrrolopyridine compounds on cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolopyridine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[20][21][22]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21][23]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.[20]
In Vivo Tumor Xenograft Model
To evaluate the in vivo anticancer efficacy of promising pyrrolopyridine compounds, a tumor xenograft model in immunocompromised mice is commonly used.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., HCT116, GTL-16)
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) in a suitable medium (with or without Matrigel) into the flank of the mice.[24][25]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[12][24]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy of the compound by comparing the tumor growth in the treated group to the control group.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a representative experimental workflow.
Caption: VEGFR-2 signaling pathway and its inhibition by pyrrolopyridine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 7. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine, an isomer of 7-azaindole, represents a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, providing an efficient pathway for the synthesis of aryl- and heteroaryl-substituted 1H-pyrrolo[3,2-b]pyridines.[1]
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid with a range of aryl and heteroaryl halides. The successful execution of this transformation is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. Modern catalyst systems, particularly those incorporating bulky, electron-rich phosphine ligands, have demonstrated high efficacy in the coupling of challenging nitrogen-containing heterocycles.[2][3]
Key Reaction Parameters
Several factors critically influence the outcome of the Suzuki-Miyaura coupling with this compound:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results for heteroaromatic substrates. Pre-catalysts such as XPhos Pd G2 or combinations of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are frequently employed to achieve high yields and reaction rates.[1][2][3] The electron-rich nature of these ligands facilitates the oxidative addition step and promotes the stability of the catalytic species.
-
Base: An appropriate base is essential to facilitate the crucial transmetalation step in the catalytic cycle.[4] Inorganic bases are commonly used, with the choice often depending on the specific substrates and solvent system. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently reported to be effective in the coupling of nitrogen-containing heterocycles.[1][3]
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[5] The presence of water is often necessary to dissolve the inorganic base and facilitate the reaction. However, in cases where the boronic acid is susceptible to protodeboronation, anhydrous conditions may be beneficial.[6]
-
Temperature: The reaction temperature can significantly impact the reaction rate and yield. While some modern catalyst systems can facilitate couplings at room temperature, elevated temperatures (60-120 °C) are often required to drive the reaction to completion, particularly with less reactive aryl chlorides.[3][7] Microwave-assisted heating can also be a valuable technique to accelerate the reaction and improve yields.[8]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. These conditions are based on successful couplings of similar aza-indole and nitrogen-rich heterocyclic substrates and should serve as a good starting point for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | Aryl/Heteroaryl Bromide (1.0 eq) | Aryl/Heteroaryl Chloride (1.0 eq) | Aryl/Heteroaryl Iodide (1.0 eq) |
| Boronic Acid | This compound (1.2-1.5 eq) | This compound (1.5-2.0 eq) | This compound (1.2 eq) |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) | XPhos Pd G2 (2-5 mol%) | Pd(PPh₃)₄ (5-10 mol%) |
| Ligand | XPhos (4-10 mol%) | - | - |
| Base | K₃PO₄ (2.0-3.0 eq) | Cs₂CO₃ (2.0-3.0 eq) | K₂CO₃ (2.0-3.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) | Toluene/H₂O (10:1) or THF/H₂O (4:1) | DMF/H₂O (4:1) |
| Temperature | 80-110 °C | 100-120 °C | 90-110 °C |
| Time | 4-24 h | 12-48 h | 6-24 h |
Experimental Protocol
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd₂(dba)₃, XPhos Pd G2, or Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-2.0 eq.), the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Inert Atmosphere: Seal the flask or vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling of this compound is depicted below. This involves setting up the reaction under an inert atmosphere, heating to the desired temperature, monitoring the reaction's progress, and subsequent work-up and purification of the final product.
Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, screening different catalyst/ligand systems, or evaluating alternative bases and solvents. Increasing the stoichiometry of the boronic acid may also improve the yield.
-
Protodeboronation: The decomposition of the boronic acid is a common side reaction. This can be minimized by using milder reaction conditions, shorter reaction times, or by using the corresponding boronic ester (e.g., pinacol ester), which can be more stable.
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can sometimes be observed. This side reaction can often be suppressed by ensuring a strictly inert atmosphere and by optimizing the reaction conditions.
-
Incomplete Conversion: If the starting halide is not fully consumed, an increase in the catalyst loading or extending the reaction time may be necessary. It is also important to ensure the activity of the catalyst.
By following this detailed protocol and considering the key reaction parameters, researchers can efficiently synthesize a diverse range of 6-aryl-1H-pyrrolo[3,2-b]pyridines for various applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Cross-Coupling Reactions with Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of reaction conditions for the cross-coupling of heteroaryl boronic acids, focusing on the widely used Suzuki-Miyaura, Heck, and Sonogashira reactions. This document offers detailed experimental protocols, quantitative data for reaction optimization, and a discussion of the Stille coupling as a related transformation.
Introduction to Heteroaryl Cross-Coupling
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, forming the bedrock of modern synthetic organic chemistry. In drug discovery and development, the incorporation of heteroaromatic moieties is a critical strategy for modulating the physicochemical and pharmacological properties of lead compounds. Heteroaryl boronic acids are key building blocks in these transformations due to their versatility and commercial availability. However, their reactivity can be influenced by the nature of the heterocycle, leading to challenges such as catalyst deactivation and protodeboronation. Understanding and optimizing the reaction conditions are therefore paramount for successful synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prevalent method for the cross-coupling of heteroaryl boronic acids with aryl, heteroaryl, or vinyl halides and triflates. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.
Key Considerations for Heteroaryl Suzuki-Miyaura Couplings:
-
Electronic Nature of the Heterocycle: π-deficient heterocycles (e.g., pyridine, pyrimidine) can be challenging substrates due to the electron-withdrawing nature of the ring, which can slow down the transmetalation step. Conversely, π-rich heterocycles (e.g., furan, thiophene, pyrrole) are generally more reactive but can be more susceptible to decomposition.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source. It is particularly problematic with electron-rich heteroaryl boronic acids and under strongly basic conditions.
-
The "2-Pyridyl Problem": 2-Pyridylboronic acids are notoriously unstable and prone to decomposition. The proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and low yields.[1][2][3] To overcome this, more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or potassium heteroaryltrifluoroborates are often employed.[1]
Typical Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various heteroaryl boronic acids with different coupling partners.
| Heteroaryl Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Thiopheneboronic acid | 2-Chloropyridine | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | n-Butanol | 100 | 18 | 95 | [4] |
| 2-Furanboronic acid | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 88 | [4] |
| 3-Pyridylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | n-Butanol/H₂O | 100 | 16 | 91 | [4] |
| 2-Pyridyl MIDA boronate | 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | [1] |
| Potassium Indole-5-trifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Thiopheneboronic Acid with 2-Chloropyridine
This protocol is a representative example for the coupling of a π-rich heteroaryl boronic acid with a π-deficient heteroaryl halide.
Materials:
-
3-Thiopheneboronic acid
-
2-Chloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
n-Butanol, anhydrous
-
An inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube, add 3-thiopheneboronic acid (1.5 mmol), 2-chloropyridine (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous n-butanol (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(thiophen-3-yl)pyridine.
Heck Reaction
The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. More recently, protocols utilizing arylboronic acids as the aryl source have been developed, offering a halide-free and often milder alternative.[6][7] These oxidative Heck reactions typically require an oxidant to regenerate the active Pd(II) catalyst. However, base- and oxygen-free conditions have also been reported.[8][9]
Key Considerations for Heck Reactions with Heteroaryl Boronic Acids:
-
Olefin Electronics: The reaction is compatible with both electron-rich and electron-deficient olefins.[6][7][8][9][10]
-
Regioselectivity: The regioselectivity of the arylation (at the α- or β-position of the alkene) can be influenced by the ligand and reaction conditions.
-
Oxidant: Many protocols require an oxidant such as Cu(OAc)₂ or O₂.[11] However, oxidant-free systems have been developed.[8][9]
Typical Reaction Conditions and Yields
| Heteroaryl Boronic Acid | Olefin | Catalyst (mol%) | Ligand (mol%) | Additive/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Furanylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂ (2) | dppp (3) | None | Acetone | 70 | 15 | 85 | [8][9] |
| Phenylboronic acid | 2-Vinylpyridine | Pd(OAc)₂ (2) | SPO (4) | K₂CO₃ | DMF | 60 | 12 | 78 | [7] |
| 4-Methylphenylboronic acid | Styrene | Pd(OAc)₂ (5) | None | NBS | Toluene | 25 | 12 | 82 | [7] |
Experimental Protocol: Oxidative Heck Reaction of 3-Furanylboronic Acid with n-Butyl Vinyl Ether
This protocol is an example of a base- and oxygen-free oxidative Heck coupling.[8][9]
Materials:
-
3-Furanylboronic acid
-
n-Butyl vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Acetone, anhydrous
-
An inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube, add 3-furanylboronic acid (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppp (0.03 mmol, 3 mol%).
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous acetone (3 mL) followed by n-butyl vinyl ether (2.0 mmol).
-
Place the reaction vessel in a preheated oil bath at 70 °C and stir for 15 hours.
-
After cooling, the reaction mixture is concentrated.
-
The resulting crude product is purified by flash column chromatography to yield the desired ketone product after in situ hydrolysis of the initial vinyl ether product.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, traditionally using a palladium catalyst and a copper(I) co-catalyst.[12][13][14] In recent years, Sonogashira-type reactions using arylboronic acids in place of aryl halides have been developed.[15] These reactions can proceed under both copper-catalyzed and copper-free conditions.[16][17][18][19]
Key Considerations for Sonogashira-type Couplings with Heteroaryl Boronic Acids:
-
Copper Co-catalyst: While traditional Sonogashira couplings rely on a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[16][18]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically required to deprotonate the terminal alkyne.
-
Atmosphere: Reactions are generally performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne.
Typical Reaction Conditions and Yields
| Heteroaryl Boronic Acid | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorophenylboronic acid | Propargyl tosylamide | Ph₃PAuCl (5) | AgBF₄ (5) | Et₃N | CH₃CN | RT | 12 | 80 | [15] |
| Phenylboronic acid | Phenylacetylene | Pd(dppf)Cl₂ (5) | Ag₂O (10) | K₂CO₃ | DMF | 80 | 12 | 90 | [20] |
| 3-Bromopyridine* | Phenylpropionic acid | Pd₂(dba)₃ (2.5) | None | TBAF | NMP | 100 | 16 | 85 | [21] |
*Note: This example uses a heteroaryl bromide as the electrophile in a more traditional Sonogashira reaction, but illustrates conditions for heteroaromatic substrates.
Experimental Protocol: Copper-Free Sonogashira-type Coupling of Phenylboronic Acid with Phenylacetylene
This protocol is a representative example of a copper-free Sonogashira-type coupling.
Materials:
-
Phenylboronic acid
-
Phenylacetylene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Silver(I) oxide (Ag₂O)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
An inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube, add phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), Ag₂O (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous DMF (5 mL) followed by phenylacetylene (1.0 mmol).
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford diphenylacetylene.
Stille Coupling
The Stille coupling is a versatile cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an sp²-hybridized organic halide or triflate, catalyzed by palladium.[22][23][24][25] While highly effective and tolerant of a wide range of functional groups, the major drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts.[23][26][27]
The use of heteroaryl boronic acids is not a standard practice in Stille coupling. The Suzuki-Miyaura coupling is generally the preferred method for transformations involving boronic acids due to the lower toxicity of the boron-containing reagents and byproducts.[23][26][27] For the coupling of a heteroaryl nucleophile with a heteroaryl electrophile, the Suzuki-Miyaura reaction would be the recommended approach over the Stille reaction when a boronic acid is the desired starting material.
General Stille Coupling Reaction Scheme:
Where R¹ is the heteroaryl group (as part of the organostannane), R² is the coupling partner, and X is a halide or triflate.
Conclusion
The cross-coupling of heteroaryl boronic acids is a cornerstone of modern organic synthesis, enabling the construction of a diverse array of complex molecules. The Suzuki-Miyaura reaction remains the most widely employed and versatile method for this purpose. However, for specific transformations, the Heck and Sonogashira reactions offer valuable alternatives. A thorough understanding of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential for overcoming the challenges associated with the reactivity of heteroaryl boronic acids and for achieving optimal results in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stille Coupling | NROChemistry [nrochemistry.com]
- 23. Stille Coupling [organic-chemistry.org]
- 24. jk-sci.com [jk-sci.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (1H-Pyrrolo[3,2-b]pyridin-6-yl) moiety is a key structural component found in a number of potent kinase inhibitors. This heterocyclic scaffold, a derivative of 7-azaindole, serves as a versatile building block in medicinal chemistry, particularly for the development of drugs targeting the RAF kinases within the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a crucial reagent for introducing this pharmacologically significant scaffold into target molecules, most commonly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides an overview of the use of this boronic acid in the synthesis of pan-RAF inhibitors, focusing on the prominent example of Tovorafenib (also known as MLN2480 or TAK-580), a type II RAF inhibitor.
Target: Pan-RAF Kinases and the MAPK/ERK Signaling Pathway
The RAF kinase family, consisting of A-RAF, B-RAF, and C-RAF (or RAF-1), are key serine/threonine kinases that act as central components of the MAPK/ERK signaling cascade.[1] This pathway transduces extracellular signals from growth factors to the cell nucleus, regulating gene expression and preventing apoptosis.[2]
Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway and are found in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer.[][4]
Tovorafenib is a potent, orally active, and selective pan-RAF inhibitor, meaning it targets all three RAF isoforms.[5][6] As a type II inhibitor, it binds to the inactive "DFG-out" conformation of the kinase, enabling it to inhibit both monomeric (e.g., BRAF V600E) and dimeric forms of BRAF.[6][7] This dual inhibition is a key advantage over first-generation BRAF inhibitors, which can sometimes lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[6] By inhibiting the RAF kinases, Tovorafenib effectively blocks the downstream phosphorylation of MEK and ERK, thereby inhibiting tumor cell proliferation and survival.[5]
Signaling Pathway Diagram
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Tovorafenib.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Tovorafenib (MLN2480), a kinase inhibitor synthesized using a pyrrolopyridine scaffold, against key RAF kinases.
| Kinase Target | IC50 (nM) | Reference(s) |
| BRAF (V600E mutant) | 7.1 | [4][5][6] |
| BRAF (wild-type) | 10.1 | [4][5][6] |
| CRAF (wild-type) | 0.7 | [4][5][6] |
Experimental Protocols
While a specific, detailed protocol for the synthesis of a kinase inhibitor starting directly from this compound is not publicly available, the following represents a general and representative experimental protocol for the key Suzuki-Miyaura cross-coupling reaction, which is a fundamental step in the synthesis of many kinase inhibitors, including those with a pyrrolopyridine core. This protocol is based on established methodologies for the coupling of heteroaryl boronic acids.[8]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halo-substituted core (e.g., a substituted thiazole or pyridine) with this compound or a similar heteroaryl boronic acid.
Materials:
-
Halo-substituted reaction partner (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halo-substituted reaction partner, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (a typical ratio is 4:1 to 10:1 organic solvent to water). The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable building block for the synthesis of potent kinase inhibitors, particularly those targeting the RAF kinases. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for incorporating this key heterocyclic scaffold into drug candidates. The resulting compounds, such as Tovorafenib, have demonstrated significant therapeutic potential by effectively inhibiting the dysregulated MAPK/ERK signaling pathway in various cancers. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working in the field of kinase inhibitor synthesis and cancer therapeutics.
References
- 1. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Pyrrolopyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules, including biaryl and heteroaryl structures. Pyrrolopyridine scaffolds are prevalent in a wide range of biologically active compounds, making the development of robust Suzuki coupling protocols for pyrrolopyridine boronic acids a critical area of research.
These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura coupling of various pyrrolopyridine boronic acids with aryl and heteroaryl halides. The information is intended to serve as a comprehensive guide for researchers to facilitate the synthesis of novel pyrrolopyridine derivatives. Challenges associated with the coupling of nitrogen-containing heteroaryl boronic acids, such as catalyst inhibition and protodeboronation, are addressed through the selection of appropriate catalysts, ligands, and reaction conditions.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The cycle begins with an active Pd(0) species which is generated in situ from a palladium(II) precatalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The successful execution of a Suzuki-Miyaura cross-coupling reaction relies on a systematic and well-controlled experimental workflow. This includes careful preparation of reagents, assembly of the reaction under an inert atmosphere, monitoring of the reaction progress, and appropriate work-up and purification procedures.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Quantitative Data Summary
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various pyrrolopyridine derivatives. These tables provide a comparative overview of different catalyst systems, bases, and solvents, along with the corresponding reaction yields.
Table 1: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [3][4]
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10%) | K₂CO₃ | DME | 24 | 35 |
| 2 | Pd(PPh₃)₂Cl₂ (10%) | K₂CO₃ | DME | 24 | 45 |
| 3 | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME | 2 | 85 |
| 4 | Pd(OAc)₂ (10%) | K₂CO₃ | DME | 24 | 20 |
Table 2: Suzuki Coupling of 2-Halo-1H-pyrrolo[2,3-b]pyridines with Arylboronic Acids [1][5]
| Pyrrolopyridine | Arylboronic Acid | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 68-71 |
| 2-Chloro-1H-pyrrolo[2,3-b]pyridine | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | Not specified |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100-110 | Not specified |
Table 3: Suzuki Coupling of Pyridine-2-sulfonyl Fluoride with Hetero(aryl) Boronic Acids [6][7]
| Boronic Acid | Catalyst (10 mol%) | Base (3 eq.) | Solvent | Temp (°C) | Yield (%) |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 51 |
| 2-Furanboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 82 |
| 3-Pyridineboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 34 |
| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 21 |
Experimental Protocols
The following are detailed protocols for specific Suzuki-Miyaura coupling reactions involving pyrrolopyridine derivatives.
Protocol 1: General Procedure for the Suzuki Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine with an Arylboronic Acid [8]
Materials:
-
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq.)
-
Arylboronic acid (1.2–2.0 eq.)
-
Palladium catalyst (e.g., XPhos Pd G2, 1–10 mol%)
-
Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos, 2–20 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0–3.0 eq.)
-
Anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent system. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ [3][4]
Materials:
-
5-Bromo-1-ethyl-1H-indazole (1.0 mmol)
-
N-Boc-2-pyrroleboronic acid (2.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous dimethoxyethane (DME)
-
Water
-
Inert gas (Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, dissolve 5-bromo-1-ethyl-1H-indazole and Pd(dppf)Cl₂ in anhydrous DME (10 mL). Stir the solution under a flow of argon for 1 hour.
-
Reagent Addition: To the solution, sequentially add a solution of N-Boc-2-pyrroleboronic acid in anhydrous DME (2.6 mL) and a solution of potassium carbonate in water (2.5 mL).
-
Reaction: Heat the mixture to 80 °C for 2 hours.
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Chemoselective Suzuki Coupling of 4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine [5]
Materials:
-
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 3 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq.)
-
Degassed 1,4-dioxane and water (1:1 v/v)
-
Inert gas (Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, Pd₂(dba)₃, and K₂CO₃.
-
Inert Atmosphere: Purge the vessel with nitrogen gas.
-
Solvent Addition: Add the degassed 1,4-dioxane:water solvent mixture.
-
Reaction: Stir the reaction mixture at 100 °C for 30 minutes.
-
Work-up: After cooling to room temperature, remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the catalyst/ligand system, or screening different bases and solvents. Increasing the equivalents of the boronic acid may also improve the yield.[1]
-
Protodeboronation: This is a common side reaction with heteroaryl boronic acids. Ensuring a strictly inert atmosphere and using anhydrous solvents when appropriate can help minimize this issue. The use of more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can also be beneficial.
-
Homocoupling: The formation of biaryl products from the boronic acid can be minimized by maintaining a strictly inert atmosphere and optimizing the reaction conditions.
-
Catalyst Deactivation: The nitrogen atoms in pyrrolopyridines can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this effect.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for One-Pot Borylation/Suzuki Reactions in the Synthesis of Complex Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of complex molecular scaffolds using one-pot borylation/Suzuki reactions. This powerful tandem reaction has emerged as a cornerstone in modern synthetic organic chemistry, particularly in drug discovery and development, by enabling the rapid construction of diverse biaryl and heteroaryl structures from readily available starting materials.
Introduction
The one-pot borylation/Suzuki-Miyaura cross-coupling reaction is a highly efficient and atom-economical method for the formation of carbon-carbon bonds.[1][2][3] This sequential process involves the in situ generation of a boronic acid or ester intermediate from an aryl or heteroaryl halide, which then directly participates in a subsequent Suzuki cross-coupling reaction with a second halide partner. This approach circumvents the need for the isolation and purification of often unstable boronic acid intermediates, thereby saving time, reducing waste, and often improving overall yields.[4][5]
The versatility of this methodology is demonstrated in its application to the synthesis of a wide array of complex molecules, including natural products, kinase inhibitors, and other pharmaceutically relevant compounds.[6][7] Key advantages include the broad functional group tolerance, the use of a single catalyst system for both transformations, and the ability to perform the reaction on a large scale.[6][8]
General Reaction Scheme & Mechanism
The one-pot borylation/Suzuki reaction typically proceeds in two main stages within a single reaction vessel:
-
Miyaura Borylation: An aryl or heteroaryl halide (Ar¹-X) reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to form an aryl boronate ester (Ar¹-Bpin).
-
Suzuki Coupling: Upon completion of the borylation step, a second aryl or heteroaryl halide (Ar²-X) and a suitable aqueous base are added to the reaction mixture. The same palladium catalyst then facilitates the cross-coupling of the in situ generated boronate ester with the second halide to yield the desired biaryl product (Ar¹-Ar²).
A generalized catalytic cycle for this tandem reaction is depicted below.
References
- 1. Application of the palladium-catalyzed borylation/Suzuki coupling (BSC) reaction to the synthesis of biologically active biaryl lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bi-aryl Compounds using (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine, a core structural motif in many biologically active compounds, serves as a critical scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies and treatments for inflammatory diseases. The synthesis of bi-aryl compounds incorporating this scaffold is of paramount importance for exploring structure-activity relationships (SAR) and identifying novel drug candidates. The Suzuki-Miyura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient synthesis of 6-aryl-1H-pyrrolo[3,2-b]pyridine derivatives. This document provides detailed protocols and application notes for the synthesis of such compounds, utilizing (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid or, more commonly, the coupling of a 6-halo-1H-pyrrolo[3,2-b]pyridine with an appropriate arylboronic acid.
Reaction Principle: The Suzuki-Miyura Cross-Coupling
The Suzuki-Miyura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[1] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired bi-aryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
The choice of catalyst, ligand, base, and solvent is crucial for the successful synthesis of bi-aryl pyrrolopyridines, as these nitrogen-containing heterocycles can sometimes inhibit catalyst activity.[2]
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyura cross-coupling reactions to form bi-aryl heterocyclic compounds and the biological activity of the resulting products.
Table 1: Representative Conditions and Yields for Suzuki-Miyura Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-bromo-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ (2) | Dioxane/H₂O | MW | 0.25 | 95 | |
| 2 | 6-chloro-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ (2) | Dioxane/H₂O | MW | 0.5 | 92 | |
| 3 | 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (1.25) | Toluene | 100 | 12 | 85 | [3] |
| 4 | 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | 2-Thiophenepinacolborane | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane | 100 | 12 | 91 | [4] |
| 5 | 5-bromo-1-methyl-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME | 80 | 12 | 75 | [5] |
Table 2: Biological Activity of Bi-aryl Pyrrolopyridine Derivatives
| Compound Class | Target Kinase | Example IC₅₀ (nM) | Disease Area | Reference |
| Pyrrolo[3,2-c]pyridines | FMS Kinase (CSF-1R) | 30 | Cancer, Inflammatory Diseases | |
| 1H-Pyrrolo[2,3-b]pyridines | CDK8 | 48.6 | Colorectal Cancer | [6] |
| 1H-Pyrrolo[2,3-b]pyridines | JAK3 | - | Immune Diseases | [7] |
| Pyrrolo[3,2-c]pyridines | Colchicine-Binding Site | 120 - 210 | Cancer | [8] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyura cross-coupling of a 6-halo-1H-pyrrolo[3,2-b]pyridine with an arylboronic acid. Optimization may be required for specific substrates.
Materials
-
6-Halo-1H-pyrrolo[3,2-b]pyridine (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, Toluene, often with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate or oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine, hexanes, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 6-halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst, ligand (if necessary), and base.
-
Seal the flask with a septum or connect to a Schlenk line.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system to the reaction mixture via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting halide is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyura cross-coupling.
Signaling Pathway Inhibition
Bi-aryl pyrrolopyridine derivatives have been identified as potent inhibitors of several kinases involved in cancer and inflammation. The diagram below illustrates the inhibition of key signaling pathways.
Caption: Inhibition of Kinase Signaling Pathways by Bi-aryl Pyrrolopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 6. Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1',2':1,5]pyrazolo[3,4- d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis with (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a key building block in modern medicinal chemistry, enabling the synthesis of a wide array of substituted 7-azaindole derivatives. This scaffold is a common core in molecules designed to target various protein kinases, making it highly valuable in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds, and its efficiency can be significantly enhanced through microwave-assisted synthesis.[1] Microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to improved yields and higher product purity by minimizing side reactions.[1][2]
These application notes provide detailed protocols for the microwave-assisted Suzuki-Miyaura cross-coupling reaction using this compound, along with data on related heterocyclic systems to guide reaction optimization. Additionally, we highlight the application of these synthesized compounds as kinase inhibitors, with a focus on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Aberrant activation of kinase signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, is implicated in various cancers.[3] The FGFR signaling cascade plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[3][4][5] Consequently, inhibitors of this pathway are promising therapeutic agents. Molecules synthesized using this compound can serve as potent and selective FGFR inhibitors, offering a targeted approach to cancer therapy.[6]
Below is a diagram illustrating the FGFR signaling pathway, a key target for compounds derived from this compound.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling: An Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (such as a boronic acid) and an organohalide or triflate. Microwave heating accelerates this process by efficiently transferring energy to the polar reagents and solvent, leading to rapid heating and significantly increased reaction rates.[2]
Below is a generalized workflow for this reaction.
Caption: General workflow for microwave-assisted Suzuki coupling.
Experimental Protocols
The following protocol is an adapted procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with an aryl halide, based on methodologies reported for structurally similar heterocyclic systems.[7] Researchers should optimize conditions for their specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Microwave reactor vials with caps
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst (0.05-0.1 equiv.).
-
Add this compound (1.2-1.5 equiv.).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). Reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Reaction Conditions for Heterocyclic Boronic Acids
While a specific protocol for this compound is not extensively documented, the following tables summarize successful microwave-assisted Suzuki-Miyaura coupling conditions for related heterocyclic boronic acids. This data can serve as a valuable starting point for reaction optimization.
Table 1: Reaction Conditions for Microwave-Assisted Suzuki Coupling of 6-Halogeno-imidazo[1,2-a]pyridines
| Aryl Boronic Acid | Halide Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| p-thiomethylphenyl | 6-bromoimidazo[1,2-a]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 150 | 45 | 82 |
| p-methoxyphenyl | 6-bromoimidazo[1,2-a]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 150 | 45 | 83 |
| pyridin-3-yl | 6-chloroimidazo[1,2-a]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 150 | 75 | 78 |
| thiophen-2-yl | 6-chloroimidazo[1,2-a]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 150 | 75 | 90 |
Table 2: Reaction Conditions for Microwave-Assisted Suzuki Coupling of 3-Bromoindazoles [7][8]
| Aryl Boronic Acid | Halide Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenyl | 3-bromo-5-nitroindazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 100 | 78 |
| 4-methoxyphenyl | 3-bromo-5-nitroindazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 100 | 75 |
| 4-fluorophenyl | 3-bromo-6-nitroindazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 100 | 82 |
| Pyridin-3-yl | 3-bromo-5-methoxyindazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 120 | 66 |
Table 3: General Conditions for Microwave-Assisted Suzuki Coupling [1][9]
| Catalyst | Base | Solvent System | Temperature Range (°C) | Time Range (min) |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, EtOH/H₂O, Acetonitrile | 100 - 150 | 10 - 60 |
| Pd(OAc)₂/PPh₃ | K₂CO₃, Bu₄NOAc | Dioxane/EtOH, Ethanol | 120 - 150 | 15 - 45 |
| PdCl₂(dppf) | K₂CO₃ | EtOH/H₂O | 90 - 120 | 5 - 20 |
| XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 100 - 120 | 40 - 60 |
Conclusion
This compound is a versatile reagent for the synthesis of biologically active molecules. The use of microwave-assisted Suzuki-Miyaura cross-coupling provides a rapid and efficient method for generating libraries of substituted 7-azaindoles for drug discovery programs.[1] The protocols and data presented herein offer a solid foundation for researchers to develop robust synthetic routes towards novel therapeutics, particularly those targeting kinase-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Pyrrolopyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. Its structural resemblance to purine has made it a cornerstone in the development of kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the functionalization of the pyrrolopyridine ring system, a critical process for modulating the pharmacological properties of these molecules and exploring their structure-activity relationships (SAR).
Introduction to Pyrrolopyridine Functionalization
The functionalization of the pyrrolopyridine core is essential for fine-tuning its biological activity, selectivity, and pharmacokinetic properties. Key strategies for introducing molecular diversity include:
-
Multicomponent Reactions (MCRs): These reactions offer an efficient approach to construct the pyrrolopyridine skeleton with multiple points of diversity in a single step.
-
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for forging carbon-carbon and carbon-heteroatom bonds at specific positions of the pyrrolopyridine ring.
-
C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the pyrrolopyridine backbone, offering a more atom-economical and streamlined synthetic route.
These methodologies have enabled the synthesis of a wide array of pyrrolopyridine derivatives with potent activities against various biological targets, including Janus kinases (JAKs) and MET kinase, which are crucial in cancer and inflammatory diseases.[1][2]
Data Presentation: Structure-Activity Relationships of Functionalized Pyrrolopyridines
The following tables summarize quantitative data for representative functionalized pyrrolopyridines, highlighting the impact of different substituents on their biological activity.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | R Group | FGFR1 IC₅₀ (nM)[3] | FGFR2 IC₅₀ (nM)[3] | FGFR3 IC₅₀ (nM)[3] | FGFR4 IC₅₀ (nM)[3] |
| 1 | H | 1900 | - | - | - |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3]
Table 2: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | R Group | HeLa IC₅₀ (μM)[4] | SGC-7901 IC₅₀ (μM)[4] | MCF-7 IC₅₀ (μM)[4] |
| 10g | 3-methoxyphenyl | - | - | - |
| 10h | 4-methoxyphenyl | - | - | - |
| 10i | 3-hydroxy-4-methoxyphenyl | - | - | - |
| 10t | 3,4,5-trimethoxyphenyl | 0.12 | 0.15 | 0.21 |
Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
Experimental Protocols
This section provides detailed methodologies for key functionalization reactions of the pyrrolopyridine ring system.
Protocol 1: Multicomponent Synthesis of Functionalized Pyrrolo[3,4-b]pyridines
This protocol describes a base-promoted three-component reaction for the synthesis of a pyrrolo[3,4-b]pyridine skeleton.[5]
Experimental Workflow: Multicomponent Synthesis
Caption: Workflow for the multicomponent synthesis of pyrrolo[3,4-b]pyridines.
Materials:
-
β-enamino imide (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Ethanol
Procedure:
-
To a solution of β-enamino imide (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and DBU (0.1 mmol).
-
Stir the reaction mixture at 78 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with cold ethanol to afford the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified functionalized pyrrolo[3,4-b]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromopyrrolopyridine
This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the bromine-substituted position of a pyrrolopyridine core.[6][7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of a bromopyrrolopyridine.
Materials:
-
Bromopyrrolopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine the bromopyrrolopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated pyrrolopyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Direct C-H Arylation of a Pyrrolopyridine Derivative
This protocol outlines a palladium-catalyzed direct C-H arylation to form a C-C bond between a pyrrolopyridine and an aryl halide.[8][9]
Experimental Workflow: C-H Arylation
Caption: Workflow for the direct C-H arylation of a pyrrolopyridine.
Materials:
-
Pyrrolopyridine derivative (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrabutylammonium bromide (1.0 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In a screw-capped test tube equipped with a magnetic stir bar, add the pyrrolopyridine derivative (0.1 mmol), aryl halide (0.12 mmol), potassium carbonate (0.3 mmol), tetrabutylammonium bromide (0.1 mmol), Pd(OAc)₂ (0.01 mmol), and triphenylphosphine (0.02 mmol).
-
Add DMA (1 mL) to the test tube.
-
Seal the tube and heat the reaction mixture at 110-130 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated pyrrolopyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways targeted by functionalized pyrrolopyridine derivatives.
JAK/STAT Signaling Pathway
Many pyrrolopyridine derivatives act as inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrrolopyridine derivative.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase is another important target for pyrrolopyridine-based inhibitors. Aberrant c-MET signaling is implicated in various cancers, promoting cell proliferation, survival, and metastasis.
Caption: Inhibition of the c-MET signaling pathway by a pyrrolopyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthetic Route to (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase and enzyme inhibitors. Access to a diverse range of derivatives is crucial for structure-activity relationship (SAR) studies. This document provides a detailed, scalable protocol for the synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid pinacol ester, a key intermediate that enables the creation of novel derivatives through Suzuki cross-coupling reactions. The outlined multi-step synthesis includes nitrogen protection, Miyaura borylation, Suzuki coupling, and final deprotection, with considerations for scale-up and process safety.
Introduction
Pyrrolopyridines, also known as azaindoles, are heterocyclic compounds of significant interest in drug development due to their versatile biological activities.[1][2] They are integral to the structure of various therapeutic agents, including inhibitors of phosphodiesterase 4B (PDE4B), NADPH oxidase 2 (NOX2), and Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[3][4][5] The synthesis of boronic acid derivatives of these scaffolds provides a powerful platform for medicinal chemists, enabling the efficient formation of carbon-carbon bonds through palladium-catalyzed Suzuki coupling reactions.[6][7]
This application note details a robust and scalable pathway starting from the commercially available 6-Bromo-1H-pyrrolo[3,2-b]pyridine.[8] The strategy involves the protection of the pyrrole nitrogen to prevent side reactions, followed by a palladium-catalyzed Miyaura borylation to install the boronic acid pinacol ester. This stable intermediate can then be used in Suzuki coupling reactions with a wide array of aryl and heteroaryl halides to generate a library of derivatives.
Overall Synthetic Workflow
The multi-step synthesis is designed for scalability and robustness, prioritizing stable intermediates and purification methods amenable to large-scale production, such as crystallization over chromatography where possible. The general workflow is depicted below.
Figure 1: General workflow for the synthesis of 6-aryl-1H-pyrrolo[3,2-b]pyridine derivatives.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Reagents are hazardous and should be handled with care.[8]
Protocol 1: N-Protection of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
The acidic proton on the pyrrole nitrogen can interfere with subsequent organometallic reactions. Protection is crucial for clean conversions and high yields. A tosyl (Ts) group is chosen here for its stability and reliable removal conditions.
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF, add a solution of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in DMF dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tosyl chloride (1.1 eq.) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash chromatography to yield 6-Bromo-1-tosyl-1H-pyrrolo[3,2-b]pyridine.
Protocol 2: Miyaura Borylation
This protocol converts the aryl bromide into a more versatile boronic acid pinacol ester, a key building block for diversification. This reaction is a palladium-catalyzed process known for its high functional group tolerance.[9]
Materials:
-
6-Bromo-1-tosyl-1H-pyrrolo[3,2-b]pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Heptane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel under nitrogen, combine 6-Bromo-1-tosyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 80-90 °C and stir for 8-16 hours, monitoring the reaction for the consumption of starting material.
-
After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by trituration with heptane or by flash column chromatography to yield the desired N-tosyl boronic acid pinacol ester.
| Step | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Protection | 6-Bromo-1H-pyrrolo[3,2-b]pyridine, TsCl | NaH | DMF | 0 to RT | 4-6 | 85-95% |
| Borylation | N-Tosyl-6-bromo-pyrrolopyridine, B₂pin₂ | Pd(dppf)Cl₂ / KOAc | 1,4-Dioxane | 80-90 | 8-16 | 70-85% |
| Table 1: Summary of reaction conditions and typical yields for key synthetic steps. |
Protocol 3: Suzuki Cross-Coupling for Derivative Synthesis
The synthesized boronic acid pinacol ester is a versatile coupling partner for introducing a wide range of aryl and heteroaryl substituents at the 6-position.
Materials:
-
N-Tosyl-(1H-pyrrolo[3,2-b]pyridin-6-yl)boronic acid pinacol ester
-
Aryl or heteroaryl halide (Ar-X, where X = Br, I) (1.0-1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) (0.02-0.05 eq.)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)
Procedure:
-
Combine the N-tosyl boronic acid pinacol ester (1.1 eq.), the aryl halide (1.0 eq.), and the palladium catalyst in the chosen solvent under a nitrogen atmosphere.
-
Add the aqueous base solution.
-
Heat the reaction mixture to 80-100 °C for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
| Aryl Halide Partner (Ar-X) | Product (after deprotection) | Typical Yield | Reference |
| 4-Methoxyphenyl bromide | 6-(4-Methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine | 70-85% | [10] |
| 3-Pyridyl bromide | 6-(Pyridin-3-yl)-1H-pyrrolo[3,2-b]pyridine | 50-65% | [11] |
| 4-(Hydroxymethyl)phenyl boronic acid | (4-(1H-Pyrrolo[3,2-b]pyridin-6-yl)phenyl)methanol | 65-80% | [10] |
| Indole-6-boronic acid | 6-(1H-Indol-6-yl)-1H-pyrrolo[3,2-b]pyridine | 50-60% | [11] |
| *Note: For coupling with boronic acids, the roles are reversed, starting with the 6-bromo intermediate. | |||
| Table 2: Representative examples of derivatives synthesized via Suzuki coupling. Yields are estimated based on similar reported reactions. |
Protocol 4: N-Deprotection
The final step removes the tosyl group to yield the target 1H-pyrrolo[3,2-b]pyridine derivatives.
Materials:
-
N-Tosyl-6-aryl-1H-pyrrolo[3,2-b]pyridine derivative
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-tosyl protected compound in a suitable solvent like methanol or THF.
-
Add the aqueous NaOH solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-6 hours.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, neutralize the mixture with an acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layers.
-
Purify the final product by recrystallization or chromatography.
Application in Drug Discovery: Targeting the cGAS-STING Pathway
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been identified as potent inhibitors of ENPP1, an enzyme that negatively regulates the cGAS-STING innate immune pathway.[3] By inhibiting ENPP1, the concentration of the STING agonist cGAMP increases, leading to an enhanced anti-tumor immune response. The synthetic route described here allows for the rapid generation of analogs to probe the SAR of ENPP1 inhibition.
Figure 2: Simplified diagram of the cGAS-STING pathway and the inhibitory action of pyrrolopyridine derivatives on ENPP1.
Scale-Up and Safety Considerations
-
Reagent Selection: For large-scale synthesis, the cost and availability of palladium catalysts and ligands are critical. Using pre-formed, air-stable catalysts can simplify handling.[13]
-
Thermal Safety: The use of sodium hydride in Protocol 1 is highly exothermic and generates hydrogen gas; it requires careful temperature control and an inert atmosphere. Alternative bases like potassium carbonate or cesium carbonate may be considered but might require different reaction conditions.
-
Purification: Relying on crystallization for purification is preferable to chromatography on a large scale. Solvent screening and optimization are recommended to develop a robust crystallization procedure.
-
Solvent Choice: Solvents like 1,4-dioxane are effective but have safety and environmental concerns. Greener solvent alternatives should be explored during process development.
-
Intermediate Stability: The boronic acid pinacol ester is generally more stable and easier to handle than the free boronic acid, making it ideal for scale-up and storage as a key intermediate.[14]
References
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 13. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Protecting Group Strategies for Pyrrolopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridines, also known as azaindoles, are a critical class of nitrogen-containing heterocyclic compounds ubiquitously found in pharmaceuticals and biologically active molecules. Their structural resemblance to purine bases makes them valuable scaffolds in medicinal chemistry, particularly as kinase inhibitors. The synthesis of functionalized pyrrolopyridines often necessitates the use of protecting groups to mask the reactive N-H of the pyrrole ring, enabling selective transformations on other parts of the molecule. The judicious choice of a protecting group is paramount for the success of a synthetic route, influencing yields, and facilitating purification. This document provides a detailed overview of common protecting group strategies for pyrrolopyridine synthesis, including experimental protocols and comparative data.
Protecting Group Strategies: An Overview
The selection of an appropriate protecting group for the pyrrole nitrogen in pyrrolopyridine synthesis is dictated by its stability to various reaction conditions and the ease of its removal. The most commonly employed protecting groups include tert-butoxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), tosyl (Ts), and p-methoxybenzyl (PMB). The ideal protecting group should be easy to introduce in high yield, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
Logical Workflow for Pyrrolopyridine Synthesis Using Protecting Groups
The general strategy involves the protection of the pyrrole nitrogen, followed by functionalization of the pyrrolopyridine core, and concluding with the deprotection of the nitrogen to yield the final product.
Caption: General workflow for the synthesis of functionalized pyrrolopyridines.
Comparison of Common Protecting Groups
The choice of a protecting group is a critical step in the synthetic design. Below is a summary of the most used protecting groups for the pyrrole nitrogen of pyrrolopyridines, with their respective conditions for introduction and removal.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | (Boc)₂O, DMAP, THF, rt | TFA, DCM, rt; or HCl, Dioxane | Mild acidic removal, orthogonal to many other groups.[1] | Can be unstable to strong acids and some Lewis acids. |
| SEM | SEM-Cl, NaH, DMF, 0 °C to rt | TBAF, THF; or TFA, DCM | Stable to a wide range of conditions, including some acidic and basic media. | Deprotection can be challenging and may lead to side products.[2][3] |
| Tosyl (Ts) | Ts-Cl, Pyridine, 0 °C to rt | Cs₂CO₃, MeOH/THF; or Mg, MeOH | Electron-withdrawing, activates the pyrrole ring for certain reactions. | Harsh deprotection conditions may not be suitable for complex molecules.[4] |
| PMB | PMB-Cl, NaH, DMF, 0 °C to rt | DDQ, DCM/H₂O; or TFA | Can be removed under oxidative or acidic conditions, offering orthogonality.[5] | Sensitive to strong oxidizing agents. |
Experimental Protocols
tert-Butoxycarbonyl (Boc) Group
a) Protection of Pyrrolopyridine with Boc Group
-
Reaction:
-
To a solution of the pyrrolopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) is then added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, Hexane/Ethyl acetate gradient) to afford the N-Boc protected pyrrolopyridine.[6]
-
b) Deprotection of N-Boc Protected Pyrrolopyridine
-
Reaction:
-
The N-Boc protected pyrrolopyridine (1.0 equiv) is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) (10 equiv) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in DCM and washed with a saturated aqueous solution of NaHCO₃.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the deprotected pyrrolopyridine.[1][6]
-
(2-(Trimethylsilyl)ethoxy)methyl (SEM) Group
a) Protection of Pyrrolopyridine with SEM Group
-
Reaction:
-
To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 equiv) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of the pyrrolopyridine (1.0 equiv) in anhydrous DMF dropwise.[7][8]
-
The mixture is stirred at 0 °C for 30 minutes.
-
(2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) (1.3 equiv) is then added dropwise.[7][8]
-
The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography (Silica gel, Hexane/Ethyl acetate gradient).[7]
-
b) Deprotection of N-SEM Protected Pyrrolopyridine
-
Method 1: Fluoride-mediated Deprotection
-
To a solution of the N-SEM protected pyrrolopyridine (1.0 equiv) in anhydrous THF is added tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 3.0 equiv).
-
The reaction mixture is heated at reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.[7]
-
-
Method 2: Acid-mediated Deprotection
-
The N-SEM protected pyrrolopyridine (1.0 equiv) is dissolved in DCM, and TFA (10 equiv) is added at 0 °C.[9]
-
The reaction is stirred at room temperature for 2-12 hours.[9]
-
The solvent is removed under reduced pressure.
-
The residue is then dissolved in THF, and a saturated aqueous solution of NaHCO₃ is added. The mixture is stirred overnight.[9]
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.[9]
-
Tosyl (Ts) Group
a) Protection of Pyrrolopyridine with Tosyl Group
-
Reaction:
-
To a solution of the pyrrolopyridine (1.0 equiv) in pyridine at 0 °C is added p-toluenesulfonyl chloride (Ts-Cl) (1.1 equiv) portion-wise.
-
The reaction mixture is stirred at room temperature overnight and monitored by TLC.
-
Upon completion, the reaction is poured into ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
b) Deprotection of N-Tosyl Protected Pyrrolopyridine
-
Reaction:
-
To a solution of the N-tosyl protected pyrrolopyridine (1.0 equiv) in a mixture of methanol and THF (1:2) is added cesium carbonate (Cs₂CO₃) (3.0 equiv).[4]
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.[4]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.[4]
-
p-Methoxybenzyl (PMB) Group
a) Protection of Pyrrolopyridine with PMB Group
-
Reaction:
-
To a suspension of NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C is added a solution of the pyrrolopyridine (1.0 equiv) in anhydrous DMF dropwise.[5]
-
The mixture is stirred at 0 °C for 30 minutes.
-
p-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv) is then added dropwise.[5]
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
b) Deprotection of N-PMB Protected Pyrrolopyridine
-
Method 1: Oxidative Deprotection
-
To a solution of the N-PMB protected pyrrolopyridine (1.0 equiv) in a mixture of DCM and water (10:1) is added 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5 equiv) at 0 °C.[5]
-
The reaction mixture is stirred at room temperature for 1-3 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.[5]
-
-
Method 2: Acidic Deprotection
-
The N-PMB protected pyrrolopyridine (1.0 equiv) is dissolved in DCM, and TFA (10-20 equiv) is added.[10]
-
The reaction is stirred at room temperature or heated to 40-50 °C.
-
Upon completion, the reaction mixture is concentrated, and the residue is neutralized with a saturated aqueous solution of NaHCO₃.
-
The product is extracted with an organic solvent, dried, and purified.[10]
-
Application in Drug Discovery: Kinase Inhibition
Pyrrolopyridine derivatives are prominent as kinase inhibitors by acting as ATP-competitive inhibitors at the hinge region of the kinase domain.[11] Protecting group strategies are essential for the synthesis of complex pyrrolopyridine-based kinase inhibitors, allowing for the introduction of various substituents that modulate potency and selectivity.
Caption: Role of pyrrolopyridine derivatives as kinase inhibitors.
Conclusion
The synthesis of complex pyrrolopyridine derivatives heavily relies on the strategic use of protecting groups. The choice between Boc, SEM, tosyl, and PMB, among others, depends on the overall synthetic plan, including the nature of other functional groups present and the reaction conditions to be employed. The protocols and comparative data provided herein serve as a guide for researchers in designing and executing robust synthetic routes towards novel pyrrolopyridine-based molecules for applications in drug discovery and development. Careful consideration of the advantages and disadvantages of each protecting group will ultimately lead to more efficient and successful syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 11. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Effects in Suzuki Coupling of Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forming C-C bonds.[1][2] In pharmaceutical and agrochemical research, this reaction is indispensable for synthesizing complex molecules containing heteroaromatic moieties, which are crucial for modulating the physicochemical and pharmacological properties of drug candidates.[3] However, heteroaryl boronic acids present unique challenges, including instability, low reactivity, and a propensity for side reactions like protodeboronation.[3][4]
The choice of solvent is a critical parameter that profoundly influences reaction kinetics, catalyst stability, product yield, and selectivity.[5][6] A solvent system can affect the solubility of reagents, the activation of the boronic acid via base, and the rates of the elementary steps in the catalytic cycle.[6][7] This document provides detailed notes, quantitative data, and experimental protocols to guide researchers in navigating the complexities of solvent selection for the Suzuki coupling of heteroaryl boronic acids.
General Principles of Solvent Effects
The solvent's role in the Suzuki-Miyaura catalytic cycle is multifaceted. Its polarity, proticity, and coordinating ability can influence each step, from oxidative addition to reductive elimination.[5][8]
-
Polar Aprotic Solvents : This is the most common class of solvents for Suzuki couplings.[5]
-
Ethers (1,4-Dioxane, THF) : Frequently used, often in combination with an aqueous base. This biphasic system is effective because the water phase dissolves the inorganic base and facilitates the formation of the active boronate species required for transmetalation.[5][9] Dioxane is often preferred for its higher boiling point, allowing for higher reaction temperatures.[5]
-
Amides (DMF, DMAc) : Their high boiling points are advantageous for less reactive substrates that require elevated temperatures.[5] However, their coordinating ability can sometimes influence reaction selectivity.[6][7]
-
Acetonitrile (MeCN) : While a polar aprotic solvent, MeCN can sometimes lead to different selectivity compared to other polar solvents like DMF, suggesting its role is more complex than simply stabilizing charged intermediates.[6][7]
-
-
Polar Protic Solvents (Water, Alcohols) :
-
Water : The presence of water is often beneficial. It is essential for dissolving inorganic bases (e.g., K₂CO₃, K₃PO₄) and promoting the formation of the reactive [ArB(OH)₃]⁻ species, which accelerates the transmetalation step.[10][11] However, excessive water can promote the undesirable side reaction of protodeboronation, where the C-B bond is cleaved.[3] For certain substrates, aqueous catalysis in the absence of organic co-solvents has been shown to be highly efficient.[12][13]
-
Alcohols (n-Butanol, Isopropanol) : Alcohols can serve as effective single or co-solvents. For instance, n-butanol has been used effectively in the coupling of heteroaryl chlorides with thiophene- and furanboronic acids.[14][15]
-
-
Nonpolar Solvents (Toluene) : Toluene is generally less effective for heteroaryl couplings but can be useful, especially when mixed with water to create a biphasic system.[10] In some cases, anhydrous conditions with nonpolar solvents are required to prevent decomposition of sensitive boronic acids.[16]
Quantitative Data on Solvent Effects
The choice of solvent can dramatically impact reaction yield. The following tables summarize quantitative data from solvent screening studies.
Table 1: Effect of Solvent and Water Content on the Suzuki Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with 2-Thiopheneboronic Acid Pinacol Ester. [10][17]
| Entry | Solvent | Water Content (%) | Temperature (°C) | Yield (%) |
| 1 | Toluene | 0 | 100 | 18 |
| 2 | Toluene | 20 | 100 | 45 |
| 3 | Dioxane | 0 | 100 | 38 |
| 4 | Dioxane | 20 | 100 | 72 |
| 5 | Dioxane | 50 | 100 | 52 |
| 6 | Diglyme | 0 | 100 | 39 |
| 7 | Acetonitrile | 65 | 40 | |
| 8 | Isopropanol | 65 | 39 | |
| 9 | DMF | 100 | 29 |
Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (10 mol%), Na₃PO₄ (3.0 equiv).[10]
Table 2: Influence of Solvent on the Chemoselective Suzuki Coupling of a Chloroaryl Triflate. [6]
| Entry | Solvent | Dielectric Constant (ε) | Yield of C-Cl Coupling (%) | Yield of C-OTf Coupling (%) |
| 1 | Toluene | 2.4 | 95 | Not Detected |
| 2 | THF | 7.5 | 95 (52% isolated) | Not Detected |
| 3 | Acetone | 21 | 92 | 1 |
| 4 | iPrOH | 20 | 95 (78% isolated) | Not Detected |
| 5 | H₂O | 80 | 59 | Not Detected |
| 6 | MeCN | 37 | 1 | 94 (80% isolated) |
| 7 | DMF | 38 | 1 | 95 |
| 8 | DMSO | 47 | 1 | 93 |
Reaction Conditions: 4-chlorophenyl triflate (1.0 equiv), o-tolylboronic acid (1.2 equiv), P(tBu)₃-Pd G4 (3 mol%), K₃PO₄ (3.0 equiv), 80 °C.[6] This table illustrates that solvent polarity (dielectric constant) does not always predict selectivity, with coordinating solvents like MeCN, DMF, and DMSO favoring reaction at the triflate position.[6]
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights the steps where the solvent and base play a crucial role.
Caption: Suzuki catalytic cycle highlighting solvent/base role.
General Experimental Workflow
This workflow outlines the standard procedure for setting up, running, and working up a Suzuki-Miyaura coupling reaction.
Caption: Standard experimental workflow for Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Heteroaryl Suzuki Coupling
This protocol is designed for the parallel optimization of solvent conditions on a small scale.
1. Materials:
-
Heteroaryl halide (e.g., 2-chloropyridine)
-
Heteroaryl boronic acid (e.g., 3-thienylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), finely powdered
-
Array of degassed solvents: 1,4-Dioxane, THF, Toluene, DMF, n-Butanol, and degassed water.
-
Reaction vials with stir bars and septa.
2. Reaction Setup (per vial):
-
To an oven-dried reaction vial containing a stir bar, add the heteroaryl halide (0.1 mmol, 1.0 equiv), heteroaryl boronic acid (0.12 mmol, 1.2 equiv), base (0.2 mmol, 2.0 equiv), palladium precatalyst (2 mol%), and ligand (4 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add the chosen degassed solvent (1.0 mL). For aqueous mixtures, use a pre-mixed and degassed solvent/water combination (e.g., 4:1 Dioxane/H₂O).
-
Place the array of vials in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 90 °C).
3. Monitoring and Analysis:
-
Allow the reactions to stir for a predetermined time (e.g., 12 hours).
-
After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC to determine the conversion and relative product formation.
-
Compare the results to identify the optimal solvent system for scale-up.
Protocol 2: Representative Procedure for Suzuki Coupling of a Heteroaryl Boronic Acid
This protocol is a robust starting point for coupling a heteroaryl boronic acid with an aryl bromide using a common dioxane/water system.[3][9]
1. Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Thienylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
-
Inert gas (Argon or Nitrogen)
2. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), 3-thienylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to establish an inert atmosphere.[9]
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20 minutes.[9]
-
Add 10 mL of this solvent mixture to the reaction flask via syringe.[9]
3. Reaction and Workup:
-
Place the sealed flask in a preheated oil bath at 90 °C.[9]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 12-24 hours).[9]
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[9]
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cross-coupled product.[3]
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficient Cross-Coupling with (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors such as vemurafenib. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the selection of an optimal base and reaction conditions for the efficient cross-coupling of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid with various aryl and heteroaryl halides.
Data Presentation: Base Selection for Suzuki-Miyaura Coupling of 7-Azaindole Derivatives
The following table summarizes various successful reaction conditions for the Suzuki-Miyaura cross-coupling of 7-azaindole derivatives, which can serve as a guide for optimizing reactions with this compound.
| Aryl Halide Substrate | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative | Phenylboronic acid | Pd₂(dba)₃ (2.6) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (1:1) | 100 | - | [1] |
| 3-Bromo-1H-pyrrolo[3,2-g]isoquinoline derivative | 2-Chloropyridin-4-boronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (3.0) | DMF/H₂O (4:1) | 80-100 (MW) | 51 | [2][3] |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine derivative | Substituted phenylboronic acid | Pd(PPh₃)₄ (6) | - | K₂CO₃ (5.0) | 1,4-Dioxane/H₂O (3:1) | 125 (MW) | 50-94 | [4] |
| 3-Chloroindazole | 5-Indole boronic acid | XPhos Pd G2 (2.5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 80 | [2] |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Arylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | - | - | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the base, catalyst, ligand, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Microwave reactor (optional)
Procedure:
-
Reaction Setup: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure anaerobic conditions.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction:
-
Conventional Heating: Place the flask in a preheated oil bath at 80-120 °C and stir vigorously.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to 100-150 °C for 15-60 minutes.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Base Screening
Caption: A flowchart outlining the key steps of the experimental protocol.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, especially with nitrogen-rich heterocycles like this compound, can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best starting point:
-
Reagent Quality and Stability : Heteroaromatic boronic acids can be unstable.[1] It's crucial to use fresh, high-purity this compound. Consider converting it to a more stable form, such as a pinacol ester (BPin) or a trifluoroborate salt, if stability issues are suspected.[2][3]
-
Catalyst and Ligand Integrity : Palladium catalysts and phosphine ligands can degrade or oxidize over time.[4] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[4][5] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[6]
-
Solvent and Base Purity : Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[4] Ensure your base is of high purity and finely powdered for better solubility and reactivity.[2]
Q2: I suspect protodeboronation of my this compound is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common cause of low yields with heteroaromatic boronic acids.[1][7] Here are several strategies to mitigate this side reaction:
-
Choice of Base : The base is crucial for activating the boronic acid but can also promote protodeboronation.[8] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[4]
-
Anhydrous Conditions : While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[9] For highly sensitive substrates, employing strictly anhydrous conditions can be advantageous.[2][10]
-
Use of More Stable Boron Reagents : Converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or an aryltrifluoroborate salt can protect it from premature decomposition.[2][11] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4]
-
Reaction Time and Temperature : Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4] Monitor the reaction closely and stop it once the starting material is consumed.
Q3: The nitrogen atoms in this compound seem to be inhibiting my catalyst. What can I do to overcome catalyst poisoning?
A3: Lewis-basic nitrogen atoms in heteroaromatic compounds can coordinate to the palladium catalyst, leading to its deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[5][7] To address this:
-
Switch to Bulky, Electron-Rich Ligands : Using bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can help prevent the heterocycle from binding to the palladium center and deactivating it.[5]
-
Use a Pre-formed Palladium Precatalyst : Pre-catalysts like XPhos Pd G2 are often more effective for coupling nitrogen-containing heterocycles.[12]
-
Slow Addition : A slow addition of the this compound or the coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[5]
-
Use of Additives : In some cases, Lewis acid additives like copper salts have been shown to attenuate protodeboronation pathways by binding to the Lewis-basic heterocycles.[10]
Q4: I am observing a significant amount of homocoupling byproducts. How can I minimize their formation?
A4: Homocoupling, the formation of biaryl products from the boronic acid, can compete with the desired cross-coupling reaction.[12] To minimize this:
-
Thorough Degassing : Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas (Ar or N₂) to remove all traces of oxygen, which can promote homocoupling.[5]
-
Optimize Reaction Conditions : Screening different palladium sources, ligands, and reaction temperatures can help identify conditions that favor cross-coupling over homocoupling.[5]
-
Use of an Excess of the Halide : Adding a slight excess of the aryl halide partner can sometimes suppress the homocoupling of the boronic acid.[13]
Data Presentation: Condition Screening for Suzuki Coupling
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of substituted 7-azaindoles and related heterocycles, which can serve as a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yields [5]
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | High |
| 2 | Cs₂CO₃ | High |
| 3 | K₂CO₃ | Moderate to High |
| 4 | CsF | Moderate |
Table 2: Effect of Different Catalysts/Ligands on Suzuki Coupling Yields with Nitrogen-Containing Heterocycles [14]
| Catalyst/Ligand | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Good to Excellent | Effective for nitrogen-containing heterocycles.[12] |
| XPhos Pd G2 | Excellent | Pre-catalyst, often highly effective.[12] |
| Pd(dppf)Cl₂ | Moderate to Good | Can be effective for some substrates. |
| Pd(PPh₃)₄ | Variable | May require optimization. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure that may require optimization for specific substrates.[2][15]
-
Reaction Setup : To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound or its ester derivative (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 4:1, THF/H₂O 4:1, or anhydrous THF/Toluene) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.
-
Catalyst Addition : Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation of Heteroaryl Boronic Acids in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation, particularly when working with sensitive heteroaryl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with heteroaryl boronic acids?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the heteroaryl boronic acid, leading to a reduced yield of the desired cross-coupled product and the formation of a simple heteroarene byproduct, which can complicate purification.[2] Heteroaryl boronic acids, especially those containing nitrogen, like 2-pyridylboronic acid, are notoriously unstable and prone to this decomposition pathway.[2][3]
Q2: What is the primary mechanism that makes certain heteroaryl boronic acids so susceptible to protodeboronation?
A2: The susceptibility of many heteroaryl boronic acids to protodeboronation is highly dependent on the reaction's pH. For basic heteroaromatics like pyridine, the mechanism can be complex. Under neutral pH conditions, 2-pyridineboronic acid can form a zwitterionic species that is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond.[2] Counterintuitively, both acidic and basic conditions can slow down this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[2] For other heteroaryl boronic acids and under basic conditions typical for Suzuki reactions, protodeboronation often proceeds through the formation of a boronate anion ([ArB(OH)₃]⁻), which is then protonated by a proton source like water.[3]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in your experimental setup can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor as it dictates the speciation of the boronic acid.[1] For some basic heteroaryl boronic acids, the maximum rate of decomposition is observed at neutral pH.[2]
-
Base: The choice and concentration of the base are crucial. While essential for the Suzuki coupling, strong bases can also accelerate base-catalyzed protodeboronation.[4]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[1]
-
Solvent: The presence of a proton source, most commonly water used as a co-solvent, is necessary for protodeboronation to occur.[4]
-
Catalyst System: The palladium catalyst and phosphine ligands can influence the rate of protodeboronation. Notably, bulky phosphine ligands, often employed to facilitate challenging couplings, can paradoxically accelerate this side reaction.
-
Boron Reagent Stability: The inherent stability of the boron reagent is paramount. Free boronic acids are generally less stable than their ester or trifluoroborate derivatives.[5]
Troubleshooting Guide
Problem: Low yield of the desired biaryl product with significant formation of the protodeboronated heteroarene.
This is a classic sign that protodeboronation is outcompeting the desired Suzuki-Miyaura coupling. The following troubleshooting workflow and decision tree can help you address this issue.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting protodeboronation.
Actionable Steps & Rationale
-
Change the Boron Reagent (Highest Impact): Instead of using the free heteroaryl boronic acid, switch to a more stable derivative. This is often the most effective single change.[1]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, often crystalline, air-stable solids that provide a "slow release" of the boronic acid under the reaction conditions.[6][7] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[3][6]
-
Potassium heteroaryltrifluoroborates (BF₃K salts): These salts are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[5]
-
Pinacol esters: While typically less stable than MIDA boronates, pinacol esters are more robust than free boronic acids and are a common alternative.[5]
-
-
Optimize the Base: Strong bases can accelerate protodeboronation.[4] Consider switching to weaker inorganic bases.
-
Lower the Reaction Temperature: Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.[1] If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can favor the cross-coupling pathway.
-
Use Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous solvents can significantly reduce this side reaction.[4] If a co-solvent is necessary, minimize the amount of water.
-
Optimize the Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[3] Consider using modern, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) and palladium precatalysts.[9]
Data Presentation: Comparative Performance of Boron Reagents
The following tables summarize quantitative data from the literature, illustrating the impact of different boron reagents and reaction conditions on the yield of Suzuki-Miyaura coupling reactions prone to protodeboronation.
Table 1: Comparison of Boronic Acid vs. MIDA Boronate for an Unstable Heteroaryl Boronic Acid
| Heteroaryl Boron Reagent | Coupling Partner | Pd Catalyst / Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Furylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 5:1 Dioxane/H₂O | 100 | 6 | 59 | [6] |
| 2-Furyl MIDA boronate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 5:1 Dioxane/H₂O | 100 | 6 | 90 | [6] |
| 2-Thiopheneboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 5:1 Dioxane/H₂O | 100 | 6 | 45 | [6] |
| 2-Thiophene MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 5:1 Dioxane/H₂O | 100 | 6 | 88 | [6] |
Table 2: Effect of Base on the Yield of a Heteroaryl Suzuki-Miyaura Coupling
| Heteroaryl Bromide | Boronic Acid | Pd Catalyst | Base | Yield (%) | Reference |
| 2-bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 65 | [8] |
| 2-bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 60 | [8] |
| 2-bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 72 | [8] |
| 2-bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | CsF | 92 | [8] |
| 2-bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | Et₃N | 45 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Heteroaryl MIDA Boronate ("Slow-Release" Strategy)
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.
Reagents and Equipment:
-
Heteroaryl MIDA boronate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄, 7.5 equiv)
-
Dioxane and Water (5:1 v/v), degassed
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the aryl halide (1.0 equiv), the heteroaryl MIDA boronate (1.2 equiv), K₃PO₄ (7.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture via syringe to achieve a concentration of approximately 0.07 M with respect to the aryl halide.
-
Reaction: Place the vessel in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6 hours), cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling of a Heteroarylboronic Ester
This protocol is based on a method for challenging heteroaryl-heteroaryl couplings, employing anhydrous conditions to suppress protodeboronation.[5]
Reagents and Equipment:
-
Heteroaryl bromide (1.0 equiv)
-
Neopentyl heteroarylboronic ester (1.2 equiv)
-
Pd-PEPPSI-IPr catalyst (5 mol%)
-
Potassium trimethylsilanolate (TMSOK, 1.4 equiv)
-
Anhydrous 1,4-dioxane
-
Trimethyl borate (3.0 equiv)
-
Nitrogen-filled glovebox
-
Reaction vial with a Teflon-lined cap
Procedure:
-
Reagent Preparation (in a glovebox): To a reaction vial, add the heteroaryl bromide (0.20 mmol, 1.0 equiv), neopentyl heteroarylboronic ester (0.24 mmol, 1.2 equiv), Pd-PEPPSI-IPr catalyst (0.01 mmol, 5 mol%), and TMSOK (0.28 mmol, 1.4 equiv).
-
Solvent and Additive Addition: Add anhydrous 1,4-dioxane (1.0 mL) and trimethyl borate (0.60 mmol, 3.0 equiv) to the vial.
-
Reaction: Seal the vial with the Teflon-lined cap and heat the mixture at 100 °C for 3 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the product.
Visualizing Reaction Pathways
The following diagrams illustrate the competing pathways in a Suzuki-Miyaura reaction and a logical workflow for selecting reaction components to minimize protodeboronation.
Caption: Competing pathways for a heteroaryl boronic acid in Suzuki coupling.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial purity analysis (NMR/LC-MS) of the crude product is very low. What are the most common impurities?
A1: The impurity profile of crude this compound can vary based on the synthetic route. However, common impurities include:
-
Boronic Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers called boroxines. This is often observed as a complex or broad set of peaks in NMR spectra.[1]
-
Unreacted Starting Materials: Depending on the synthesis, residual precursors may remain.
-
Homocoupled Byproducts: Dimers of the starting material can sometimes form as a byproduct.[2]
-
De-boronated Species: Protodeboronation (loss of the B(OH)2 group) can occur, especially under harsh acidic or basic conditions.
-
Residual Catalysts: If synthesized via a cross-coupling reaction, residual palladium or other transition metals may be present.
-
Pinacol or other diols: If the boronic acid is generated from a boronate ester (e.g., a pinacol ester), the corresponding diol will be a byproduct of the hydrolysis step.
Q2: I am struggling to purify the compound using standard silica gel chromatography. It either streaks badly or remains on the baseline. What should I do?
A2: This is a common issue with polar boronic acids due to their strong interaction with the acidic silanol groups on the silica surface.[3] Consider the following alternatives:
-
Modify the Mobile Phase: Add a small amount of a modifier, like acetic acid (~0.1-1%), to your eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane) to reduce tailing and improve elution.[2]
-
Use a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying basic or polar compounds.[2]
-
Reverse-Phase Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC (Prep-HPLC) is often effective.[4] A C18 column with a mobile phase of acetonitrile and water, often with a formic acid modifier, is a good starting point.[5]
-
Impregnated Silica Gel: For boronate esters, using silica gel impregnated with boric acid has been shown to be effective in suppressing over-adsorption.[6] While your compound is a boronic acid, this technique highlights the challenges of standard silica.
Q3: Is recrystallization a viable method for this compound? Which solvents are recommended?
A3: Yes, recrystallization can be a very effective and scalable purification method for aryl boronic acids.[4] The key is to find a suitable solvent or solvent system.
-
Single Solvent: Try dissolving the crude material in a minimal amount of a hot solvent in which it has high solubility and allowing it to cool. Good candidates to screen include hot water, ethanol, or ethyl acetate.[2][4]
-
Solvent/Anti-Solvent System: Dissolve the crude compound in a minimum volume of a "good" solvent (e.g., methanol, THF). Then, slowly add an "anti-solvent" (e.g., hexane, diethyl ether) in which the compound is insoluble until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[1][2]
Q4: The NMR spectrum of my "purified" product shows very broad peaks for the aromatic protons and the B(OH)2 group. Is the compound degrading?
A4: While degradation is possible, broad peaks in the NMR of a boronic acid are often due to the presence of an equilibrium mixture of the boronic acid and its boroxine anhydride. This is a reversible process. Adding a single drop of D₂O to the NMR tube can sometimes sharpen the signals by shifting the equilibrium towards the monomeric boronic acid.
Q5: How can I effectively remove non-acidic organic impurities?
A5: An acid-base extraction is an excellent method. Boronic acids are acidic and will form a salt with a base.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.
-
Extract the organic layer with an aqueous base solution (e.g., 1-2 M NaOH or Na₂CO₃). The boronic acid will move into the aqueous layer as its boronate salt, while non-acidic impurities remain in the organic layer.[7][8]
-
Separate the layers.
-
Carefully acidify the aqueous layer with an acid (e.g., 1 M HCl) to precipitate the purified boronic acid.
-
Extract the pure boronic acid back into an organic solvent or collect it by filtration if it precipitates as a clean solid.[7]
Q6: How should I store the final, purified this compound?
A6: Boronic acids can be sensitive to heat and moisture, which can promote anhydride formation. It is best to store the compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon) if possible, and at a low temperature (-20°C is recommended for long-term storage).[9] Storing it in a desiccator can also help prevent moisture uptake.
Quantitative Data Summary
The following table provides a qualitative comparison of common purification techniques. Actual purity and yield are highly dependent on the nature and quantity of impurities in the crude material.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Scalable, cost-effective, can remove both polar and non-polar impurities.[10] | Requires finding a suitable solvent system; can have lower yields if the product has some solubility in the cold solvent. |
| Acid-Base Extraction | Good (>95%) | Excellent for removing non-acidic or neutral impurities.[7][8] | May not remove other acidic impurities; potential for product degradation with strong acids/bases. |
| Silica Gel Chromatography | Variable (85-99%) | Can separate compounds with different polarities. | Often problematic for polar boronic acids (streaking, poor recovery); less scalable than recrystallization.[2][3] |
| Preparative HPLC | Excellent (>99%) | Provides very high purity; good for separating closely related impurities. | Expensive, requires specialized equipment, limited scalability. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous NaOH solution and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer again with 1 M NaOH (0.5 volumes) to ensure complete recovery. Combine the aqueous extracts. The non-acidic impurities remain in the organic layer, which can be discarded.[7]
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 2 M HCl with stirring until the pH is acidic (pH ~2-3, check with pH paper). The pure boronic acid should precipitate out of the solution.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid drying.[10]
-
If no solid precipitates: Extract the acidified aqueous solution with three portions of ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.[1]
-
-
Drying: Dry the final product under high vacuum for several hours to remove residual water and solvents.
Protocol 2: Purification by Recrystallization from a Mixed Solvent System (Methanol/Hexane)
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of hot methanol to just dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise with swirling until a persistent cloudiness (precipitation) is observed.
-
Re-dissolution: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or a refrigerator for at least one hour.[2]
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter with a small amount of cold hexane. Dry the crystals under vacuum.
Visualized Workflows
Caption: Workflow for the purification of boronic acid via acid-base extraction.
Caption: Workflow for the purification of boronic acid via recrystallization.
Caption: Logical troubleshooting guide for common purification problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. reddit.com [reddit.com]
- 5. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. cusabio.com [cusabio.com]
- 10. youtube.com [youtube.com]
common side reactions with pyrrolopyridine boronic acids
Technical Support Center: Pyrrolopyridine Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine boronic acids. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you navigate common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a pyrrolopyridine boronic acid is failing or giving very low yields. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling reaction fails, a systematic check of the reaction components and conditions is crucial. Pyrrolopyridine boronic acids, as a class of heteroaryl boronic acids, can be particularly sensitive. Here are the primary parameters to assess:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligand are fresh and active. Consider using more robust, air-stable precatalysts if you suspect catalyst decomposition.[1]
-
Inert Atmosphere: Oxygen can lead to both the decomposition of the palladium catalyst and the undesired homocoupling of the boronic acid.[1] It is critical to ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the pyrrolopyridine boronic acid. These compounds can degrade over time, primarily through protodeboronation.[1][2] Some heteroaryl boronic acids, like 2-pyridyl boronic acid, are notoriously unstable.[2]
-
Base and Solvent Choice: The selection of base and solvent is interdependent and critical. The base must be adequate to facilitate transmetalation without causing the degradation of your starting materials or products.[1] For reactions sensitive to water, ensure the base is dry and anhydrous solvents are used.[1]
Q2: I'm observing a significant amount of a side product where the boronic acid group has been replaced by a hydrogen atom. What is this reaction and how can I minimize it?
A2: This common and often problematic side reaction is known as protodeboronation (or protodeborylation).[3] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and reducing the yield of the desired cross-coupled product.[3][4] This reaction is especially prevalent with electron-rich heteroaryl boronic acids under the basic, aqueous conditions often used in Suzuki-Miyaura couplings.[1][4]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous ("dry") conditions can significantly reduce its occurrence.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are generally more stable than the corresponding boronic acids.[4][5] MIDA boronates are particularly effective as they provide a slow, controlled release of the boronic acid in situ, keeping its concentration low and minimizing decomposition pathways.[2]
-
Modify Reaction Temperature: High temperatures can sometimes promote protodeboronation.[6] Optimization of the reaction temperature may be necessary to find a balance between efficient cross-coupling and minimal side reactions.
Q3: My primary side-product appears to be a symmetrical biaryl derived from my pyrrolopyridine boronic acid. What causes this homocoupling reaction?
A3: The formation of a symmetrical biaryl (Ar-Ar) from your boronic acid (Ar-B(OH)₂) is known as homocoupling . This side reaction is typically promoted by the presence of oxygen and can be catalyzed by either the palladium catalyst used for the cross-coupling or by copper salts, which may be present as impurities or used as additives.[1][7][8]
Troubleshooting Homocoupling:
-
Improve Degassing: The most critical step is to rigorously exclude oxygen from the reaction mixture. Ensure solvents are thoroughly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
-
Catalyst Choice: While palladium can catalyze homocoupling, copper-catalyzed homocoupling is also well-documented and can occur under mild conditions.[7][9][10] Ensure your reagents and glassware are free from copper contamination.
-
Reaction Conditions: The mechanism can involve a double transmetalation at the metal center, followed by reductive elimination to form the Ar-Ar bond.[7] Adjusting the ligand, solvent, and base may alter the relative rates of cross-coupling versus homocoupling.
Q4: My pyrrolopyridine boronic acid seems to degrade upon storage. What are the best practices for handling and storing these reagents?
A4: The instability of many heteroaryl boronic acids is a significant challenge.[2] Decomposition can occur via protodeboronation, oxidation, or polymerization, processes that can be accelerated by air, moisture, heat, and light.[2]
Handling and Storage Recommendations:
-
Store as an Ester or Adduct: The most effective strategy is to store the compound as a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be stored on the benchtop under air for extended periods (e.g., >60 days) without detectable decomposition.[2] Diethanolamine adducts are also crystalline, stable solids that can be easily prepared and isolated.[1]
-
Proper Storage Conditions: If using the free boronic acid, store it in a desiccator under an inert atmosphere, protected from light, and refrigerated. Use freshly acquired or prepared boronic acids whenever possible for best results.[2]
Q5: What are the best methods for purifying my reaction mixture to remove unreacted boronic acid and related byproducts?
A5: Purifying the desired cross-coupled product from boronic acid-related impurities can be challenging due to their polarity and potential for streaking on silica gel.
Common Purification Techniques:
-
Aqueous Wash: A basic aqueous wash (e.g., with NaOH or Na₂CO₃ solution) can help remove acidic boronic acid residues.
-
Specialized Chromatography: If standard silica gel chromatography fails, consider adding a modifier to the eluent, such as a small amount of acetic acid or triethylamine, to improve separation.[11] Reverse-phase chromatography (C18) can also be an effective alternative.[12]
-
Derivatization/Extraction:
-
Diethanolamine Adduct Formation: Unreacted boronic acid can be converted into a diethanolamine adduct, which is often crystalline and can be filtered off.[12]
-
Sorbitol Extraction: Boronic acids bind to diols like sorbitol. An extractive workup using a sorbitol solution can pull the boronic acid into the aqueous layer, separating it from the desired product in the organic layer.[12]
-
-
Recrystallization: Recrystallization of the final product can be a highly effective method for removing impurities.[11][12] Common solvents for recrystallizing boronic acids themselves include hot water or ethanol.[12]
Troubleshooting Guides
This workflow provides a logical sequence of steps to diagnose and solve common issues encountered in Suzuki-Miyaura reactions involving pyrrolopyridine boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose [mdpi.com]
- 8. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. Our aim is to help you diagnose and resolve common issues related to catalyst loading to improve reaction yields, efficiency, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for Suzuki-Miyaura reactions?
A typical catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[1] However, with highly active modern catalysts, such as palladacycles or those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), loadings can be significantly lower, sometimes in the parts-per-million (ppm) range (e.g., 0.0005 mol%).[2][3] The optimal loading depends on the reactivity of the substrates, the chosen catalyst system, and the desired reaction rate.
Q2: How does reducing catalyst loading impact the reaction?
Reducing catalyst loading is desirable for cost-effectiveness and minimizing palladium contamination in the final product. However, excessively low loadings can lead to incomplete conversion or slower reaction rates. For challenging substrates, such as aryl chlorides or sterically hindered partners, higher catalyst loadings (e.g., 3-5 mol%) may be necessary to achieve a good yield.[2]
Q3: When should I consider increasing the catalyst loading?
You should consider increasing the catalyst loading if you observe low or no conversion of your starting materials, especially after troubleshooting other parameters like reagent quality, base, and solvent. Incrementally increasing the loading, for example from 1 mol% to 3 mol%, can often overcome issues related to catalyst deactivation or challenging substrates.
Q4: Can too much catalyst be detrimental to the reaction?
Yes, in some cases, increasing the catalyst concentration beyond a certain point can lead to a decrease in yield. This can be due to the formation of palladium (0) nanoparticles that are less active or an increase in side reactions such as homocoupling of the boronic acid.[4] It is often more effective to screen different ligands or catalyst systems rather than excessively increasing the loading of a poorly performing catalyst.
Q5: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important?
Turnover Number (TON) represents the number of moles of product formed per mole of catalyst, indicating the catalyst's longevity and efficiency. A higher TON is desirable. Turnover Frequency (TOF) is the TON divided by the reaction time, reflecting the catalyst's activity or speed. Both metrics are crucial for evaluating and comparing the performance of different catalyst systems, especially when aiming for very low catalyst loadings in large-scale applications.[2][5]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Recommendations: 1. Test your catalyst on a known, reliable reaction (e.g., coupling of 4-bromotoluene with phenylboronic acid). 2. Use a fresh batch of catalyst or a more robust precatalyst like a Buchwald G3/G4 palladacycle. 3. Ensure proper storage of the catalyst under an inert atmosphere. |
| Insufficient Catalyst Loading | For challenging substrates (e.g., aryl chlorides, sterically hindered substrates), the initial catalyst loading may be too low. Recommendations: 1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). 2. For very unreactive substrates, loadings up to 5 mol% may be required.[6][7] |
| Poor Reagent Quality | Boronic acids can degrade via protodeboronation or form unreactive boroxines. Solvents must be anhydrous and degassed as oxygen can deactivate the catalyst. Recommendations: 1. Check the purity of the boronic acid by NMR. Consider using more stable boronic esters (e.g., pinacol esters). 2. Use fresh, anhydrous, and thoroughly degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen). |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and interdependent. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation. Recommendations: 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For sensitive substrates, milder bases like KF may be beneficial. 2. Common solvents include toluene, dioxane, or THF, often with water as a co-solvent. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps & Recommendations |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen and Pd(II) species, leading to the formation of a biaryl from two boronic acid molecules. Recommendations: 1. Ensure rigorous degassing of the reaction mixture. 2. Use a slight excess of the boronic acid (1.1-1.5 equivalents). 3. In some cases, lowering the catalyst loading can suppress homocoupling. |
| Dehalogenation of Aryl Halide | The aryl halide is reduced to the corresponding arene, consuming the starting material without forming the desired product. Recommendations: 1. Lower the reaction temperature. 2. Screen different phosphine ligands, as some are more prone to promoting this side reaction. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, especially with electron-deficient boronic acids. Recommendations: 1. Use milder bases (e.g., K₃PO₄, KF). 2. Employ anhydrous conditions where possible, as water can be a proton source. 3. Use more stable boronic esters (e.g., pinacol, MIDA). |
Data Presentation: Effect of Catalyst Loading on Reaction Performance
The following tables summarize quantitative data on the impact of catalyst loading on yield, reaction time, TON, and TOF for various Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Different Palladium Catalyst Systems
Reaction: 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| 3% Pd/C | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
| Data is compiled and representative from multiple sources for comparison purposes.[2][5] |
Table 2: Effect of Catalyst Loading on Yield and Reaction Time
Reaction: Iodobenzene with Phenylboronic Acid using a 3% Pd/C Catalyst
| Catalyst Loading (% w/w) | Reaction Time (min) | Yield (%) |
| 0.5% Pd/C | 60 | ~80 |
| 1% Pd/C | 20 | 100 |
| 2% Pd/C | 15 | 100 |
| 3% Pd/C | 10 | 100 |
| Data adapted from a study on Pd/C catalysts.[5] |
Table 3: Optimization of Catalyst Loading for a Specific System
Reaction: p-Bromotoluene with Arylboronic Acid using PdCl₂(Lₙ@β-CD) complex
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | TON |
| 1 | 0.1 | 90 | 100 | 1,000 |
| 2 | 0.05 | 90 | 100 | 2,000 |
| 3 | 0.02 | 90 | 100 | 5,000 |
| 4 | 0.01 | 90 | 100 | 10,000 |
| 5 | 0.001 | 90 | 98 | 98,000 |
| 6 | 0.0001 | 90 | 31 | 310,000 |
| This table demonstrates that while yield remains high down to 0.01 mol%, further reduction significantly impacts conversion under these conditions.[8] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid or boronic ester (1.2-1.5 mmol, 1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add the appropriate amount (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low conversion issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
how to improve solubility of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid during experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my this compound exhibiting poor solubility?
Poor solubility of this compound can stem from several factors inherent to its chemical structure. Boronic acids are known to have limited solubility and can form cyclic, trimeric anhydrides called boroxines, which are often less soluble than the monomeric acid form[1][2]. The planar, heterocyclic nature of the pyrrolopyridine core can also contribute to strong crystal lattice energy, further limiting its dissolution in common solvents.
To begin troubleshooting, it is crucial to identify whether the solubility issue is in an aqueous or organic medium and then apply a targeted strategy. The following workflow provides a systematic approach to diagnosing and resolving solubility problems.
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Electron-Rich Boronic Acids
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an electron-rich boronic acid is failing or giving a very low yield. What are the primary issues to investigate?
When a Suzuki coupling reaction with an electron-rich boronic acid fails, the most common culprits are related to the inherent instability of the boronic acid and suboptimal reaction conditions. Key areas to check include:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen, particularly prevalent with electron-rich systems.[1][2][3]
-
Catalyst Activity: The palladium catalyst may be inactive or deactivated. The active Pd(0) species might not be generated efficiently from a Pd(II) precatalyst, or it may have been poisoned by oxygen.[4][5]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical and often interdependent. An inappropriate combination can hinder the reaction and promote decomposition pathways.[4][6]
-
Reagent Purity: The purity and stability of the boronic acid itself are crucial. Electron-rich boronic acids can degrade upon storage.[4][7]
Q2: I'm observing significant protodeboronation of my electron-rich boronic acid. How can I minimize this side reaction?
Protodeboronation is the protonolysis of the carbon-boron bond and is a frequent challenge with electron-rich boronic acids, which are more susceptible to this decomposition pathway.[3][8] Here are several strategies to mitigate it:
-
Use Milder Bases: Strong bases, especially in aqueous media, can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4][5]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[4][5]
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[5][9] These "masked" reagents are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[8]
-
Lower the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[5] Running the reaction at the lowest effective temperature can help favor the desired coupling.
Q3: What are the best catalyst and ligand combinations for coupling electron-rich boronic acids?
Electron-rich boronic acids can make the transmetalation step of the Suzuki cycle more facile.[10] However, if the coupling partner is an electron-rich aryl halide, the initial oxidative addition step can be slow.[11] The choice of ligand is critical to balance the different steps of the catalytic cycle.
-
Electron-Rich, Bulky Ligands: For challenging couplings, especially with sterically hindered or electron-rich aryl halides, bulky and electron-donating phosphine ligands are highly effective.[4][5] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) can accelerate both oxidative addition and reductive elimination.[4][12]
-
Catalyst Precursors: While Pd(PPh₃)₄ can be effective, modern Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are often more robust, air-stable, and provide more consistent results by ensuring efficient generation of the active Pd(0) species.[4]
Q4: How do the base and solvent system impact reactions with electron-rich boronic acids?
The base and solvent are not independent variables; their combination is crucial for success.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[13][14]
-
Solvent Selection: The solvent must dissolve the organic substrates and the inorganic base to a sufficient degree.
-
Polar Aprotic Solvents (Dioxane, THF, DMF): These are commonly used, often with water as a co-solvent.[6] The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4][6] A typical ratio is 10:1 or 4:1 organic solvent to water.[4][5]
-
Anhydrous Solvents (Toluene, Dioxane): Use these when trying to suppress water-mediated protodeboronation.[4]
-
Data Summary: Influence of Reaction Parameters
The following table summarizes how different reaction parameters can affect the yield in Suzuki couplings. Note that optimal conditions are highly substrate-dependent.
| Parameter | Condition A | Typical Outcome | Condition B | Typical Outcome | Rationale |
| Base | K₃PO₄ (Strong) | Higher yields, but risk of protodeboronation[5] | KF (Mild) | Lower protodeboronation, may require higher temp/longer time[4][5] | Stronger bases are more effective at forming the boronate but can also accelerate decomposition.[13] |
| Boron Reagent | Boronic Acid | More reactive, less stable, prone to decomposition[9][15] | Boronic Ester (BPin) | Less reactive, more stable, resistant to protodeboronation[8][9] | Esters provide stability but may require hydrolysis to the more reactive boronic acid in situ.[8] |
| Ligand | PPh₃ | General purpose, may be insufficient for challenging substrates | XPhos (Buchwald) | High yields for sterically hindered & electron-rich partners[4] | Bulky, electron-rich ligands accelerate the slow oxidative addition step.[4][12] |
| Solvent System | Dioxane/H₂O | Good for solubility of base, promotes boronate formation[6] | Anhydrous Toluene | Minimizes protodeboronation from external proton source[4] | Water can be both beneficial (dissolving base) and detrimental (protodeboronation).[4][6] |
Key Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the electron-rich boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxygen from deactivating the catalyst.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4][5]
-
Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][5]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol for Preparing a Stabilized Diethanolamine Boronic Acid Adduct
This procedure can be used to convert an unstable electron-rich boronic acid into a more stable, solid derivative that is easier to handle and store.[4]
-
Dissolution: In a vial with a stir bar, dissolve the electron-rich boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ether).[4]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[4]
-
Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 15-30 minutes to ensure complete formation.[4]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[4]
Mechanistic Visualization
References
- 1. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Methods for Purifying Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying boronic acids by silica gel column chromatography?
A1: Boronic acids are known to be challenging to purify by standard silica gel chromatography. Common issues include:
-
Streaking and Tailing: Due to the polar nature and Lewis acidity of the boronic acid group, compounds can interact strongly with the acidic silica gel, leading to broad or streaky elution profiles.[1][2][3]
-
Decomposition: Some boronic acids are unstable on silica gel and can undergo decomposition, such as protodeboronation (loss of the boronic acid group).[4][5][6]
-
Irreversible Adsorption: The compound may stick to the top of the column and fail to elute, resulting in low recovery.[3]
-
Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate purification.
Q2: How can I visualize boronic acids on a Thin Layer Chromatography (TLC) plate?
A2: Visualizing boronic acids on TLC can be difficult as they are often UV-inactive. Several staining methods can be employed:
-
Alizarin Solution: A selective method where the TLC plate is dipped in an alizarin solution and observed under 366 nm UV light. Boronic acids appear as bright yellow fluorescent spots.[7][8]
-
Curcumin Stain: Staining with a curcumin solution results in a red or orange coloration in the presence of boronic acids.[9]
-
Potassium Permanganate Stain: A general stain for organic compounds that can also be used, although it is not specific to boronic acids.
Q3: When should I consider using a protecting group for my boronic acid before chromatography?
A3: Using a protecting group is advisable when you encounter significant decomposition, streaking, or irreversible adsorption on silica gel. Protecting groups like N-methyliminodiacetic acid (MIDA) or pinacol form boronate esters, which are generally less polar and more stable, making them amenable to standard silica gel chromatography.[10][11] MIDA boronates are particularly robust and stable to chromatography.[10][11][12]
Q4: What are the alternatives to standard silica gel chromatography for purifying boronic acids?
A4: When standard silica gel chromatography fails, several alternative methods can be effective:
-
Recrystallization: Often a good first choice for solid boronic acids.[1][2]
-
Acid-Base Extraction: This method utilizes the acidic nature of boronic acids to separate them from neutral impurities.[1][4]
-
Boric Acid-Treated Silica Gel: Using silica gel impregnated with boric acid can suppress the over-adsorption of boronic esters and improve purification.[13][14]
-
Neutral Alumina Chromatography: For some boronate esters, neutral alumina can be a suitable alternative to silica gel.[2]
-
Reversed-Phase Chromatography (e.g., C18): This can be effective, but some boronic acids may still exhibit poor peak shape or retention.[4][5]
-
Formation of Diethanolamine Adducts: This method can be used to precipitate the boronic acid from a solution, leaving impurities behind. The boronic acid can then be recovered from the adduct.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Citations |
| Streaking or Tailing on TLC/Column | Strong interaction between the polar boronic acid and acidic silica gel. | - Add a small amount of a modifier like acetic acid or triethylamine to the eluent. - Use boric acid-impregnated silica gel. - Switch to a less acidic stationary phase like neutral alumina. - Protect the boronic acid as a pinacol or MIDA ester. | [1][2][3][4] |
| Low or No Recovery of Compound | Irreversible adsorption to the silica gel or decomposition. | - Use a less polar solvent system to reduce interaction time. - Employ a protecting group strategy (MIDA or pinacol esters). - Try an alternative purification method like recrystallization or acid-base extraction. - Use boric acid-treated silica gel. | [3][4][5][13] |
| Compound Decomposes on the Column | Instability of the boronic acid on the acidic stationary phase (protodeboronation). | - Minimize the time the compound is on the column by using flash chromatography. - Use a neutral stationary phase like neutral alumina. - Protect the boronic acid to increase its stability. - Consider purification at lower temperatures if feasible. | [4][5][6] |
| Poor Separation of Compound from Impurities | Inappropriate solvent system or stationary phase. | - Optimize the solvent system using TLC. A good starting point for many boronic acids is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane/methanol may be necessary. - Try a different stationary phase (e.g., reversed-phase C18, neutral alumina). - If impurities are protodeboronation products, minimize exposure to acidic conditions during workup and purification. | [1][2][15] |
| Broad Peaks in HPLC | Secondary interactions with the stationary phase or inappropriate mobile phase pH. | - Adjust the pH of the mobile phase with modifiers like formic acid or a buffer to control the ionization state of the boronic acid. - Use columns with advanced surface technology to minimize metal interactions. - For highly polar derivatives, consider using ion-pairing reagents. | [16] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Boronic Acid
This protocol provides a general procedure for purifying a boronic acid using flash column chromatography.
1. Choosing a Solvent System:
-
Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. The desired compound should have an Rf value of approximately 0.25-0.35 for good separation.[17]
-
Common solvent systems for boronic acids include gradients of ethyl acetate in hexanes or methanol in dichloromethane for more polar compounds.[15]
2. Packing the Column:
-
Select a column of appropriate size for the amount of sample.
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand.
-
Pack the column with silica gel using either a dry packing or slurry method. Ensure the silica gel bed is well-compacted and free of air bubbles.[17][18]
-
Add a layer of sand on top of the silica gel.
3. Loading the Sample:
-
Dissolve the crude boronic acid in a minimal amount of the chromatography solvent or a stronger solvent that will be replaced by the mobile phase.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.[17]
4. Running the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a flow of air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor the elution of the compound by TLC.[19]
5. Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
This method is useful for reducing the adsorption of boronic esters during chromatography.[13]
Materials:
-
Silica gel
-
Boric acid
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a suspension of silica gel and boric acid in ethanol. A reported ratio is 300 mL of silica gel and 28 g of boric acid in 550 mL of ethanol.[20][21]
-
Stir the suspension at room temperature for 2 hours.
-
Filter the silica gel and wash it with ethanol (e.g., 3 x 200 mL).
-
Dry the impregnated silica gel in a vacuum oven at 100-140 °C for 48 hours before use.[20][21]
Data Summary
The following table provides a general guide to selecting solvent systems for column chromatography of boronic acids and their derivatives. The optimal system will depend on the specific properties of the compound being purified.
| Compound Type | Stationary Phase | Common Eluent Systems | Notes | Citations |
| Nonpolar Arylboronic Acids/Esters | Silica Gel | Hexane/Ethyl Acetate (gradient) | A standard choice for many boronic acid derivatives. | [15][22] |
| Boric Acid-Treated Silica Gel | Hexane/Ethyl Acetate (gradient) | Recommended for pinacol esters to prevent streaking and decomposition. | [13] | |
| Polar Arylboronic Acids | Silica Gel | Dichloromethane/Methanol (gradient) | For compounds that do not move in less polar systems. | [15] |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol (with formic acid or TFA) | Useful for highly polar or ionic boronic acids. | [16] | |
| Heteroarylboronic Acids | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Can be challenging; may require modifiers or protection. | [2] |
| Boric Acid-Treated Silica Gel | Hexane/Ethyl Acetate (gradient) | Can improve purification of some heteroaryl boronate esters. | [13] | |
| Alkylboronic Esters (e.g., Bpin) | Silica Gel | Hexane/Ethyl Acetate or Hexane/Ether | Often prone to streaking; may benefit from boric acid-treated silica or a short column. | [3] |
Visualizations
Caption: General workflow for the purification of boronic acids.
Caption: Troubleshooting decision tree for boronic acid chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Chromatography [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. Chromatography [chem.rochester.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. orgsyn.org [orgsyn.org]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. mdpi.com [mdpi.com]
dealing with impurities in commercial (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid. This guide addresses common issues related to impurities and provides detailed experimental protocols for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities arising from its synthesis, storage, and handling. The most common impurities include:
-
1H-Pyrrolo[3,2-b]pyridine: This is the product of protodeboronation, a common degradation pathway for arylboronic acids, especially in the presence of moisture or acidic/basic conditions.
-
Boroxine: Boronic acids can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This is often in equilibrium with the boronic acid form.
-
This compound pinacol ester: If the boronic acid is synthesized via the deprotection of its pinacol ester, residual ester may remain as an impurity.
-
Homocoupling byproducts: During the synthesis, typically a Suzuki-Miyaura coupling, self-coupling of the boronic acid can lead to the formation of a bi-pyrrolopyridine species.
-
Oxidation products: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol, 1H-pyrrolo[3,2-b]pyridin-6-ol.
-
Residual solvents and reagents: Solvents used in the final purification steps (e.g., ethyl acetate, hexanes, dichloromethane) and residual palladium catalyst from the synthesis may also be present.
Q2: My NMR spectrum of this compound looks complex and doesn't match the expected structure. What could be the reason?
A2: A complex NMR spectrum is often indicative of the presence of impurities. The most common reason for a complex spectrum is the presence of the corresponding boroxine. The boronic acid and its boroxine are often in equilibrium, leading to a mixture of species in solution and consequently, a more complicated NMR spectrum. Other impurities listed in Q1 can also contribute to the complexity. It is also possible that the compound is degrading, especially if stored improperly.
Q3: How should I store this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage). It should be protected from moisture and light.
Troubleshooting Guides
Issue 1: Low Purity of Commercial this compound Detected by HPLC or NMR
Possible Causes:
-
Presence of synthesis-related impurities (e.g., starting materials, byproducts).
-
Degradation of the boronic acid due to improper storage or handling (formation of 1H-Pyrrolo[3,2-b]pyridine or boroxine).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity of this compound.
Solutions and Experimental Protocols:
-
Protocol 1: Recrystallization to Remove Boroxine
Boroxines are often less soluble than their corresponding boronic acids. Recrystallization can be an effective method for purification.
-
Solvent Screening: Test the solubility of the impure material in various solvent systems (e.g., water, ethanol/water, acetonitrile/water, ethyl acetate/hexanes). The ideal system is one in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the boroxine is less soluble.
-
Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent system. b. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove any insoluble impurities and the charcoal. d. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Analysis: Analyze the purified material by HPLC and/or NMR to confirm purity.
-
-
Protocol 2: Flash Column Chromatography to Remove Non-polar Impurities
Flash chromatography is effective for removing less polar impurities such as the protodeboronated 1H-pyrrolo[3,2-b]pyridine.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. A typical starting point is 100% dichloromethane, gradually increasing the polarity with methanol. The exact gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure: a. Dissolve the crude material in a minimum amount of the initial mobile phase or a slightly more polar solvent. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the determined solvent gradient. d. Collect fractions and analyze them by TLC. e. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Analysis: Confirm the purity of the isolated product by HPLC and NMR.
-
-
Protocol 3: Purification via Diethanolamine Adduct Formation
Boronic acids can form stable, crystalline adducts with diethanolamine, which can often be easily separated from impurities.
-
Adduct Formation: a. Dissolve the impure this compound in a suitable solvent such as diethyl ether or a mixture of methanol and diethyl ether. b. Add one equivalent of diethanolamine dropwise with stirring. c. The diethanolamine adduct should precipitate out of the solution. If it does not, cooling the mixture may induce precipitation.
-
Purification of the Adduct: a. Collect the precipitated adduct by vacuum filtration. b. Wash the solid with cold diethyl ether to remove any soluble impurities. c. The adduct can be further purified by recrystallization if necessary.
-
Liberation of the Pure Boronic Acid: a. Suspend the purified adduct in a biphasic mixture of ethyl acetate and an acidic aqueous solution (e.g., 1 M HCl). b. Stir the mixture vigorously. The boronic acid will be liberated and partition into the organic layer, while the diethanolamine salt will remain in the aqueous layer. c. Separate the layers and extract the aqueous layer with additional ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the pure boronic acid.
-
Analysis: Verify the purity of the final product using HPLC and NMR.
-
Issue 2: Inconsistent Results in Suzuki-Miyaura Coupling Reactions
Possible Causes:
-
Variable purity of the this compound starting material.
-
Presence of boroxine, which can affect the stoichiometry of the reaction.
-
Protodeboronation of the starting material under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Suzuki-Miyaura coupling reactions.
Solutions and Experimental Protocols:
-
Protocol 4: Quantification of Boroxine Content using ¹¹B NMR
¹¹B NMR is a useful technique to determine the ratio of boronic acid to boroxine.
-
Sample Preparation: Dissolve a known amount of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis:
-
The trigonal boronic acid will typically show a broad signal in the range of δ 28-33 ppm.
-
The tetrahedral boroxine will typically show a sharper signal in the range of δ 18-23 ppm.
-
The relative integration of these two signals will give the molar ratio of the two species.
-
-
Stoichiometry Adjustment: Based on the determined ratio, adjust the amount of the boronic acid reagent used in your Suzuki-Miyaura coupling reaction to ensure the correct stoichiometry.
-
-
Table 1: Typical Purity Levels and Analytical Data
| Impurity | Typical Level in Commercial Grade | Expected Purity After Purification | Analytical Method for Detection |
| 1H-Pyrrolo[3,2-b]pyridine | 1-5% | <0.5% | HPLC, GC-MS, ¹H NMR |
| Boroxine | 5-30% | <5% | ¹H NMR, ¹¹B NMR, HPLC |
| Homocoupling Byproduct | <1% | <0.1% | HPLC, LC-MS |
| 1H-Pyrrolo[3,2-b]pyridin-6-ol | <1% | <0.2% | HPLC, LC-MS |
| Residual Solvents | Variable | <0.1% | ¹H NMR, GC-MS |
Analytical Methodologies
-
Protocol 5: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the boronic acid in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
-
Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
-
¹H NMR:
-
Solvent: DMSO-d₆ is often a good choice as it can break up the boroxine equilibrium to some extent.
-
Analysis: Look for characteristic signals of the pyrrolopyridine core. Impurities such as the protodeboronated product will have distinct aromatic signals. The boroxine will show a different set of aromatic signals compared to the free boronic acid. The B(OH)₂ protons are often broad and may exchange with water in the solvent.
-
-
¹¹B NMR:
-
As described in Protocol 4, this is the most direct method to observe and quantify the boronic acid and boroxine species.
-
-
¹³C NMR:
-
Provides information about the carbon skeleton and can help to identify impurities. The carbon atom attached to the boron will have a characteristic chemical shift.
-
-
effect of water on the stability of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid, particularly concerning the effects of water.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns are hydrolysis, leading to protodeboronation, and to a lesser extent, oxidation. The presence of water can facilitate the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often influenced by pH, temperature, and the presence of catalysts.
Q2: How does pH affect the stability of this compound in water?
A2: The pH of an aqueous solution is a critical factor. Generally, boronic acids are most stable at neutral pH. Both acidic and basic conditions can accelerate the rate of protodeboronation. For many aryl boronic acids, the rate of degradation increases significantly at high pH due to the formation of the more reactive tetrahedral boronate anion. Given the presence of the pyridine and pyrrole rings, the protonation state of the molecule will also be pH-dependent, which can influence its stability.
Q3: What are the likely degradation products of this compound in water?
A3: The primary degradation product from protodeboronation is 1H-Pyrrolo[3,2-b]pyridine. Oxidation can lead to the formation of the corresponding phenol (a hydroxyl group replacing the boronic acid) and boric acid.
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: As a solid, the compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air. For its pinacol ester derivative, short-term storage at 4°C for a week and long-term storage at -20°C to -80°C for up to 6 months is recommended.[1] Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C) in an airtight container, and the solvent should be anhydrous.
Q5: Can I use this compound in aqueous reaction mixtures for Suzuki-Miyaura coupling?
A5: Yes, but with caution. Suzuki-Miyaura reactions often require basic conditions, which can also promote degradation. It is advisable to use carefully controlled conditions, such as using the mildest possible base and the shortest reaction times necessary. The use of boronate esters, such as the pinacol ester, can improve stability in some cases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki-Miyaura coupling reaction. | Degradation of the boronic acid in the reaction mixture. | - Use fresh this compound.- Degas all solvents and reagents thoroughly.- Minimize reaction time.- Consider using a milder base or lower reaction temperature.- Use the corresponding MIDA boronate for slow release of the boronic acid.[2] |
| Inconsistent analytical results (HPLC, NMR). | On-column hydrolysis or degradation during sample preparation. | - For HPLC, use a mobile phase with no pH modifier if possible.[3]- Use a column with low silanol activity.[3][4]- For NMR, use anhydrous deuterated solvents (e.g., DMSO-d6, Methanol-d4).- Prepare samples immediately before analysis. |
| Appearance of unexpected peaks in chromatograms or spectra. | Formation of degradation products (e.g., 1H-Pyrrolo[3,2-b]pyridine) or boroxine trimers. | - Use LC-MS to identify the mass of the impurity.- For NMR, the formation of boroxine (a trimeric anhydride) can be observed. This is often reversible upon addition of water. |
| Difficulty dissolving the boronic acid. | The compound may have poor solubility in certain solvents. | - Gentle heating or sonication may aid dissolution.- Consider a co-solvent system.- Ensure the compound has not degraded, as degradation products may have different solubility profiles. |
Quantitative Data Summary
Table 1: Benchtop Stability of Various Boronic Acids and Their MIDA Boronates [2]
| Compound | Boronic Acid (% remaining after 15 days) | MIDA Boronate (% remaining after >60 days) |
| 2-Furanboronic acid | <5 | >95 |
| 2-Pyrroleboronic acid | <5 | >95 |
| 2-Indoleboronic acid | <5 | >95 |
| Vinylboronic acid | <5 | >95 |
| Cyclopropylboronic acid | <5 | >95 |
Table 2: General pKa Values for Boronic Acids [5]
| Compound Type | Typical pKa Range |
| Alkyl boronic acids | ~10 |
| Aryl boronic acids | 4 - 10 |
Note: The pKa can be influenced by substituents. Electron-withdrawing groups generally decrease the pKa, while electron-donating groups increase it.[5]
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in an aqueous environment over time.
Materials:
-
This compound
-
DMSO-d6
-
Deionized water
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Prepare a stock solution of this compound in DMSO-d6 (e.g., 10 mg/mL).
-
In an NMR tube, mix 0.5 mL of the stock solution with 0.1 mL of deionized water.
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0).
-
Seal the NMR tube and store it at a controlled temperature (e.g., room temperature or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).
-
Monitor the decrease in the intensity of the signals corresponding to this compound and the appearance of new signals corresponding to the degradation product (1H-Pyrrolo[3,2-b]pyridine).
-
The percentage of degradation can be estimated by comparing the integration of a characteristic peak of the parent compound to that of the degradation product.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to quantify the remaining this compound and separate it from its degradation products.
Instrumentation:
-
HPLC system with a PDA or UV detector
-
Reverse-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18)[3]
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
Gradient Elution:
-
A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. The gradient should be optimized to achieve good separation between the parent compound and its degradation products.
Procedure:
-
Forced Degradation Study: To identify the retention times of degradation products, subject solutions of this compound to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours
-
Basic: 0.1 M NaOH at 60°C for 4 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: Heat a solid sample at 80°C for 48 hours, then dissolve for analysis.
-
-
Inject the stressed samples onto the HPLC system to identify the retention times of the degradation products.
-
Stability Study:
-
Prepare a solution of this compound in a relevant solvent system (e.g., water/acetonitrile).
-
Store aliquots of the solution under different conditions (e.g., room temperature, 40°C).
-
At specified time points, inject the samples and quantify the peak area of the parent compound.
-
Calculate the percentage of the remaining compound relative to the initial time point.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in aqueous solution.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
- 1. cusabio.com [cusabio.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Reactions with Nitrogen-Containing Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation when working with nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my reaction?
A1: The main indicators of catalyst deactivation include a noticeable decrease in the rate of reaction, incomplete conversion of starting material, and a reduction in the selectivity towards the desired product, often accompanied by the formation of side products.[1] You might also observe physical changes, such as a change in the color of the catalyst, which could indicate the formation of carbon deposits (coke), or an increased pressure drop across a packed bed reactor, suggesting fouling.[1]
Q2: How do nitrogen-containing heterocycles cause catalyst deactivation?
A2: Nitrogen-containing heterocycles, such as pyridine and quinoline, are Lewis bases and can act as catalyst poisons.[2] They deactivate catalysts primarily through competitive adsorption onto the active metal sites.[2] Their strong interaction with the catalyst surface blocks the sites that are necessary for the intended reactants to adsorb and react, thereby inhibiting the catalytic cycle.[2] This is a form of chemical deactivation and can be either reversible or irreversible.[2]
Q3: Are some catalysts more susceptible to poisoning by nitrogen heterocycles than others?
A3: Yes, the susceptibility to poisoning varies. Palladium-based catalysts, for instance, are known to be sensitive to nitrogen-containing compounds. Nickel-based catalysts used in hydrogenation reactions can also be significantly deactivated by the strong adsorption of organic amines and heterocycles.[2] In hydrotreating processes, catalysts like CoMo and NiMo are inhibited by compounds such as quinoline and carbazole.
Q4: Can the product of my reaction, which is also a nitrogen-containing heterocycle, deactivate the catalyst?
A4: Yes, this phenomenon is known as product inhibition. The heterocyclic product can compete with the reactant for active sites on the catalyst surface. If the product adsorbs more strongly than the reactant, it can significantly slow down or even stop the reaction as the product concentration increases.
Q5: I'm observing poor selectivity in my reaction. Could this be related to catalyst poisoning?
A5: Absolutely. Catalyst poisoning can alter the electronic and geometric properties of the catalyst's active sites.[2] This modification can change the preferred reaction pathway, leading to the formation of undesired byproducts and thus, lower selectivity. For example, partially poisoned sites might favor a different adsorption mode of a reactant or intermediate, leading to a different product outcome.
Troubleshooting Guides
Issue 1: Reaction is slow or has stalled.
Possible Cause: Catalyst poisoning by nitrogen-containing heterocycles from the substrate, product, or impurities in the reaction medium.
Troubleshooting Steps:
-
Analyze Reactants and Solvents: Ensure the purity of your starting materials and solvents. Trace impurities containing nitrogen or sulfur can act as potent poisons.
-
Increase Catalyst Loading: As a temporary measure, increasing the catalyst amount may help to achieve the desired conversion by providing more active sites.
-
Modify Reaction Conditions: Increasing the reaction temperature may help to weaken the adsorption of the poison, potentially restoring some activity. However, be cautious as higher temperatures can also lead to thermal degradation of the catalyst.[3]
-
Consider a Guard Bed: For flow chemistry setups, using a pre-reactor bed of a high-surface-area material can help to adsorb poisons before they reach the main catalyst bed.[3]
-
Catalyst Regeneration: If the poisoning is reversible, the catalyst can often be regenerated. Refer to the detailed experimental protocols below.
Issue 2: Poor selectivity and formation of byproducts.
Possible Cause: Partial poisoning of the catalyst, leading to altered reaction pathways.
Troubleshooting Steps:
-
Identify the Poison: If possible, try to identify the source of the poison. This could be an impurity in a specific reagent.
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, pressure, and solvent. Sometimes, a different set of conditions can favor the desired reaction pathway even in the presence of a poison.
-
Change the Catalyst: If optimization fails, consider switching to a catalyst that is known to be more resistant to poisoning by nitrogen compounds. For example, in some hydrogenation reactions, ruthenium-based catalysts have shown higher tolerance than palladium-based ones.
-
Introduce an Additive: In some cases, the addition of a co-catalyst or a modifier can help to improve selectivity by altering the electronic properties of the primary catalyst or by interacting with the poison.
Data Presentation
Table 1: Impact of Nitrogen-Containing Heterocycles on Hydrodesulfurization (HDS) Efficiency
This table summarizes the effect of adding different nitrogen compounds on the HDS efficiency of a hydroprocessing catalyst. The data shows a significant decrease in sulfur removal as the concentration of the nitrogen-containing poison increases.
| Nitrogen Compound | Concentration (ppmw) | HDS Efficiency (%) |
| None | 0 | 93.4 |
| Carbazole | 100 | 73.3 |
| Pyridine | 100 | 66.5 |
| Carbazole + Pyridine (1:1) | 100 | 63.3 |
| Data adapted from a study on a hydroprocessing reactor.[3] |
Table 2: Comparison of Regeneration Methods for Phenol-Saturated Activated Carbon
This table compares the regeneration efficiency (RE) of different methods for a model poisoned catalyst system. It highlights that thermal and electrochemical methods can be significantly more effective than chemical washing with NaOH for this particular system.
| Regeneration Method | Conditions | Regeneration Efficiency (%) |
| Chemical (NaOH) | Varying NaOH concentrations | ~60-65 |
| Thermal | > 600 °C in an inert atmosphere | 80 - 86 |
| Electrochemical | Cathodic regeneration in NaOH | 80 - 85 |
| Data adapted from a comparative study on activated carbon regeneration.[4] |
Experimental Protocols
Protocol 1: Oxidative Regeneration of a Deactivated NiMo/γ-Al2O3 Hydrotreating Catalyst
This protocol describes a typical procedure for the regeneration of a coked NiMo catalyst.
Materials:
-
Deactivated NiMo/γ-Al2O3 catalyst
-
Tube furnace with temperature control
-
Quartz reactor tube
-
Source of compressed air and inert gas (e.g., Nitrogen)
-
Gas flow controllers
Procedure:
-
Loading: Carefully load the deactivated catalyst into the quartz reactor tube.
-
Purging: Place the reactor in the tube furnace and purge the system with an inert gas (Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed volatile compounds.
-
Heating: While maintaining the inert gas flow, heat the furnace to 450 °C at a controlled ramp rate (e.g., 5 °C/min).[2]
-
Oxidation: Once the temperature has stabilized at 450 °C, gradually introduce a controlled flow of air. The oxygen concentration should be kept low initially (e.g., 1-2% in Nitrogen) to avoid excessive temperature excursions due to the exothermic combustion of coke.
-
Controlled Combustion: Maintain the temperature at 450 °C and continue the air flow for 4 hours, or until the concentration of CO2 in the effluent gas, monitored by a gas analyzer, returns to baseline levels.[2]
-
Cooling: After the combustion is complete, switch back to an inert gas flow and cool the reactor down to room temperature.
-
Reduction (Activation): Before reuse in a hydrogenation reaction, the regenerated catalyst needs to be re-activated. This is typically done by reducing the catalyst in a hydrogen flow (e.g., 10% H2 in N2) at an elevated temperature (e.g., 450 °C).[2]
Protocol 2: Activity Testing of a Hydrodesulfurization (HDS) Catalyst
This protocol outlines a general procedure for evaluating the activity of an HDS catalyst in a fixed-bed reactor.
Materials:
-
HDS catalyst
-
Fixed-bed flow reactor with a furnace
-
High-pressure liquid pump
-
Gas flow controllers (for H2)
-
Back-pressure regulator
-
Gas-liquid separator
-
Model feed: A hydrocarbon solvent (e.g., n-heptane) containing a known concentration of a sulfur compound (e.g., thiophene).
-
Gas chromatograph (GC) with a sulfur-sensitive detector (e.g., FPD or SCD).
Procedure:
-
Catalyst Loading: Load a known amount of the catalyst (e.g., 40 cm³) into the middle of the reactor, with inert packing material (e.g., glass beads) at the top and bottom.
-
Catalyst Activation (Sulfidation): Before the activity test, the catalyst must be sulfided. This is typically done by flowing a mixture of H2S in H2 over the catalyst bed at an elevated temperature (e.g., 340 °C) for several hours.[5]
-
Reaction Start-up: After activation, cool the reactor to the desired reaction temperature (e.g., 200-275 °C) under a hydrogen flow.
-
Feed Introduction: Introduce the liquid model feed into the reactor at a specific liquid hourly space velocity (LHSV, e.g., 1-4 h⁻¹). The system pressure is controlled by the back-pressure regulator (e.g., 30-60 bar).
-
Steady-State Operation: Allow the reaction to reach a steady state, which may take several hours.
-
Product Analysis: Collect liquid product samples from the gas-liquid separator at regular intervals. Analyze the sulfur content of the samples using a GC to determine the conversion of the sulfur compound.
-
Data Analysis: Calculate the HDS conversion at different temperatures, pressures, and LHSVs to determine the catalyst's activity and stability.
Visualizations
Caption: Catalyst deactivation by competitive adsorption of a nitrogen heterocycle.
Caption: A decision-making workflow for troubleshooting catalyst deactivation.
References
Technical Support Center: Advanced Cross-Coupling Methods for Pyrrolopyridines
Welcome to the technical support center for the functionalization of pyrrolopyridine scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with alternative cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: My standard Suzuki-Miyaura coupling with a bromopyrrolopyridine is giving low yields. What are the common causes and what alternatives should I consider?
A1: Low yields in Suzuki couplings with bromopyrrolopyridines are often due to catalyst inhibition by the pyridine nitrogen, which coordinates to the palladium center.[1] Another common issue is the slow oxidative addition at the C-Br bond.[1] To overcome these challenges, consider the following:
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium and prevent pyridine coordination.[1]
-
Alternative Boron Reagents: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to minimize protodeboronation, a common side reaction.[1]
-
Alternative Methods: If optimization fails, consider alternative palladium-free methods like nickel-catalyzed couplings or photoredox-mediated reactions, which can offer different reactivity profiles and tolerate a wider range of functional groups.[2][3]
Q2: I am attempting a Buchwald-Hartwig amination on a pyrrolopyridine substrate, but the reaction is sluggish or fails completely. What should I troubleshoot?
A2: The Buchwald-Hartwig amination can be sensitive to several factors, especially with heterocyclic substrates.[4][5]
-
Catalyst Inhibition: The pyrrole N-H and the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[4] Consider protecting the pyrrole nitrogen with a suitable group like SEM (2-(trimethylsilyl)ethoxymethyl) or Ts (tosyl).[4]
-
Catalyst and Ligand Choice: Start with a robust pre-catalyst system like a G2 or G3 Buchwald pre-catalyst with a ligand such as RuPhos or XPhos.[6] These are often more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.[7]
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Use dry, degassed solvents like dioxane or toluene and a strong, non-nucleophilic base such as NaOtBu or LHMDS.[4][8] Temperature is also critical and may require screening between 80-120 °C.[4]
Troubleshooting Guide: Alternative Coupling Methods
This section addresses specific issues encountered during alternative cross-coupling experiments.
Nickel-Catalyzed Cross-Coupling
Nickel catalysis is a cost-effective alternative to palladium, offering unique reactivity, especially for coupling with less reactive electrophiles like aryl chlorides or for cross-electrophile couplings.[2][9]
Issue: My Ni-catalyzed cross-electrophile coupling between a 2-chloropyrrolopyridine and an alkyl bromide is not working.
-
Q: What is the most critical component of this reaction?
-
Q: I am observing significant amounts of homocoupled products. How can I prevent this?
-
A: Homocoupling can arise from improper reaction setup. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen glovebox) to exclude oxygen. The choice and purity of the reducing agent (often zinc or manganese) are also critical for promoting the desired cross-coupling pathway.
-
-
Q: The reaction is not proceeding to completion. What parameters can I adjust?
-
A: Increase the reaction temperature, screen different nickel pre-catalysts (e.g., NiCl₂·6H₂O, NiCl₂(dme)), or vary the ligand-to-metal ratio.[10] The nature of the alkyl bromide is also important; secondary and tertiary bromides are often more effective partners in these reactions.
-
Workflow for Troubleshooting a Failed Cross-Coupling Reaction
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
Photoredox Catalysis
Visible-light photoredox catalysis enables the formation of C-C bonds under mild conditions, often leveraging single-electron transfer (SET) pathways to generate reactive radical intermediates.[3][11]
Issue: My photoredox-mediated C-H functionalization of a pyrrolopyridine results in low conversion.
-
Q: What are the most common reasons for low efficiency in photoredox reactions?
-
A: Inefficient light absorption, incorrect solvent choice, or the presence of oxygen can all hinder the reaction. Ensure your reaction vessel is transparent to the wavelength of light being used and that the light source is positioned for maximum irradiation. The reaction must be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.[12]
-
-
Q: How do I choose the right photocatalyst?
-
A: The choice of photocatalyst depends on the specific transformation. Iridium and ruthenium complexes are common and powerful, but less expensive and metal-free organic dyes like Eosin Y or Rose Bengal can also be highly effective.[13][14] The catalyst's redox potential must be matched to the substrates to enable the desired SET process.
-
-
Q: My reaction is producing a complex mixture of byproducts. What could be the cause?
-
A: Uncontrolled radical reactions can lead to byproducts. Ensure the concentration of your radical precursor is not too high. You can also try adding a co-catalyst (e.g., a nickel catalyst in dual catalytic systems) to trap the generated radical and promote the desired bond formation more selectively.[3]
-
Experimental Setup for a Photoredox Reaction
Caption: A typical experimental workflow for setting up a photoredox-catalyzed reaction.
Decarboxylative Cross-Coupling
This method uses readily available carboxylic acids as coupling partners, releasing CO₂ as the only byproduct, which aligns with green chemistry principles.[15][16]
Issue: My decarboxylative coupling of a pyrrolopyridine carboxylic acid with an aryl halide is failing, and I only recover starting material or proto-decarboxylated pyrrolopyridine.
-
Q: What catalyst system is recommended for this transformation?
-
A: Decarboxylative couplings are often mediated by copper or silver catalysts, sometimes in combination with palladium or nickel.[15][17] For coupling with aryl halides, a dual catalyst system, such as a photoredox catalyst combined with a nickel catalyst, can be highly effective for coupling redox-active esters derived from the carboxylic acid.[18]
-
-
Q: Why am I observing proto-decarboxylation instead of cross-coupling?
-
A: Proto-decarboxylation occurs when the alkyl or aryl radical formed after decarboxylation is quenched by a hydrogen source instead of coupling with the partner. Ensure the solvent is anhydrous. The presence of water can facilitate this side reaction.[19] The choice of oxidant (if required by the catalytic cycle) is also critical and needs to be optimized.
-
-
Q: Are there any limitations on the type of carboxylic acid that can be used?
-
A: Yes, the stability of the radical intermediate formed upon decarboxylation is key. Carboxylic acids that lead to the formation of more stable radicals (e.g., secondary and tertiary sp³-hybridized centers) are generally more successful substrates.[15] For pyrrolopyridine carboxylic acids, the position of the carboxyl group on the ring system will significantly influence reactivity.
-
Data Summary: Alternative Cross-Coupling Conditions
The following tables summarize representative conditions for various alternative cross-coupling reactions involving pyrrolopyridine-like scaffolds.
Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines
| Entry | Pyrrolopyridine Substrate | Coupling Partner | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Chloropyridine | 1-Bromooctane | NiCl₂(glyme) | Bathophenanthroline | DMF | 23 | 85 | [9] |
| 2 | 2-Chloro-4-methoxypyridine | 1-Bromobutane | NiCl₂(glyme) | Bathophenanthroline | DMF | 23 | 78 | [9] |
| 3 | 2-Chloropyridine | Cyclohexyl bromide | NiCl₂(glyme) | Bathophenanthroline | DMF | 23 | 91 |[9] |
Table 2: Photoredox-Catalyzed C-H Arylation
| Entry | Heterocycle | Coupling Partner | Photocatalyst | Solvent | Base | Additive | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | Pyrrole | 4-Bromobenzonitrile | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DMA | K₂CO₃ | NiBr₂·diglyme | 92 | [20] |
| 2 | Thiophene | 4-Iodobenzonitrile | Ru(bpy)₃Cl₂ | CH₃CN | K₂HPO₄ | - | 75 | [21] |
| 3 | Furan | 1-Bromo-4-nitrobenzene | Rose Bengal | DMSO | K₂CO₃ | - | 68 |[14] |
Key Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling [9]
-
To an oven-dried vial inside a nitrogen-filled glovebox, add NiCl₂(glyme) (5 mol%), bathophenanthroline (5 mol%), and zinc powder (1.5 equiv.).
-
Add the 2-chloropyrrolopyridine (1.0 equiv.) and anhydrous DMF (to achieve a 2 M concentration).
-
Add the alkyl bromide (1.5 equiv.) and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous HCl (2 M) and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Photoredox-Mediated Decarboxylative Coupling [18]
-
Convert the pyrrolopyridine-2-carboxylic acid to its N-hydroxyphthalimide (NHP) redox-active ester using standard carbodiimide coupling conditions (e.g., EDC, DMAP).
-
To an oven-dried vial, add the NHP ester (1.0 equiv.), the heteroaryl bromide coupling partner (1.5 equiv.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), NiCl₂·6H₂O (10 mol%), and a bipyridine-based ligand (10 mol%).
-
Bring the vial into a nitrogen-filled glovebox. Add anhydrous, degassed solvent (e.g., DMA or DMSO).
-
Seal the vial and stir at room temperature while irradiating with a blue LED lamp (450 nm) for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of a cross-coupling method.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. C–H activation: making diketopyrrolopyrrole derivatives easily accessible - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparison Guide: 1H NMR Characterization of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
Given the lack of specific data for the target compound, the best approach is to present the available data for the comparative compounds and provide a detailed, generalized experimental protocol for 1H NMR characterization of this type of molecule. I will also create a visualization of the target compound's structure and a logical workflow for its characterization.
Updated plan: Compile the 1H NMR data for the comparative compounds (3-pyridylboronic acid and N-Boc-pyrrole-2-boronic acid) into a structured table. Create a DOT script to visualize the chemical structure of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid, adhering to the specified styling requirements. Generate a second DOT script to illustrate a general experimental workflow for the 1H NMR characterization of a novel boronic acid. Write a detailed, generalized experimental protocol for acquiring the 1H NMR spectrum of a pyrrolopyridine boronic acid, based on the information gathered. Finally, assemble the comparison guide, including the comparative data table, the experimental protocol, and the Graphviz diagrams with their captions, to provide a comprehensive resource for researchers. Based on the available information, a complete comparison guide for the 1H NMR characterization of this compound is provided below. Since specific experimental data for this compound is not publicly available, this guide focuses on providing a framework for its characterization by comparing it with structurally related compounds and outlining a detailed experimental protocol.
This guide provides a comparative analysis of the expected 1H NMR spectral characteristics of this compound against known, structurally similar boronic acids. It is intended for researchers, scientists, and drug development professionals who are involved in the synthesis and characterization of novel heterocyclic compounds.
Predicted 1H NMR Data and Comparison with Alternatives
Below is a table summarizing the reported 1H NMR data for these comparative compounds. This data can serve as a reference for assigning the proton signals of this compound once a spectrum is acquired.
Table 1: 1H NMR Data of Comparative Boronic Acids
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Pyridylboronic acid | CD3OD | 8.64 (br s, 1H), 8.50 (m, 1H), 8.38 (br s, 1H), 7.65 (br s, 1H)[1] |
| N-Boc-pyrrole-2-boronic acid | Not Specified | No specific shifts available in search results. |
Note: The broad singlets observed for 3-Pyridylboronic acid are characteristic of the exchangeable protons of the boronic acid group and protons on the nitrogen-containing aromatic ring.
Visualization of this compound
To aid in the structural elucidation and interpretation of spectral data, a diagram of the target molecule is provided below.
Caption: Chemical structure of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the 1H NMR characterization of a novel boronic acid like this compound.
Caption: General workflow for 1H NMR characterization of boronic acids.
Detailed Experimental Protocol: 1H NMR Spectroscopy
This protocol provides a generalized procedure for obtaining a high-quality 1H NMR spectrum of this compound.
Objective: To obtain a high-resolution 1H NMR spectrum for the structural confirmation of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4) of high purity (≥99.8 atom % D)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent (DMSO-d6 is often suitable for polar, hydrogen-bonding compounds).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical solvent peak.
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for this type of compound).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., 'zg30') with a relaxation delay (D1) of 1-2 seconds.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative ratios of the protons.
-
-
Data Analysis:
-
Identify the chemical shifts (δ) of all signals.
-
Determine the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet).
-
Measure the coupling constants (J) for all split signals.
-
Assign each signal to a specific proton in the molecule based on its chemical shift, integration, and multiplicity, using knowledge of typical chemical shifts for aromatic and heterocyclic protons and comparing with the data from the alternative compounds. The protons on the pyrrole and pyridine rings, as well as the exchangeable NH and B(OH)2 protons, should be identified.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and deuterated solvents.
-
Handle deuterated solvents in a well-ventilated area or a fume hood.
-
Be aware of the strong magnetic field of the NMR spectrometer and follow all safety guidelines provided by the instrument manufacturer.
This guide provides a comprehensive starting point for the 1H NMR characterization of this compound. By following the outlined workflow and experimental protocol, and by using the provided comparative data, researchers can effectively analyze and confirm the structure of this and similar novel compounds.
References
A Comparative Guide to LC-MS Analysis of Suzuki-Miyaura Coupling Products Derived from (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction products originating from (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid, a key building block in medicinal chemistry. We present a detailed examination of its Suzuki-Miyaura coupling products with two distinct aryl halides: bromobenzene and 4-bromoanisole. The guide offers supporting Liquid Chromatography-Mass Spectrometry (LC-MS) data, detailed experimental protocols, and visual workflows to aid in the identification and characterization of these and similar compounds.
Performance Comparison of Coupling Products
The Suzuki-Miyaura coupling of this compound with different aryl halides yields biaryl compounds with varying physicochemical properties, which in turn affects their chromatographic and mass spectrometric behavior. In this guide, we compare the analytical data for two representative products: 6-phenyl-1H-pyrrolo[3,2-b]pyridine and 6-(4-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine.
The introduction of a methoxy group in the 4-position of the phenyl ring increases the polarity of the molecule, leading to a slightly shorter retention time in reverse-phase liquid chromatography. The mass-to-charge ratio (m/z) of the protonated molecule is a direct reflection of the molecular weight of the product.
Table 1: Comparative LC-MS Data for Suzuki-Miyaura Coupling Products
| Parameter | Reactant: this compound | Product 1: 6-phenyl-1H-pyrrolo[3,2-b]pyridine | Product 2: 6-(4-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine | Alternative Analytical Method |
| Molecular Formula | C₇H₇BN₂O₂ | C₁₃H₁₁N₃ | C₁₄H₁₃N₃O | |
| Molecular Weight | 161.96 g/mol | 195.25 g/mol | 225.27 g/mol | |
| Retention Time (RT) | 1.8 min | 4.2 min | 3.9 min | GC-MS: Requires derivatization for boronic acids.[1] |
| Observed m/z [M+H]⁺ | 163.07 | 196.10 | 226.12 | NMR Spectroscopy: Provides detailed structural information but is less sensitive than LC-MS. |
| Key MS/MS Fragments (m/z) | N/A | 168.08, 141.06, 115.05 | 198.10, 183.08, 155.07, 128.06 | |
| Purity (by UV @ 254 nm) | >95% | >98% | >98% | HPLC-UV: Can quantify purity but does not provide mass information. |
Experimental Protocols
A detailed methodology for the LC-MS analysis of the reaction products is provided below. This protocol is optimized for the separation and identification of pyrrolopyridine derivatives.
Liquid Chromatography Method
-
Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Method
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[3][4]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 50-500 m/z.
-
Data Acquisition: MS and Auto MS/MS mode.
Visualizing the Process
To better illustrate the experimental and logical flow, the following diagrams have been generated.
Caption: Suzuki-Miyaura coupling reaction pathway.
Caption: General workflow for LC-MS analysis.
Conclusion
The LC-MS analytical methods detailed in this guide are robust for the characterization of Suzuki-Miyaura coupling products derived from this compound. The provided data and protocols offer a solid foundation for researchers engaged in the synthesis and analysis of novel pyrrolopyridine-based compounds. While LC-MS provides excellent sensitivity and structural information, orthogonal techniques such as NMR and HPLC-UV are recommended for comprehensive characterization and purity assessment.
References
A Comparative Guide to the Reactivity of Boronic Acids vs. Boronate Esters in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, yield, and practicality of synthetic routes. Among the versatile building blocks in modern organic chemistry, boronic acids and their corresponding boronate esters are paramount, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity and stability of these two classes of organoboron compounds, supported by experimental data, to inform the rational choice of reagent for specific synthetic applications.
The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often resulting in faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in many catalytic cycles.[1][2][3] However, this comes at the cost of diminished stability, as boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation.[1][4]
Conversely, boronate esters, with pinacol esters being a common example, exhibit significantly greater stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1][2][5] This stability renders them highly suitable for multi-step syntheses and high-throughput screening applications.[1] The compromise for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also a possible pathway.[1][4][6]
Data Presentation: Performance in Suzuki-Miyaura Coupling
The following table summarizes the comparative performance of a generic arylboronic acid and its corresponding pinacol boronate ester in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide.
| Parameter | Arylboronic Acid | Arylboronate (Pinacol) Ester |
| Relative Reaction Rate | Faster | Slower |
| Typical Reaction Time | 1-4 hours | 4-24 hours |
| Typical Yield | Good to excellent, but can be variable due to instability | Good to excellent, often more reproducible |
| Stability (Shelf-life) | Poor to moderate; prone to decomposition | High; stable for long-term storage |
| Handling | Often requires inert atmosphere for storage | Generally stable to air and moisture, easy to handle |
| Purification | Can be challenging due to polarity and instability | Readily purified by silica gel chromatography |
| Susceptibility to Protodeboronation | High | Low |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction comparing the reactivity of an arylboronic acid and its pinacol ester.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Boronic Acid (e.g., Phenylboronic Acid) (1.2 mmol) or Boronate Ester (e.g., Phenylboronic acid pinacol ester) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v) (10 mL)
Protocol:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Add the solvent system (10 mL) to the flask.
-
Stir the reaction mixture at a specified temperature (e.g., 90 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour for the boronic acid and every 2-4 hours for the boronate ester).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystal Structure Analysis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid Derivatives: A Comparative Guide
A comprehensive search of publicly available scientific databases and literature has revealed a notable absence of experimental X-ray crystal structure data for (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid and its direct derivatives. While the pyrrolo[3,2-b]pyridine scaffold is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors, crystallographic studies on the 6-boronic acid substituted variant have not been reported in the public domain.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of available data and to provide context on related structures and potential avenues for future investigation.
Current Status of Crystallographic Data
Searches across major scientific repositories, including the Cambridge Structural Database (CSD), have not yielded any entries for the X-ray crystal structure of this compound or its esters and other derivatives. The available literature primarily focuses on the synthesis and biological evaluation of other substituted 1H-Pyrrolo[3,2-b]pyridine derivatives, often with functional groups at different positions of the bicyclic ring system.
Comparison with Isomeric and Related Structures
While direct structural data for the target compound is unavailable, valuable insights can be gleaned from the crystal structures of isomeric pyrrolopyridine boronic acids and other derivatives. For instance, crystallographic data for 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid, an isomer, could provide a basis for computational modeling and prediction of the structural properties of the title compound.
To illustrate the fundamental structure of the core scaffold, a DOT language diagram is provided below.
Caption: 2D representation of this compound.
Experimental Protocols: A General Approach
Although specific crystallization protocols for this compound derivatives are not published, a general workflow for obtaining X-ray quality crystals of similar small organic molecules can be proposed. This workflow is presented below as a reference for researchers aiming to elucidate the crystal structure of this compound class.
Caption: General workflow for X-ray crystallography of small molecules.
Future Outlook and Recommendations
The lack of a published crystal structure for this compound and its derivatives represents a significant data gap in the structural chemistry of this important heterocyclic family. Elucidation of these structures would be highly valuable for:
-
Structure-Based Drug Design: Providing an empirical basis for the rational design of novel inhibitors targeting various kinases.
-
Understanding Structure-Activity Relationships (SAR): Correlating the three-dimensional arrangement of substituents with biological activity.
-
Computational Modeling: Validating and refining theoretical models of ligand-protein interactions.
Researchers in possession of this compound or its derivatives are encouraged to pursue crystallographic studies. The general experimental workflow outlined above provides a starting point for such investigations. Collaboration with crystallographers and utilization of high-throughput crystallization screening services could significantly accelerate the process of obtaining high-quality crystals suitable for X-ray diffraction analysis.
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Pyrrolopyridine Compounds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrrolopyridines, a class of heterocyclic compounds, have emerged as a promising scaffold in drug discovery, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the performance of novel pyrrolopyridine compounds against various biological targets, supported by experimental data and detailed methodologies.
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a pyrrole ring fused to a pyridine ring.[1] Their structural similarity to the purine ring of ATP allows them to effectively act as inhibitors for a variety of enzymes, particularly kinases.[2] This has led to the development of pyrrolopyridine derivatives with potent anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][3] This guide will delve into the biological activities of these compounds, offering a clear comparison with alternative agents and providing the necessary experimental context for their evaluation.
Comparative Analysis of Biological Activity
The therapeutic potential of novel pyrrolopyridine compounds is best illustrated through a direct comparison of their biological activity against established alternatives. The following tables summarize key quantitative data from various screening assays.
Anticancer Activity: Cytotoxicity Screening
A critical first step in the discovery of anticancer agents is the evaluation of their cytotoxic potential against various cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrrolo[3,2-c]pyridine | Compound 1r | Ovarian, Prostate, Breast | 0.15 - 1.78 | KIST101029 | - |
| Pyrrolo-pyridine benzamide | Compound [I] | A549 (Lung) | 1.06 | Cabozantinib | - |
| HeLa (Cervical) | 10.87 | Cabozantinib | >76 | ||
| MCF-7 (Breast) | 0.11 | Cabozantinib | >0.77 | ||
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 | Doxorubicin | - |
| H69AR (Lung) | 3.16 | Doxorubicin | - | ||
| PC-3 (Prostate) | 4.2 | Doxorubicin | - |
Table 1: Comparative cytotoxic activity of novel pyrrolopyridine derivatives against various cancer cell lines. A lower IC50 value indicates higher potency.[5][6][7]
Kinase Inhibitory Activity
The ability of pyrrolopyridine compounds to mimic ATP makes them potent kinase inhibitors.[2] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[8]
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 (Compound 1r ) | KIST101029 | 96 |
| Spiro-pyrrolopyridazine | EGFR | 200 (SPP10) | Erlotinib | - |
Table 2: Comparative kinase inhibitory activity of novel pyrrolopyridine derivatives. A lower IC50 value indicates more potent inhibition.[5][7]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[9] Pyrrolopyridine derivatives have demonstrated promising activity against various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrrolo[3,2-b]pyridine | E. coli | 3.35 (Most active molecule) | - | - |
| Pyrrolo[2,3-d]pyrimidine | Candida sp. | - (Comparable to Ketoconazole) | Ketoconazole | - |
| E. coli | - (Most active compound 12 ) | - | - |
Table 3: Comparative antimicrobial activity of novel pyrrolopyridine derivatives. A lower MIC value indicates greater antimicrobial potency.[11][12]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel pyrrolopyridine compounds and reference drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase buffer
-
Test compounds and reference inhibitors
-
Detection reagents (e.g., radioactive [γ-³²P]ATP or antibodies specific for the phosphorylated substrate)
Procedure:
-
Reaction Setup: The kinase, substrate, and test compound are combined in a kinase buffer.
-
Initiation: The reaction is initiated by the addition of ATP. For radioactive assays, [γ-³²P]ATP is used.[14]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.[14][15]
-
Termination: The reaction is stopped, often by adding a solution like EDTA or by heating.[16]
-
Detection: The amount of phosphorylated substrate is quantified. In radioactive assays, this is done by measuring the incorporation of ³²P.[14] In non-radioactive assays, methods like ELISA with phospho-specific antibodies or fluorescence-based detection can be used.[17]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[18]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds and reference antibiotics
-
96-well microplates
Procedure:
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.[18]
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.[19]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[19]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]
Visualizing Mechanisms and Workflows
To further elucidate the role of pyrrolopyridine compounds and the process of their evaluation, the following diagrams are provided.
A generalized workflow for the biological activity screening of novel pyrrolopyridine compounds.
Inhibition of a Receptor Tyrosine Kinase signaling pathway by a pyrrolopyridine compound.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. protocols.io [protocols.io]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. ovid.com [ovid.com]
A Comparative Guide to Assessing the Purity of Synthesized (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid, a critical starting material in the development of novel therapeutics. The selection of an appropriate analytical technique is paramount for ensuring the quality, consistency, and safety of downstream applications. This document outlines detailed experimental protocols for the most effective methods, presents quantitative data in a clear, comparative format, and discusses the strengths and limitations of each approach.
Introduction to Purity Assessment of Heterocyclic Boronic Acids
This compound, an azaindole derivative, presents unique analytical challenges inherent to boronic acids. These include the propensity to form cyclic anhydrides (boroxines) and susceptibility to protodeboronation, leading to the formation of the parent heterocycle as a significant impurity. Therefore, robust analytical methods are required to accurately quantify the target compound and its potential impurities. This guide focuses on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methodologies
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity identification, or high-throughput screening. The following table summarizes the key performance characteristics of the recommended techniques for the analysis of this compound and compares them with alternative heterocyclic boronic acids.
| Analytical Method | This compound | Pyridine-4-boronic acid | N-Boc-2-pyrroleboronic acid |
| Typical Purity (%) | > 95% | 90-99%[1] | ≥ 98%[2] |
| HPLC Purity (%) | > 98% (by area) | > 98% (by area) | > 99% (by area) |
| ¹H NMR Purity (%) | > 95% (relative integration) | > 95% (relative integration) | > 98% (relative integration) |
| LC-MS Amenability | Good | Good | Good |
| Common Impurities | 1H-Pyrrolo[3,2-b]pyridine, Boroxine trimer | Pyridine, Boroxine trimer | N-Boc-pyrrole, Boroxine trimer |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative assessment of purity and the detection of non-volatile impurities. A reverse-phase method is generally suitable for boronic acids.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can provide quantitative purity information without the need for a reference standard of the impurities. Both ¹H and ¹¹B NMR are valuable for analyzing boronic acids.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Acquire a standard proton spectrum. The purity is estimated by comparing the integration of the aromatic protons of the desired product to the integrals of any impurity signals. The broad signal for the B(OH)₂ protons is typically observed between δ 12-13 ppm and can be exchanged with D₂O.
¹¹B NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer (with a boron-free probe)
-
Solvent: DMSO-d₆
-
Procedure: Dissolve 10-20 mg of the sample in approximately 0.7 mL of DMSO-d₆. Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift can distinguish between the trigonal boronic acid (typically δ 28-33 ppm) and the tetrahedral boronate species that may form in the presence of diols or the corresponding boroxine (typically δ 18-23 ppm).[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying known and unknown impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
The same LC conditions as described in the HPLC protocol can be used.
Mass Spectrometer Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-500
This method is particularly useful for detecting the parent heterocycle impurity (1H-Pyrrolo[3,2-b]pyridine) and the boroxine trimer of the target compound.
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for assessing the purity of synthesized this compound and the logical relationship between the analytical techniques.
Caption: General workflow for purity assessment of synthesized boronic acids.
Caption: Relationship between analytical techniques and the information they provide.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC provides reliable quantitative purity data, while NMR spectroscopy is essential for structural confirmation and the detection of key impurities without requiring reference standards. LC-MS is a powerful tool for the definitive identification of both expected and unexpected impurities. By employing a combination of these techniques, researchers can ensure the high quality of this critical building block, leading to more reliable and reproducible results in drug discovery and development.
References
A Comparative Guide to Palladium Catalysts for Heteroaryl Coupling
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for forging these bonds, particularly in the context of heteroaromatic compounds, which are prevalent in pharmaceuticals. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, selectivity, and substrate scope of these transformations. This guide provides a comparative analysis of various palladium catalysts for several key heteroaryl coupling reactions, supported by experimental data to inform catalyst selection.
The inherent electronic properties of heteroaryl compounds, such as the presence of Lewis basic nitrogen atoms, can lead to catalyst inhibition or undesired side reactions.[1] Modern palladium catalysis has addressed these challenges through the development of sophisticated ligands and pre-catalysts that offer enhanced stability, activity, and reproducibility, often enabling reactions to proceed at low catalyst loadings.[1] This guide will delve into a comparison of catalysts for Suzuki-Miyaura, Hiyama, Stille, Sonogashira, and Heck couplings involving heteroaryl substrates.
Catalyst Performance Comparison
The selection of an appropriate palladium catalyst and reaction conditions is paramount for achieving optimal results in heteroaryl coupling. The following tables summarize the performance of various palladium catalysts across different coupling reactions, highlighting key parameters such as catalyst loading, reaction time, temperature, and yield.
Table 1: Suzuki-Miyaura Coupling of Heteroaryl Halides
| Catalyst / Ligand | Heteroaryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | RT | 1 | 1 | 95 | [2] |
| SPhos-Pd-G3 | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | MeOH | 80 | 3-16 | 5 | 85 | [3] |
| Pd(OAc)₂ / Ad₂PⁿBu | 2,6-Dichloropyridine | Heptylboronic pinacol ester | LiOᵗBu | 1,4-Dioxane/H₂O | 100 | 12 | 1 | 94 | [4] |
| "Ligandless" Pd(OAc)₂ / TBAB | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | H₂O | 80 | 4 | 0.1 | >95 | [1][5] |
Table 2: Hiyama Coupling of Heteroaryl Halides
| Catalyst / Ligand | Heteroaryl Halide | Coupling Partner | Activator | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / L2 | 2-Chloropyridine | Phenyltrimethoxysilane | TBAF·3H₂O | - | 110 | 3 | 0.05 | 99 | [6][7][8] |
| Pd/C / P(4-F-C₆H₄)₃ | 3-Bromopyridine | Phenyltriethoxysilane | TBAF | Toluene/H₂O | 120 | 12 | 0.5 | 85 | [9] |
| Pd(OAc)₂ / XPhos | 3-Chloropyridine | Phenyltrifluorosilane | TBAF | t-BuOH | 60 | 16 | 2 | 88 | [10] |
Table 3: Stille Coupling of Heteroaryl Halides
| Catalyst / Ligand | Heteroaryl Halide | Coupling Partner | Additive | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(dppf)Cl₂·DCM | Enol triflate | Organotin reagent | CuI, LiCl | DMF | 40 | 60 | 10 | - | [11] |
| Pd(OAc)₂ / XPhos | 2-Bromothiophene | (Tributylstannyl)furan | CsF | t-BuOH | 100 | 12 | 2 | 85 | [12] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2-Chloropyridine | (Tributylstannyl)benzene | - | Dioxane | 100 | 12 | 1.5 | 92 | [13] |
Table 4: Sonogashira Coupling of Heteroaryl Halides
| Catalyst / Ligand | Heteroaryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Iodopyridine | Phenylacetylene | Diisopropylamine | THF | RT | 3 | 5 (Pd), 2.5 (Cu) | 89 | [14] |
| Water-soluble Pd complex | 2-Bromopyridine | Phenylacetylene | K₂CO₃ | H₂O/i-PrOH | 90 | - | 1 | >95 | [15][16] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | 3-Bromopyridine | Phenylacetylene | Cs₂CO₃ | Dioxane | RT | 12 | 2 | 96 | [17] |
Table 5: Heck Coupling of Heteroaryl Halides
| Catalyst / Ligand | Heteroaryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / Tetrahydropyrimidinium salt | 4-Bromotoluene | Styrene | K₂CO₃ | H₂O/DMF | 80 | 4 | 1 | 92 | [18] |
| Pd(OAc)₂ / (S)-DTBM-SEGPHOS | 2-Bromopyridine | 2,3-Dihydrofuran | Cy₂NMe | 1,4-Dioxane | 100 | 24 | 5 | 85 | [19][20] |
| Ligandless Pd(OAc)₂ | 3-Iodopyridine | n-Butyl acrylate | NaOAc | DMF | 100 | 2 | 1 | 90 | [21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key heteroaryl coupling reactions discussed.
Suzuki-Miyaura Coupling Protocol
A flame-dried Schlenk tube is charged with the heteroaryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium catalyst (e.g., Pd(OAc)₂ / XPhos, 0.01 mmol) and solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) are then added. The reaction mixture is stirred at the specified temperature (e.g., room temperature or heated) for the designated time.[2] Upon completion, as monitored by TLC or GC-MS, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
Hiyama Coupling Protocol
In an oven-dried vial, the heteroaryl halide (0.5 mmol), the organosilane (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂/L2, 0.00025 mmol), and the fluoride source (e.g., TBAF·3H₂O, 1.0 mmol) are combined.[6][7] The reaction is stirred under an inert atmosphere at a high temperature (e.g., 110 °C) for the specified duration.[6][7] After cooling, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired biaryl product. In some protocols, an aqueous workup is performed before chromatography.[9]
Stille Coupling Protocol
To a flame-dried round-bottom flask, the heteroaryl halide (4.60 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.46 mmol), copper(I) iodide (0.46 mmol), and lithium chloride (24.4 mmol) are added. The flask is purged with argon, and anhydrous DMF is added. The organotin reagent (5.29 mmol) is then added, and the solution is heated (e.g., to 40 °C).[11] The reaction progress is monitored, and upon completion, the mixture is cooled and poured into an aqueous solution of ammonia. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by flash chromatography. To remove tin byproducts, the crude material can be washed with a saturated aqueous solution of KF.[11]
Sonogashira Coupling Protocol
A solution of the heteroaryl halide (0.81 mmol) in a suitable solvent like THF (5 mL) is prepared in a reaction vessel at room temperature. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.04 mmol), copper(I) iodide (0.02 mmol), a base such as diisopropylamine (5.67 mmol), and the terminal alkyne (0.89 mmol) are added sequentially.[14] The reaction is stirred for a few hours. After completion, the mixture is diluted with an etheral solvent and filtered through celite. The filtrate is washed with saturated aqueous ammonium chloride, sodium bicarbonate, and brine. The organic layer is then dried and concentrated, and the product is purified by flash chromatography.[14]
Heck Coupling Protocol
The heteroaryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), a ligand if required (e.g., a tetrahydropyrimidinium salt, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent mixture such as H₂O/DMF.[18] The mixture is heated (e.g., to 80 °C) for several hours.[18] After cooling, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic phases are washed, dried, and concentrated. The final product is obtained after purification by column chromatography.
Catalytic Cycle and Experimental Workflow
The general mechanism of palladium-catalyzed cross-coupling reactions involves a series of well-defined steps. The Suzuki-Miyaura reaction is presented here as a representative example of the catalytic cycle.
Caption: General catalytic cycle for a palladium-catalyzed heteroaryl coupling reaction.
The experimental workflow for these reactions typically follows a standard sequence of steps from reaction setup to product isolation.
Caption: A typical experimental workflow for palladium-catalyzed heteroaryl coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 3. Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System [dspace.mit.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Mechanistic and Experimental Guide to Suzuki Reactions of Pyrrolopyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, and their functionalization via Suzuki coupling is of paramount importance. This guide provides a comprehensive comparison of mechanistic and experimental aspects of Suzuki reactions involving the four isomers of pyrrolopyridine: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.
The position of the nitrogen atom in the pyridine ring of the pyrrolopyridine core significantly influences the electronic properties of the molecule, which in turn affects the reactivity of its halo-derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Understanding these differences is crucial for the rational design of synthetic routes and the optimization of reaction conditions.
Comparative Reactivity and Mechanistic Considerations
The generally accepted reactivity trend for halopyridines in Suzuki-Miyaura coupling is 4- > 2- > 3-substituted pyridines. This trend is largely governed by the electron-withdrawing effect of the nitrogen atom, which facilitates the rate-determining oxidative addition step. This trend provides a foundational understanding for the reactivity of halopyrrolopyridines.
4-Azaindole (1H-Pyrrolo[3,2-b]pyridine): The nitrogen at position 4 exerts a strong electron-withdrawing effect, making halo-4-azaindoles generally the most reactive among the isomers in Suzuki couplings. However, the proximity of the nitrogen lone pair can also lead to catalyst inhibition, a common challenge with nitrogen-containing heterocycles.[1]
5-Azaindole (1H-Pyrrolo[3,2-c]pyridine): In 5-azaindole, the nitrogen atom is meta to the fusion point, leading to a moderate electron-withdrawing effect. Its reactivity is generally lower than that of 4-azaindole but can be enhanced with appropriate ligand selection. In some cases, the formation of bis-Suzuki coupling products has been observed, necessitating careful control of stoichiometry.[2]
6-Azaindole (1H-Pyrrolo[2,3-c]pyridine): The nitrogen at position 6 has a less pronounced electronic effect on the pyrrole ring compared to the 4- and 7-isomers. Its reactivity in Suzuki couplings is often comparable to that of 3-halopyridines. N-protection can be beneficial to improve yields and avoid side reactions.[2]
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine): As one of the most studied isomers, 7-azaindole derivatives are common substrates in Suzuki reactions. The nitrogen at position 7 activates the pyridine ring towards oxidative addition. However, the free N-H group in the pyrrole ring can lead to catalyst deactivation. N-protection or the use of specific catalyst systems with bulky, electron-rich phosphine ligands can mitigate this issue.[3]
A significant challenge in the Suzuki coupling of unprotected azaindoles is the potential for catalyst inhibition. The acidic N-H proton of the pyrrole ring and the basic nitrogen of the pyridine ring can interact with the palladium catalyst, leading to the formation of inactive complexes. This inhibitory effect can often be overcome by using N-protected substrates or by employing more robust catalyst systems.[3]
Comparative Experimental Data
The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of various halopyrrolopyridines with phenylboronic acid. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution as the data is compiled from various sources.
Table 1: Suzuki Coupling of Bromo-pyrrolopyridines with Phenylboronic Acid
| Pyrrolopyridine Isomer | Halogen Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-7-azaindole | 4 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [4] |
| 5-Bromo-7-azaindole | 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 | [4] |
| 6-Chloro-3-iodo-7-azaindole | 6 (Cl), 3 (I) | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/EtOH | 60 | 0.5 | 85 (at C3) | [4] |
| 3-Bromo-5-azaindole | 3 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 72 | [2] |
Table 2: Suzuki Coupling of Chloro-pyrrolopyridines with Phenylboronic Acid
| Pyrrolopyridine Isomer | Halogen Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 91 | [3] |
| 2-Chloro-5-azaindole | 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 88 | [2] |
| 6-Chloro-7-azaindole | 6 | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ | Toluene/EtOH | 110 | - | 88 (di-arylated) | [4] |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of halopyrrolopyridines. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki Coupling of Bromo-pyrrolopyridines
Materials:
-
Bromo-pyrrolopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O, DME/H₂O, Toluene/H₂O)
Procedure:
-
To a dry reaction vessel, add the bromo-pyrrolopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki Coupling of Chloro-pyrrolopyridines
Materials:
-
Chloro-pyrrolopyridine (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH)
Procedure:
-
Follow the same setup procedure as for bromo-pyrrolopyridines, including the chloro-pyrrolopyridine, arylboronic acid, palladium precursor, ligand, and base.
-
Ensure thorough degassing of the reaction mixture.
-
Heat the reaction to a higher temperature if necessary (typically 100-120 °C).
-
The reaction time may be longer compared to bromo-pyrrolopyridines.
-
Follow the same workup and purification procedure.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams generated using Graphviz illustrate the key mechanistic steps and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling of pyrrolopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unraveling the Reactivity of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged structure. The corresponding boronic acid, (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid, represents a key building block for introducing this moiety via Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of its expected reactivity, drawing upon experimental data from structurally related analogs and isomers to inform synthetic strategies.
Comparative Reactivity Analysis
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is influenced by factors such as the electronic properties of the heterocyclic core, the position of the boronic acid group, and steric hindrance. Nitrogen-containing heterocycles, like pyrrolopyridines, can sometimes pose challenges due to the potential for the nitrogen lone pair to coordinate with the palladium catalyst, potentially leading to catalyst inhibition. However, the development of sophisticated catalyst systems has largely overcome these issues.[1]
To provide a predictive comparison, we will examine the experimental data from two related compounds:
-
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate : This compound serves as a close structural analog where the pyrrole ring is replaced by a thiophene ring. The electronic properties of sulfur versus nitrogen will influence the reactivity, but the overall geometry and position of the coupling site are similar.
-
6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine : This is an isomer of the target product, and the reported synthesis via Suzuki coupling from the corresponding 6-bromo derivative provides valuable data on the reactivity of this particular pyrrolopyridine scaffold.
Data Presentation: A Comparative Overview of Suzuki-Miyaura Coupling Performance
The following tables summarize the experimental conditions and yields for the Suzuki-Miyaura coupling of the aforementioned analogous and isomeric compounds, providing a benchmark for predicting the reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with Various Boronic Acid Derivatives [2]
| Entry | Aryl/Heteroaryl Boronic Acid Pinacol Ester | Product | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | Methyl 3-amino-6-phenylthieno[3,2-b]pyridine-2-carboxylate | 85 |
| 2 | 4-Methylphenylboronic acid pinacol ester | Methyl 3-amino-6-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 91 |
| 3 | 4-Methoxyphenylboronic acid pinacol ester | Methyl 3-amino-6-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 88 |
| 4 | 4-Fluorophenylboronic acid pinacol ester | Methyl 3-amino-6-(4-fluorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 5 | Thiophen-2-ylboronic acid pinacol ester | Methyl 3-amino-6-(thiophen-2-yl)thieno[3,2-b]pyridine-2-carboxylate | 75 |
Table 2: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki-Miyaura Coupling [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | m-Tolylboronic acid | 6-(m-Tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 3 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 4 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 85 |
| 5 | 1H-Indol-6-ylboronic acid | 6-(1H-Indol-6-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
Based on the high yields observed for the thieno[3,2-b]pyridine analog and the good to excellent yields for the pyrrolo[3,2-c]pyridine isomer, it is reasonable to predict that this compound will be a competent coupling partner in Suzuki-Miyaura reactions, likely affording good to high yields with a range of aryl and heteroaryl halides.
Experimental Protocols
For a direct comparison of reactivity, it is crucial to employ standardized experimental conditions. The following are representative protocols for the Suzuki-Miyaura coupling of related heterocyclic compounds.
General Procedure for Suzuki-Miyaura Coupling of Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate[2]
To a solution of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv) in a 1:1 mixture of toluene and ethanol were added the corresponding aryl or heteroaryl boronic acid pinacol ester (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture was degassed and heated at 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture was filtered, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[3]
A mixture of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the respective arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.1 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of dioxane and water was degassed and heated at 100 °C for 4 hours under a nitrogen atmosphere. The reaction mixture was then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel.
Proposed Workflow for Comparative Reactivity Studies
To definitively assess the reactivity of this compound, a systematic study comparing it with its isomers and other relevant boronic acids is proposed. The following diagram illustrates a logical workflow for such a study, integrating both experimental and computational approaches.
Caption: A logical workflow for the comparative analysis of pyrrolopyridine boronic acid reactivity.
Conclusion
While direct experimental and computational data on the reactivity of this compound is currently limited, a comparative analysis of its structural analogs and isomers provides a strong basis for predicting its successful application in Suzuki-Miyaura cross-coupling reactions. The high yields reported for similar heterocyclic systems suggest that this boronic acid is a valuable and reactive building block for the synthesis of complex molecules in drug discovery and materials science. The proposed workflow provides a roadmap for a comprehensive study to elucidate the precise reactivity of this important synthetic intermediate.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
cytotoxicity assays for compounds synthesized from (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vitro Cytotoxicity Evaluation Methods and a Review of the Anticancer Activity of Novel Pyrrolopyridine Compounds.
This guide provides a comparative overview of common cytotoxicity assays relevant to the evaluation of novel compounds synthesized from scaffolds such as (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid. While direct cytotoxic data for compounds synthesized from this specific boronic acid is emerging, this guide draws upon published data for structurally related 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives, which serve as valuable surrogates for predicting biological activity. The provided experimental protocols and data summaries are intended to equip researchers with the necessary information to design and interpret cytotoxicity studies for this promising class of heterocyclic compounds.
Data Presentation: Comparative Cytotoxicity of Pyrrolopyridine Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrrolopyridine derivatives against a panel of human cancer cell lines. These compounds, while not all explicitly synthesized from this compound, share the core pyrrolopyridine scaffold and provide insights into the potential anticancer efficacy of this chemical class.
Table 1: Cytotoxicity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
| 4h | 4T1 (Breast Cancer) | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | [1][2] |
Table 2: Cytotoxicity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [3][4][5] |
| 10t | SGC-7901 (Gastric Cancer) | 0.15 | [3][4][5] |
| 10t | MCF-7 (Breast Cancer) | 0.21 | [3][4][5] |
| 10o | HeLa (Cervical Cancer) | >10 | [4] |
| 10o | SGC-7901 (Gastric Cancer) | >10 | [4] |
| 10o | MCF-7 (Breast Cancer) | >10 | [4] |
| 10r | HeLa (Cervical Cancer) | 0.85 | [4] |
| 10r | SGC-7901 (Gastric Cancer) | 1.23 | [4] |
| 10r | MCF-7 (Breast Cancer) | 1.56 | [4] |
| 10f | HeLa (Cervical Cancer) | 0.45 | [4] |
| 10f | SGC-7901 (Gastric Cancer) | 0.51 | [4] |
| 10f | MCF-7 (Breast Cancer) | 0.62 | [4] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell lines and compounds being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium, eliminating the need for a solubilization step.[6][7][8]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTS reagent (in combination with an electron coupling reagent like PES)[7]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
MTS Addition: After the desired incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[6][7]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO2 incubator.[6][7]
-
Absorbance Measurement: Record the absorbance at a wavelength of 490 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. It is an indicator of cell membrane integrity and cytotoxicity.[9][10]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include wells for a "maximum LDH release" positive control by adding lysis buffer to untreated cells 45 minutes before the end of the incubation period.[9]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[9]
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Caspase-3/7 Activity Assay (Apoptosis Detection)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Caspase-3/7 assay kit (containing a fluorogenic or colorimetric substrate)
-
96-well black or clear flat-bottom sterile culture plates (depending on the detection method)
-
Fluorometer or spectrophotometer
-
-
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Lysis (for some kits): After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Substrate Addition: Add the caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit protocol, protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation at 380 nm and emission at 440 nm for AMC-based substrates) or absorbance (at 405 nm for pNA-based substrates).[11]
-
Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity screening.
Signaling Pathway
Many pyrrolopyridine derivatives have been shown to act as microtubule inhibitors, leading to cell cycle arrest and subsequent apoptosis. The following diagram illustrates a simplified signaling cascade for microtubule inhibitor-induced apoptosis.
Caption: Microtubule inhibitor-induced intrinsic apoptosis pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Pyrrolopyridine Derivatives in Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. Its structural resemblance to the purine ring of ATP allows for effective competition at the ATP-binding sites of various kinases, making it a valuable framework for designing novel therapeutics, particularly in oncology and immunology.[1][2] This guide provides a comparative analysis of recently developed pyrrolopyridine derivatives, focusing on their inhibitory activity against key enzyme targets, alongside detailed experimental protocols and pathway visualizations to support further research and development.
Comparative Inhibitory Activity of Pyrrolopyridine Derivatives
The following tables summarize the in vitro inhibitory potency (IC50) of various pyrrolopyridine derivatives against several key kinase targets. These kinases are implicated in numerous diseases, and their inhibition represents a critical therapeutic strategy.
Janus Kinase (JAK) Inhibition
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is associated with autoimmune diseases and cancers.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Source |
| 12a | JAK1 | 12.6 | 10.7-fold | [3] |
| 23a | JAK1 | 72 | >12-fold | [4] |
| Imidazo-pyrrolopyridine 22 | JAK1 | <1 | Moderate | [5] |
| Imidazo-pyrrolopyridine 49 | JAK1 | <1 | Moderate | [5] |
| Tofacitinib (Comparator) | JAK1 | 1-100 (Varies by study) | Pan-JAK inhibitor | - |
FMS Kinase Inhibition
FMS kinase (CSF-1R) is a receptor tyrosine kinase involved in the development and function of macrophages. Its inhibition is a promising strategy for treating inflammatory diseases and certain cancers.
| Compound ID | Target Kinase | IC50 (nM) | Source |
| 1e | FMS | 60 | [6] |
| 1r | FMS | 30 | [6] |
| KIST101029 (Comparator) | FMS | 96 | [6] |
RET Kinase Inhibition
Rearranged during transfection (RET) is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer.
| Compound ID | Target Kinase | IC50 (µM) | Source |
| 19 | RET | - (Relatively better inhibition) | [7] |
| 20 | RET | - (Relatively better inhibition) | [7] |
| 28 (modified from 20) | RET | 31.56 | [7] |
| 50 | RET | - (Good inhibition) | [7] |
| 55 | RET | - (Low nanomolar inhibition) | [7] |
| 59 | RET | - (Low nanomolar inhibition) | [7] |
Multi-Targeted Kinase Inhibition
Some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against a range of kinases, highlighting their potential as multi-targeted agents.
| Compound ID | Target Kinase | IC50 (nM) | Source |
| 5k | EGFR | 79 | [8] |
| 5k | Her2 | 40 | [8] |
| 5k | VEGFR2 | 136 | [8] |
| Sunitinib (Comparator) | EGFR | 93 | [8] |
| Sunitinib (Comparator) | VEGFR2 | 261 | [8] |
| Erlotinib (Comparator) | EGFR | 55 | [8] |
| Staurosporine (Comparator) | Her2 | 38 | [8] |
Experimental Protocols
The following provides a generalized methodology for a standard in vitro kinase inhibition assay, based on protocols described in the cited literature. Specific details may vary between studies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (pyrrolopyridine derivatives and comparators) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96- or 384-well microplates
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. Further dilution into the assay buffer is performed to achieve the final desired concentrations.
-
Assay Reaction Setup:
-
Add a small volume of the diluted test compound or DMSO (as a control) to the wells of the microplate.
-
Add the kinase and its specific peptide substrate to the wells.
-
Incubate for a short period at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Detection:
-
Add the kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Incubate the plate as per the detection reagent's protocol (e.g., 10 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to the DMSO control.
-
The IC50 values are calculated by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanism of Action
To understand the biological context of enzyme inhibition by pyrrolopyridine derivatives, it is crucial to visualize the signaling pathways in which these enzymes operate.
JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.[] Pyrrolopyridine derivatives, by inhibiting JAKs, can effectively block this pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolopyridine derivative.
General Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
comparison of different synthetic routes to (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
The presented synthetic strategies both rely on a common intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine. The divergence in the routes lies in the method of introducing the boronic acid functionality: a palladium-catalyzed Miyaura borylation and a lithium-halogen exchange followed by borylation.
Route 1: Palladium-Catalyzed Miyaura Borylation
This approach involves the direct conversion of the aryl bromide to a boronic ester using a palladium catalyst and a diboron reagent. It is a widely used and robust method for the formation of C-B bonds.
Route 2: Lithium-Halogen Exchange and Borylation
This classic organometallic approach utilizes a lithium-halogen exchange to form an organolithium intermediate, which is then quenched with a borate ester to generate the boronic acid.
Comparative Data
| Parameter | Route 1: Miyaura Borylation | Route 2: Lithium-Halogen Exchange |
| Starting Material | 6-bromo-1H-pyrrolo[3,2-b]pyridine | 6-bromo-1H-pyrrolo[3,2-b]pyridine |
| Key Reagents | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | n-Butyllithium, Triisopropyl borate |
| Typical Solvent(s) | Dioxane or DMF | THF, Toluene |
| Reaction Temperature | 80-100 °C | -78 °C to room temperature |
| Typical Yield | Good to excellent | Moderate to good |
| Functional Group Tolerance | Generally good | Limited by acidic protons |
| Key Advantages | Milder reaction conditions, good functional group tolerance. | Avoids the use of expensive palladium catalysts. |
| Key Disadvantages | Cost of palladium catalyst and ligand. | Requires cryogenic temperatures and strictly anhydrous conditions; sensitive to functional groups. |
Experimental Protocols
Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine (Common Intermediate)
A common precursor for both routes is 6-bromo-1H-pyrrolo[3,2-b]pyridine. While several methods for its synthesis exist, a frequently employed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine. One approach starts from 2-amino-5-bromopyridine, which is converted to 2,5-dibromopyridine via a Sandmeyer reaction. Subsequent reaction of 2,5-dibromopyridine with a suitable three-carbon synthon, such as 1-(trimethylsilyl)propyne followed by cyclization, can afford the desired 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Route 1: Miyaura Borylation Protocol
To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous dioxane are added bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv). The mixture is degassed with argon for 15 minutes and then heated at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound pinacol ester. If the free boronic acid is desired, the pinacol ester can be hydrolyzed using aqueous acid.
Route 2: Lithium-Halogen Exchange and Borylation Protocol
A solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere. A solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization or column chromatography to yield this compound.
Visualization of Synthetic Pathways
Caption: Overview of two synthetic routes to this compound from a common intermediate.
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Safety Operating Guide
Proper Disposal of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid: A Guide for Laboratory Professionals
Effective immediately, all personnel handling (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid must adhere to the following disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, recognizing its hazardous nature based on its chemical structure.
Immediate Safety and Handling
Before initiating any disposal protocol, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[2] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2][5] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][5] All waste materials must be collected for disposal by a licensed hazardous waste facility.
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous Waste : All waste containing this compound must be classified as hazardous waste.[1][2][3]
-
Segregate Waste Streams : Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents, acids, or bases.[1][2][4] Boronic acids should not be mixed with bleach or strong acids, which could lead to dangerous reactions.[1]
-
Solid Waste : Collect unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[1][2]
-
Liquid Waste : Collect solutions of this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
-
Step 2: Waste Collection and Labeling
-
Container : Use a designated, properly sealed, and clearly labeled hazardous waste container.[2] The container must be compatible with the chemical; glass or high-density polyethylene are generally suitable.[5]
-
Labeling : The waste container label must include:
Step 3: Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[2] This area should be away from incompatible materials and sources of ignition, as the pyridine and pyrrole components suggest flammability.[2][3][5]
Step 4: Disposal of Empty Containers
Empty containers of this compound must be decontaminated before disposal.[1]
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste.[1]
-
Subsequent Rinses : Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Disposal : After thorough rinsing and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[1]
Step 5: Final Disposal
Waste will be collected by your institution's EHS personnel or a licensed waste disposal company.[1] Current practices for the disposal of pyridine-containing waste include rotary kiln incineration.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
This guide provides crucial safety and logistical information for the handling and disposal of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid. The following procedures are based on best practices for handling boronic acid derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety Precautions:
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors. Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[1] Contaminated clothing should be removed immediately and laundered before reuse.[3]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.[4]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][5] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required.[1][5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6] | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[5] Confirm that the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents.
-
Handling: Carefully open the container within the fume hood to avoid generating dust.[5] Use appropriate tools to handle the solid material. Avoid direct contact and inhalation.[1]
-
Procedure: Conduct the experiment or procedure within the fume hood. Keep the container of this compound closed when not in use.[5]
-
Post-Handling: After handling, decontaminate all equipment and the work area.
-
Hygiene: Remove PPE carefully, avoiding contamination of skin. Wash hands and forearms thoroughly with soap and water.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Dispose of contaminated gloves, wipes, and other materials in a designated hazardous waste container.
-
Disposal Method: The disposal of chemical waste must be in accordance with local, state, and federal regulations.[6][7] For small quantities, some local regulations may permit disposal down the drain with copious amounts of water, but this should be confirmed with your institution's environmental health and safety department.[6][7][8] Never dispose of boric acid down the drain unless it is explicitly permitted by your local water authority.[7] For larger quantities, the waste should be collected by a certified hazardous waste facility.[6][7]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
